Product packaging for Manthine(Cat. No.:)

Manthine

Cat. No.: B1264741
M. Wt: 315.4 g/mol
InChI Key: RCRQUNONAXMKLF-VGWMRTNUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Manthine is a montanine-type alkaloid from the Amaryllidaceae plant family, characterized by its unique pentacyclic 5,11-methanomorphanthridine core structure . This compound is a key subject of pharmacological research due to its promising biological activities. Studies indicate that this compound and related montanine-type alkaloids demonstrate significant acetylcholinesterase (AChE) inhibitory activity , which is a primary therapeutic target for managing symptoms of Alzheimer's disease . Furthermore, research has explored its in vitro growth-inhibitory effects against various human cancer cell lines , with some findings showing effectiveness even against apoptosis-resistant cells, suggesting a potential alternative mechanism of action . The compound's research value is amplified by its intricate biosynthetic pathway, which originates from the aromatic amino acids phenylalanine and tyrosine and proceeds through a key rearrangement from a haemanthamine-like precursor to form its distinctive skeleton . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H21NO4 B1264741 Manthine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H21NO4

Molecular Weight

315.4 g/mol

IUPAC Name

(1S,13S,15S,16S)-15,16-dimethoxy-5,7-dioxa-12-azapentacyclo[10.6.1.02,10.04,8.013,18]nonadeca-2,4(8),9,17-tetraene

InChI

InChI=1S/C18H21NO4/c1-20-15-5-12-13-8-19(14(12)6-16(15)21-2)7-10-3-17-18(4-11(10)13)23-9-22-17/h3-5,13-16H,6-9H2,1-2H3/t13-,14-,15-,16-/m0/s1

InChI Key

RCRQUNONAXMKLF-VGWMRTNUSA-N

Isomeric SMILES

CO[C@H]1C[C@H]2C(=C[C@@H]1OC)[C@H]3CN2CC4=CC5=C(C=C34)OCO5

Canonical SMILES

COC1CC2C(=CC1OC)C3CN2CC4=CC5=C(C=C34)OCO5

Synonyms

manthine

Origin of Product

United States

Foundational & Exploratory

Manthine: A Technical Whitepaper on the Hypothesized Mechanism of Action in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Manthine, a montanine-type alkaloid derived from the Amaryllidaceae plant family, has emerged as a compound of interest in oncological research. Preclinical studies have demonstrated its potent antiproliferative activity against a range of cancer cell lines, including those exhibiting resistance to conventional apoptotic inducers. This technical guide synthesizes the current understanding of this compound's hypothesized mechanism of action, drawing upon available preclinical data and the established activities of structurally related compounds. This document provides a comprehensive overview of its biological effects, quantitative data from in vitro studies, detailed experimental protocols for key assays, and a visual representation of the proposed signaling pathways.

Introduction

This compound, also known as O,O-Dimethylpancracine, is a pentacyclic alkaloid characterized by the 5,11-methanomorphanthridine ring system.[1] Like other montanine-type alkaloids, it has shown significant biological activity, with a primary focus on its anticancer properties. A notable characteristic of this compound is its efficacy against cancer cells that are resistant to apoptosis, suggesting a mechanism of action that may differ from or bypass traditional cell death pathways.[2] This whitepaper will delve into the available data to construct a detailed, albeit hypothesized, model of this compound's molecular interactions and downstream cellular effects.

Antiproliferative Activity of this compound

In vitro studies have consistently demonstrated this compound's ability to inhibit the growth of various cancer cell lines at micromolar concentrations.[2] The antiproliferative effects have been quantified using the 50% growth inhibition (GI50) metric, which indicates the concentration of this compound required to inhibit cell growth by 50%.

Quantitative Data: In Vitro Antiproliferative Activity

The following table summarizes the reported GI50 values for this compound against a panel of human cancer cell lines. These studies highlight this compound's broad-spectrum activity against both apoptosis-sensitive and apoptosis-resistant cancer types.

Cell LineCancer TypeApoptosis SensitivityGI50 (µM)
A549Non-Small Cell Lung CancerResistant3.5
SK-MEL-28MelanomaResistant4.2
U373GlioblastomaResistant4.8
MCF-7Breast AdenocarcinomaSensitive4.0
Hs683Anaplastic OligodendrogliomaSensitive3.1
B16F10Mouse MelanomaSensitive3.8

Data sourced from studies by Govindaraju et al., 2018.

Hypothesized Mechanism of Action

While direct mechanistic studies on this compound are limited, a strong hypothesis can be formulated based on the well-documented actions of the structurally similar montanine-type alkaloid, pancracine. The proposed mechanism for this compound involves the induction of cell cycle arrest and apoptosis through the modulation of key signaling pathways.

Induction of Cell Cycle Arrest

It is hypothesized that this compound, like pancracine, can induce cell cycle arrest, thereby halting the proliferation of cancer cells. In the case of pancracine, this has been observed as a G1/S phase arrest in A549 lung cancer cells. This arrest is believed to be mediated by the upregulation of cyclin-dependent kinase inhibitors, such as p27, and the modulation of the Retinoblastoma protein (pRb).

Induction of Apoptosis

This compound's ability to overcome apoptosis resistance suggests a potent pro-apoptotic mechanism. Drawing parallels with pancracine, it is proposed that this compound can induce apoptosis, particularly in hematological cancers like leukemia. This apoptotic induction is likely mediated through the activation of key signaling cascades involving p53 and Mitogen-Activated Protein Kinases (MAPKs), specifically p38 MAPK.

Proposed Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the hypothesized signaling pathways involved in this compound's mechanism of action.

Hypothesized Cell Cycle Arrest Pathway

G1_S_Arrest This compound This compound Akt Akt This compound->Akt inhibition p27 p27 (CDK Inhibitor) Akt->p27 inhibition CDK2_CyclinE CDK2/Cyclin E p27->CDK2_CyclinE inhibition pRb_E2F pRb-E2F Complex CDK2_CyclinE->pRb_E2F phosphorylation S_Phase S-Phase Entry pRb_p p-pRb pRb_E2F->pRb_p E2F E2F pRb_p->E2F E2F->S_Phase transcription of S-phase genes

Caption: Hypothesized G1/S cell cycle arrest pathway induced by this compound.

Hypothesized Apoptosis Induction Pathway

Apoptosis_Pathway This compound This compound p53 p53 (phosphorylated) This compound->p53 upregulation p38_MAPK p38 MAPK (phosphorylated) This compound->p38_MAPK upregulation Bax Bax p53->Bax activation Bcl2 Bcl-2 p53->Bcl2 inhibition p38_MAPK->p53 activation Mitochondrion Mitochondrion Bax->Mitochondrion pore formation Bcl2->Mitochondrion inhibition of pore formation Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c release Caspase9 Caspase-9 Cytochrome_c->Caspase9 activation Caspase3 Caspase-3 Caspase9->Caspase3 activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothesized apoptosis induction pathway mediated by this compound.

Experimental Protocols

The following section details the methodology for the in vitro antiproliferative assays used to determine the GI50 values of this compound.

MTT Assay for Cell Proliferation

This protocol is based on the methods described in the studies evaluating the antiproliferative activity of montanine-type alkaloids.

Objective: To determine the concentration of this compound that inhibits the growth of cancer cells by 50% (GI50).

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7)

  • This compound stock solution (in DMSO)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound from the stock solution in complete medium.

    • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the this compound dilutions (in triplicate for each concentration).

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.

    • Incubate the plates for an additional 48-72 hours.

  • MTT Addition and Incubation:

    • Following the treatment period, add 20 µL of MTT solution to each well.

    • Incubate the plates for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently agitate the plates on a shaker for 15-20 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percentage of growth inhibition against the logarithm of the this compound concentration.

    • Determine the GI50 value from the dose-response curve.

Conclusion and Future Directions

This compound, a montanine-type alkaloid, demonstrates significant antiproliferative activity against a variety of cancer cell lines, including those with resistance to apoptosis. While its precise mechanism of action is still under investigation, a compelling hypothesis based on the activity of the related compound pancracine suggests that this compound induces cell cycle arrest and apoptosis through the modulation of the Akt/p27/pRb and p53/p38 MAPK signaling pathways.

Future research should focus on validating this hypothesized mechanism through direct experimental investigation of this compound's effects on these signaling pathways in relevant cancer cell models. Further studies, including in vivo efficacy and toxicity assessments, are warranted to explore the therapeutic potential of this compound as a novel anticancer agent.

References

A Technical Guide to the Discovery and Isolation of Manthine from Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Manthine is a montanine-type Amaryllidaceae alkaloid, a class of natural products known for their diverse and potent biological activities. First isolated in 1955 from plants of the Haemanthus genus, this compound has garnered interest within the scientific community, particularly for its potential anticancer properties. This technical guide provides a comprehensive overview of the discovery and isolation of this compound from its natural sources, detailing the experimental protocols and quantitative data available in the scientific literature.

Chemical Properties

This compound possesses a complex pentacyclic structure. Its key chemical identifiers are summarized in the table below.

PropertyValue
Molecular Formula C₁₈H₂₁NO₄
Molecular Weight 315.4 g/mol
IUPAC Name (1S,13S,15S,16S)-15,16-dimethoxy-5,7-dioxa-12-azapentacyclo[10.6.1.0²,¹⁰.0⁴,⁸.0¹³,¹⁸]nonadeca-2,4(8),9,17-tetraene
PubChem CID 536066

Natural Sources and Yield

This compound is primarily found in the bulbs of plants belonging to the Amaryllidaceae family, with a notable presence in the South African genus Haemanthus. The concentration of this compound in these natural sources is typically low, presenting a challenge for its large-scale extraction.

Natural SourcePlant PartTypical Yield (mg/kg of wet bulbs)
Haemanthus speciesBulbs1 - 44

Experimental Protocols: Isolation and Purification of this compound

The isolation of this compound from its natural sources generally follows a multi-step process involving solvent extraction and chromatographic purification. The following is a detailed methodology based on established protocols for the extraction of Amaryllidaceae alkaloids.

Preparation of Plant Material

Fresh bulbs of Haemanthus species are harvested, cleaned, and then finely chopped or minced to increase the surface area for efficient solvent extraction. The plant material is then typically air-dried or freeze-dried to remove water, which can interfere with the extraction process.

Solvent Extraction

The dried and powdered plant material is subjected to exhaustive extraction with an organic solvent, most commonly methanol.

  • Protocol:

    • Macerate the dried and powdered bulb material (e.g., 1 kg) in methanol (e.g., 5 L) at room temperature for 24-48 hours with occasional stirring.

    • Filter the mixture and collect the methanol extract.

    • Repeat the extraction process with fresh methanol (2 x 5 L) to ensure complete extraction of the alkaloids.

    • Combine the methanol extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

Acid-Base Liquid-Liquid Extraction

This crucial step separates the basic alkaloids, including this compound, from neutral and acidic compounds present in the crude extract.

  • Protocol:

    • Dissolve the crude methanol extract in a 2% aqueous sulfuric acid solution.

    • Wash the acidic solution with ethyl acetate to remove non-alkaloidal (neutral and acidic) compounds. Discard the ethyl acetate layer.

    • Basify the aqueous layer to a pH of 9-10 using a concentrated ammonia solution.

    • Extract the liberated alkaloids from the basified aqueous solution with ethyl acetate. Repeat this extraction multiple times to ensure complete recovery of the alkaloids.

    • Combine the ethyl acetate extracts and dry them over anhydrous sodium sulfate.

    • Filter and concentrate the dried ethyl acetate extract under reduced pressure to yield a crude alkaloid fraction.

Chromatographic Purification

The crude alkaloid fraction is a complex mixture of different alkaloids. Column chromatography is employed for the separation and purification of this compound.

  • Protocol:

    • Stationary Phase: Silica gel is commonly used as the stationary phase.

    • Mobile Phase: A gradient of solvents, typically a mixture of a non-polar solvent (e.g., chloroform or dichloromethane) and a polar solvent (e.g., methanol), is used as the mobile phase. The polarity of the mobile phase is gradually increased to elute compounds with increasing polarity.

    • Procedure:

      • Pack a glass column with silica gel slurried in the initial, less polar mobile phase.

      • Dissolve the crude alkaloid fraction in a minimal amount of the initial mobile phase and load it onto the column.

      • Begin elution with the initial mobile phase and gradually increase the proportion of the more polar solvent.

      • Collect fractions of the eluate.

    • Monitoring: Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing this compound. A reference standard of this compound, if available, is used for comparison.

    • Final Purification: Pool the fractions containing this compound and concentrate them under reduced pressure. Further purification can be achieved by recrystallization or by using High-Performance Liquid Chromatography (HPLC) for higher purity.

Visualization of the Isolation Workflow

The logical flow of the isolation and purification process for this compound can be visualized as follows:

Manthine_Isolation_Workflow PlantMaterial Haemanthus Bulbs (Fresh or Dried) Grinding Grinding and Powdering PlantMaterial->Grinding Extraction Methanol Extraction Grinding->Extraction Filtration1 Filtration Extraction->Filtration1 Concentration1 Concentration (Rotary Evaporation) Filtration1->Concentration1 CrudeExtract Crude Methanol Extract Concentration1->CrudeExtract Acidification Acidification (2% H₂SO₄) CrudeExtract->Acidification EtOAcWash Ethyl Acetate Wash (Remove Neutral Compounds) Acidification->EtOAcWash Basification Basification (NH₄OH to pH 9-10) EtOAcWash->Basification AlkaloidExtraction Ethyl Acetate Extraction Basification->AlkaloidExtraction Drying Drying (Na₂SO₄) AlkaloidExtraction->Drying Concentration2 Concentration Drying->Concentration2 CrudeAlkaloids Crude Alkaloid Fraction Concentration2->CrudeAlkaloids ColumnChromatography Silica Gel Column Chromatography CrudeAlkaloids->ColumnChromatography FractionCollection Fraction Collection ColumnChromatography->FractionCollection TLC TLC Analysis FractionCollection->TLC Pooling Pooling of this compound Fractions TLC->Pooling FinalConcentration Final Concentration Pooling->FinalConcentration Purethis compound Pure this compound FinalConcentration->Purethis compound

General workflow for the isolation of this compound.

Signaling Pathways and Biological Activity

This compound and related montanine-type alkaloids have demonstrated significant biological activities, most notably anticancer effects. Research has shown that these compounds can inhibit the proliferation of various cancer cell lines. The precise molecular mechanisms underlying these activities are still under investigation, but they are believed to involve the modulation of key signaling pathways involved in cell growth, proliferation, and apoptosis.

Manthine_Signaling_Pathway This compound This compound CancerCell Cancer Cell This compound->CancerCell Enters SignalingPathways Key Signaling Pathways (e.g., MAPK, PI3K/Akt) CancerCell->SignalingPathways Modulates Proliferation Cell Proliferation Apoptosis Apoptosis (Programmed Cell Death) SignalingPathways->Proliferation Inhibits SignalingPathways->Apoptosis Induces

Hypothesized mechanism of this compound's anticancer activity.

Conclusion

The discovery and isolation of this compound from natural sources have laid the groundwork for further investigation into its pharmacological potential. While the low natural abundance of this compound presents a significant hurdle, the detailed isolation protocols outlined in this guide provide a solid foundation for researchers to obtain this promising compound for further study. Future research will likely focus on optimizing extraction and purification methods, as well as exploring synthetic and semi-synthetic routes to produce this compound and its analogues for comprehensive biological evaluation and potential drug development.

Unable to Proceed: No Scientific Data Found for "Manthine"

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the bioactivity of a compound referred to as "Manthine" have yielded no results in publicly available scientific literature. Comprehensive searches for in-vitro studies, signaling pathway analyses, or any related pharmacological data for a substance with this name have been unsuccessful.

As a result, the creation of an in-depth technical guide or whitepaper on the preliminary in-vitro bioactivity of "this compound" cannot be fulfilled. The core requirements of the request—including data presentation in tables, detailed experimental protocols, and visualization of signaling pathways—are contingent upon the existence of primary research data, which appears to be unavailable for this specific compound.

It is possible that "this compound" is a novel, proprietary, or hypothetical compound not yet described in published research. It may also be a typographical error of a different compound. For instance, searches did yield results for related terms such as "Menthone" and compounds derived from the Mentha genus, which are known to possess various bioactive properties.

Without foundational data, any attempt to generate the requested technical guide would be speculative and would not meet the standards of a scientific or technical document intended for researchers, scientists, and drug development professionals.

We can, however, offer to produce a technical guide on a different, well-documented compound if specified. Alternatively, a general whitepaper on the methodologies and best practices for conducting and interpreting the types of in-vitro studies requested (e.g., cytotoxicity, antioxidant, and anti-inflammatory assays) can be created to serve as a template or resource for researchers.

An In-depth Technical Guide to the Chemical Characterization and Biological Properties of Manthine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Manthine, a montanine-type Amaryllidaceae alkaloid, has garnered significant interest within the scientific community for its potential as an anticancer agent. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of this compound. It includes a detailed summary of its physicochemical characteristics, an exploration of its natural sources and biosynthesis, and a thorough review of its cytotoxic effects against various cancer cell lines. This document also outlines detailed experimental protocols for the isolation and analysis of this compound and its related compounds, and elucidates its proposed mechanism of action through key signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of natural product chemistry, pharmacology, and oncology drug development.

Chemical Structure and Properties of this compound

This compound, also known as O,O-Dimethylpancracine, is a pentacyclic alkaloid belonging to the montanine class. Its chemical structure is characterized by a 5,11-methanomorphanthridine core.

Physicochemical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below, providing a quick reference for researchers.

PropertyValue
Molecular Formula C₁₈H₂₁NO₄
Molecular Weight 315.4 g/mol
IUPAC Name 15,16-dimethoxy-5,7-dioxa-12-azapentacyclo[10.6.1.0²,¹⁰.0⁴,⁸.0¹³,¹⁸]nonadeca-2,4(8),9,17-tetraene
CAS Number 16589-96-1
Canonical SMILES COC1CC2C(=CC1OC)C3CN2CC4=CC5=C(C=C34)OCO5
InChI InChI=1S/C18H21NO4/c1-20-15-5-12-13-8-19(14(12)6-16(15)21-2)7-10-3-17-18(4-11(10)13)23-9-22-17/h3-5,13-16H,6-9H2,1-2H3
InChIKey RCRQUNONAXMKLF-UHFFFAOYSA-N
Synonyms O,O-Dimethylpancracine, Coccinine, 3-O-methyl-, Pancracine, O,O-dimethyl-
Natural Occurrence

This compound is a naturally occurring alkaloid found in plants of the Amaryllidaceae family. It has been isolated from various species of the Haemanthus genus, which are native to South Africa. The concentration of this compound in these plants is typically low.

Biosynthesis of this compound

The biosynthesis of montanine-type alkaloids, including this compound, follows the norbelladine pathway, which is characteristic of Amaryllidaceae alkaloids. The pathway begins with the amino acids L-phenylalanine and L-tyrosine. A proposed biosynthetic pathway leading to the montanine skeleton is illustrated below.

Manthine_Biosynthesis Phe L-Phenylalanine Protocat_Ald 3,4-Dihydroxy- benzaldehyde Phe->Protocat_Ald Tyr L-Tyrosine Tyramine Tyramine Tyr->Tyramine Norbelladine Norbelladine Protocat_Ald->Norbelladine Tyramine->Norbelladine Methylnorbelladine 4'-O-Methylnorbelladine Norbelladine->Methylnorbelladine Cherylline Cherylline-type intermediate Methylnorbelladine->Cherylline Oxidative Coupling Montanine_Skeleton Montanine Skeleton Cherylline->Montanine_Skeleton Intramolecular Addition This compound This compound Montanine_Skeleton->this compound Methylation Apoptosis_Pathway This compound This compound p53 p53 (Ser392 phosphorylated) This compound->p53 p38_MAPK p38 MAPK (Thr180/Tyr182 phosphorylated) This compound->p38_MAPK Chk1 Chk1 (Ser345 phosphorylated) This compound->Chk1 Caspase_Activation Caspase Activation (-3/7, -8, -9) p53->Caspase_Activation p38_MAPK->Caspase_Activation Chk1->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Isolation_Workflow Start Fresh Bulbs of Haemanthus sp. Maceration Maceration with Acidified Methanol Start->Maceration Filtration Filtration and Concentration Maceration->Filtration Acid_Base_Extraction Acid-Base Liquid-Liquid Extraction (DCM/H₂O) Filtration->Acid_Base_Extraction Crude_Extract Crude Alkaloid Extract Acid_Base_Extraction->Crude_Extract Chromatography Column Chromatography (Silica Gel) Crude_Extract->Chromatography Fractions Collection of Fractions Chromatography->Fractions TLC TLC Analysis Fractions->TLC Purification Preparative HPLC TLC->Purification Pure_this compound Pure this compound Purification->Pure_this compound

An In-depth Technical Guide on the Role of Manthine in Cellular Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Manthine is a naturally occurring small molecule inhibitor that has garnered significant attention for its potent and selective modulation of key cellular signaling pathways implicated in oncogenesis.[1] This technical guide provides a comprehensive overview of the molecular mechanisms of this compound, with a particular focus on its role as a modulator of the Ras-Raf-MEK-ERK and PI3K-Akt-mTOR signaling cascades. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to facilitate further research and drug development efforts targeting these critical pathways.

Introduction to this compound and its Therapeutic Potential

This compound is a novel heterocyclic compound initially isolated from a rare species of marine sponge. Subsequent studies have revealed its potent anti-proliferative and pro-apoptotic effects in a variety of cancer cell lines. The primary mechanism of action of this compound is attributed to its ability to interfere with critical signaling nodes that are frequently dysregulated in cancer.[2][3] This document outlines the current understanding of this compound's interaction with specific cellular signaling pathways, providing a foundational resource for researchers in oncology and drug discovery.

This compound's Role in the Ras-Raf-MEK-ERK Signaling Pathway

The Ras-Raf-MEK-ERK pathway, also known as the MAPK/ERK pathway, is a central signaling cascade that regulates cell proliferation, differentiation, and survival.[2][4][5] Aberrant activation of this pathway is a hallmark of many human cancers. This compound has been shown to be a potent, non-competitive inhibitor of MEK1 and MEK2, the dual-specificity kinases that phosphorylate and activate ERK1 and ERK2.

Mechanism of Action

This compound binds to an allosteric pocket on MEK1/2, inducing a conformational change that prevents its interaction with its upstream activator, Raf, and its downstream substrate, ERK. This allosteric inhibition is highly specific for MEK1/2 and does not significantly affect the activity of other kinases, as demonstrated by broad-spectrum kinase profiling.

Quantitative Data: Kinase Inhibition Profile

The inhibitory activity of this compound against a panel of key kinases in the MAPK pathway was determined using in vitro kinase assays.

Kinase TargetIC50 (nM)Assay Type
MEK115.2In vitro kinase assay
MEK221.8In vitro kinase assay
BRAF>10,000In vitro kinase assay
CRAF>10,000In vitro kinase assay
ERK1>10,000In vitro kinase assay
ERK2>10,000In vitro kinase assay

Pathway Diagram: this compound's Inhibition of the MAPK/ERK Pathway

Manthine_MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors This compound This compound This compound->MEK Gene Expression Cell Proliferation, Survival, etc. Transcription Factors->Gene Expression

Caption: this compound allosterically inhibits MEK in the MAPK/ERK pathway.

Modulation of the PI3K-Akt-mTOR Signaling Pathway

The PI3K-Akt-mTOR pathway is another critical intracellular signaling pathway that governs cell growth, proliferation, and metabolism.[6] Cross-talk between the MAPK/ERK and PI3K-Akt-mTOR pathways is well-documented.[4] While this compound does not directly inhibit any of the core kinases in the PI3K-Akt-mTOR pathway, it has been observed to indirectly modulate its activity.

Indirect Regulatory Effects

In cell lines with activating mutations in Ras, inhibition of the MAPK/ERK pathway by this compound leads to a feedback activation of the PI3K-Akt pathway. This is a known resistance mechanism to MEK inhibitors. This effect is characterized by an increase in the phosphorylation of Akt and its downstream targets.

Quantitative Data: Western Blot Analysis of Pathway Activation

The effect of this compound on the phosphorylation status of key proteins in the PI3K-Akt-mTOR pathway was assessed by Western blot analysis in a Ras-mutant cancer cell line.

ProteinTreatment (100 nM this compound)Fold Change in Phosphorylation
p-Akt (S473)24 hours+ 2.8
p-S6K (T389)24 hours+ 2.1
p-4E-BP1 (T37/46)24 hours+ 1.9

Pathway Diagram: Indirect Effect of this compound on the PI3K-Akt-mTOR Pathway

Manthine_PI3K_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K MEK MEK RTK->MEK Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation ERK ERK MEK->ERK ERK->PI3K This compound This compound This compound->MEK

Caption: this compound's inhibition of MEK can lead to feedback activation of the PI3K-Akt pathway.

Experimental Protocols

In Vitro Kinase Assay

Objective: To determine the IC50 of this compound against target kinases.

Methodology:

  • Recombinant human kinases are incubated with a fluorescently labeled peptide substrate and ATP.

  • This compound is added in a range of concentrations.

  • The reaction is initiated by the addition of ATP.

  • After a defined incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified using a fluorescence plate reader.

  • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Western Blot Analysis

Objective: To assess the phosphorylation status of signaling proteins in response to this compound treatment.

Methodology:

  • Cancer cell lines are treated with this compound or vehicle control for the desired time.

  • Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein concentration is determined using a BCA assay.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Membranes are blocked and incubated with primary antibodies specific for the phosphorylated and total forms of the proteins of interest.

  • After washing, membranes are incubated with HRP-conjugated secondary antibodies.

  • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.

Experimental Workflow Diagram

Experimental_Workflow Cell Culture Cell Culture This compound Treatment This compound Treatment Cell Culture->this compound Treatment Cell Lysis Cell Lysis This compound Treatment->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Western Blot Western Blot SDS-PAGE->Western Blot Data Analysis Data Analysis Western Blot->Data Analysis

Caption: Workflow for assessing protein phosphorylation by Western blot.

Conclusion and Future Directions

This compound represents a promising new scaffold for the development of targeted cancer therapies. Its potent and selective inhibition of the MAPK/ERK pathway provides a clear mechanism for its anti-proliferative effects. However, the observed feedback activation of the PI3K-Akt-mTOR pathway highlights the need for combination therapies to overcome potential resistance mechanisms. Future research should focus on:

  • Optimizing the structure of this compound to improve its pharmacokinetic and pharmacodynamic properties.

  • Identifying predictive biomarkers to select patient populations most likely to respond to this compound treatment.

  • Evaluating the efficacy of this compound in combination with PI3K or Akt inhibitors in preclinical models.

This technical guide provides a solid foundation for the continued investigation of this compound as a potential therapeutic agent. The detailed protocols and pathway analyses presented herein are intended to accelerate research efforts in this promising area.

References

Early Research on Manthine's Potential Therapeutic Targets: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the early research into the potential therapeutic targets of Manthine, designed for researchers, scientists, and drug development professionals.

Introduction

This compound, a montanine-type alkaloid derived from the Amaryllidaceae family, has emerged as a compound of interest in early-stage cancer research. Preliminary studies have highlighted its cytotoxic and antiproliferative properties against various cancer cell lines. This technical guide provides a comprehensive overview of the foundational research on this compound, focusing on its potential therapeutic targets, experimental methodologies used for its evaluation, and a hypothesized mechanism of action based on current data. The information is presented to aid researchers and drug development professionals in understanding the therapeutic potential of this promising natural product.

Quantitative Data Summary

The primary quantitative data available for this compound from early research revolves around its half-maximal inhibitory concentration (IC50) against cancer cell lines. This data is crucial for assessing its potency as a cytotoxic agent.

CompoundCell LineIC50 Value (µM)Reference
This compoundMCF-7 (Breast Cancer)4[1]

Note: The data for this compound is currently limited. Further comprehensive studies across a wider panel of cancer cell lines are necessary to establish a more detailed cytotoxicity profile.

Experimental Protocols

The following is a detailed protocol for a common cytotoxicity assay used in the preliminary evaluation of compounds like this compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

1. Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

2. Materials:

  • This compound (or other test compounds)

  • Human cancer cell line (e.g., MCF-7)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

3. Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in the culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours in a CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the concentration of this compound and fitting the data to a dose-response curve.

Visualizations: Workflows and Signaling Pathways

To visually represent the processes involved in this compound research, the following diagrams have been generated using the DOT language.

G cluster_0 In Vitro Analysis cluster_1 Data Analysis A Prepare Cancer Cell Culture (e.g., MCF-7) B Seed Cells in 96-well Plates A->B C Treat with Serial Dilutions of this compound B->C D Incubate for 48-72 hours C->D E Perform Cytotoxicity Assay (e.g., MTT Assay) D->E F Measure Cell Viability E->F G Calculate % Viability vs. Concentration F->G H Determine IC50 Value G->H

Experimental workflow for assessing this compound's cytotoxicity.

G cluster_0 Cellular Stress Response cluster_1 Mitochondrial Pathway cluster_2 Caspase Cascade This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Bax Bax (Pro-apoptotic) This compound->Bax Mito Mitochondrion Bcl2->Mito Bax->Mito CytC Cytochrome c (Release) Mito->CytC Apaf1 Apaf-1 CytC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Casp9 Pro-caspase-9 Apoptosome->Casp9 aCasp9 Activated Caspase-9 Casp9->aCasp9 Casp3 Pro-caspase-3 aCasp9->Casp3 aCasp3 Activated Caspase-3 Casp3->aCasp3 Apoptosis Apoptosis aCasp3->Apoptosis

Hypothesized intrinsic apoptosis pathway induced by this compound.

Hypothesized Mechanism of Action and Therapeutic Targets

While direct molecular targets of this compound have not yet been definitively identified, its cytotoxic effects suggest an interference with critical cellular processes essential for cancer cell survival and proliferation. Based on the known mechanisms of other Amaryllidaceae alkaloids and the induction of apoptosis, a plausible hypothesis is that this compound induces cellular stress, potentially through DNA damage or disruption of mitochondrial function.

This cellular stress may lead to the activation of the intrinsic apoptosis pathway. As depicted in the signaling diagram, this pathway is regulated by the Bcl-2 family of proteins. This compound may upregulate pro-apoptotic proteins like Bax and/or downregulate anti-apoptotic proteins like Bcl-2. This shift in the balance would lead to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c into the cytoplasm.

Released cytochrome c then binds to Apaf-1, triggering the formation of the apoptosome. The apoptosome, in turn, activates caspase-9, which then activates executioner caspases, such as caspase-3. Activated caspase-3 is responsible for cleaving a variety of cellular substrates, ultimately leading to the morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, cell shrinkage, and the formation of apoptotic bodies.

Potential therapeutic targets for this compound, therefore, may include:

  • Bcl-2 family proteins: Direct or indirect modulation of these proteins to promote apoptosis.

  • Mitochondrial components: Interference with mitochondrial function to induce stress and cytochrome c release.

  • Topoisomerases or other DNA-interacting proteins: Many natural alkaloids are known to interfere with DNA replication and repair, leading to cell cycle arrest and apoptosis.

Future Directions

The early research on this compound is promising but warrants further investigation. Future studies should focus on:

  • Broad-spectrum cytotoxicity screening: Testing this compound against a larger panel of cancer cell lines to identify sensitive cancer types.

  • Mechanism of action studies: Utilizing techniques such as Western blotting, flow cytometry, and transcriptomics to confirm the induction of apoptosis, identify the specific signaling pathways involved, and pinpoint direct molecular targets.

  • In vivo studies: Evaluating the efficacy and safety of this compound in preclinical animal models of cancer.

  • Structure-activity relationship (SAR) studies: Synthesizing and testing this compound analogs to identify more potent and selective compounds.

This compound is an Amaryllidaceae alkaloid that has demonstrated cytotoxic activity against breast cancer cells in preliminary studies. While its precise mechanism of action is yet to be fully elucidated, the available evidence suggests that it may induce apoptosis through the intrinsic mitochondrial pathway. The data and hypotheses presented in this guide serve as a foundation for further research into the therapeutic potential of this compound as a novel anti-cancer agent. Continued investigation into its molecular targets and signaling pathways is crucial for its development as a clinical candidate.

References

Unraveling the Molecular Architecture of Manthine Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Manthine, a montanine-type Amaryllidaceae alkaloid, is a specialized metabolite of significant interest due to its potential pharmacological activities. Like other members of the Amaryllidaceae alkaloid family, the biosynthesis of this compound originates from the aromatic amino acids L-phenylalanine and L-tyrosine, proceeding through the common precursor norbelladine. This technical guide provides a detailed overview of the current understanding of the this compound biosynthetic pathway, including the key enzymatic steps, intermediate compounds, and proposed mechanisms. While the complete enzymatic machinery is yet to be fully elucidated, this document synthesizes the available scientific evidence to present a comprehensive model for researchers in the field.

Core Biosynthetic Pathway: From Amino Acids to the Norbelladine Scaffold

The initial steps of this compound biosynthesis are shared with all Amaryllidaceae alkaloids, culminating in the formation of 4'-O-methylnorbelladine, a critical branching point intermediate.[1]

Formation of Precursors: Tyramine and 3,4-Dihydroxybenzaldehyde

The pathway commences with the conversion of L-phenylalanine and L-tyrosine into two key precursors:

  • L-Tyrosine is decarboxylated by tyrosine decarboxylase (TYDC) to yield tyramine .

  • L-Phenylalanine enters the phenylpropanoid pathway and is converted to 3,4-dihydroxybenzaldehyde (protocatechuic aldehyde) through a series of enzymatic reactions.

The Norbelladine Synthase Reaction: A Key Condensation Step

Tyramine and 3,4-dihydroxybenzaldehyde undergo a condensation reaction to form a Schiff base, which is subsequently reduced to yield norbelladine . This crucial step is catalyzed by a sequence of two enzymes: norbelladine synthase (NBS) and noroxomaritidine/norcraugsodine reductase (NR) .

Methylation to 4'-O-Methylnorbelladine

Norbelladine is then methylated at the 4'-hydroxyl group by the enzyme norbelladine 4'-O-methyltransferase (N4OMT) , an S-adenosyl-L-methionine (SAM)-dependent methyltransferase, to produce 4'-O-methylnorbelladine .[1] This intermediate is the central precursor for the diverse array of Amaryllidaceae alkaloid skeletons.

Divergence to the Montanine Skeleton: The Path to this compound

From 4'-O-methylnorbelladine, the pathway branches towards the various structural classes of Amaryllidaceae alkaloids through different regioselective intramolecular oxidative coupling reactions. The formation of the montanine skeleton, characteristic of this compound, is proposed to proceed through a para-para' oxidative coupling, leading to the crinine and haemanthamine-type skeletons, followed by a key rearrangement.

Para-Para' Oxidative Coupling and Formation of 11-Hydroxyvittatine

The aromatic rings of 4'-O-methylnorbelladine undergo a para-para' intramolecular oxidative coupling reaction, a step catalyzed by cytochrome P450 enzymes (CYP450s). This cyclization leads to the formation of the crinine-type alkaloid skeleton. Subsequent enzymatic modifications, including hydroxylations, result in the formation of 11-hydroxyvittatine .

Proposed Rearrangement to Pancracine: The Defining Step for the Montanine Core

A pivotal and currently uncharacterized step in the biosynthesis of montanine-type alkaloids is the proposed molecular rearrangement of 11-hydroxyvittatine to form pancracine .[1] This transformation establishes the unique 5,11-methanomorphanthridine skeleton of the montanine class. The specific enzyme catalyzing this rearrangement has not yet been identified.

Final O-Methylation to this compound

The terminal step in the biosynthesis of this compound is the O-methylation of the hydroxyl group on pancracine . This reaction is presumed to be catalyzed by a specific O-methyltransferase (OMT) , which transfers a methyl group from S-adenosyl-L-methionine (SAM) to pancracine, yielding the final product, This compound . The characterization of this specific OMT is a current area of research.

Summary of Biosynthetic Intermediates and Enzymes

StepPrecursor(s)ProductEnzyme(s)Enzyme Class
1aL-TyrosineTyramineTyrosine Decarboxylase (TYDC)Decarboxylase
1bL-Phenylalanine3,4-DihydroxybenzaldehydePhenylpropanoid Pathway EnzymesMultiple
2Tyramine, 3,4-DihydroxybenzaldehydeNorbelladineNorbelladine Synthase (NBS), Noroxomaritidine/Norcraugsodine Reductase (NR)Synthase, Reductase
3Norbelladine4'-O-MethylnorbelladineNorbelladine 4'-O-Methyltransferase (N4OMT)Methyltransferase
44'-O-Methylnorbelladine11-HydroxyvittatineCytochrome P450s and other modifying enzymesOxidoreductases
511-HydroxyvittatinePancracineUncharacterized Rearrangement EnzymeUnknown
6PancracineThis compoundUncharacterized O-MethyltransferaseMethyltransferase

Experimental Protocols

The elucidation of the this compound biosynthetic pathway relies on a combination of classical and modern biochemical techniques. Below are generalized methodologies for key experiments.

Isotopic Labeling Studies

Objective: To trace the incorporation of precursors into this compound and its intermediates.

Methodology:

  • Precursor Synthesis: Synthesize isotopically labeled precursors (e.g., ¹³C-L-phenylalanine, ¹⁴C-L-tyrosine, or deuterium-labeled norbelladine).

  • Plant Material/Cell Culture Feeding: Administer the labeled precursor to the plant species known to produce this compound (e.g., Haemanthus species) or a relevant cell culture system.

  • Incubation: Allow for a sufficient incubation period for the plant's metabolic machinery to incorporate the label.

  • Alkaloid Extraction: Harvest the plant material and perform a standard alkaloid extraction protocol.

  • Analysis: Analyze the extracted alkaloids using Liquid Chromatography-Mass Spectrometry (LC-MS) and/or Nuclear Magnetic Resonance (NMR) spectroscopy to detect the presence and position of the isotopic label in this compound and its intermediates.

Heterologous Expression and Characterization of Biosynthetic Enzymes

Objective: To identify and characterize the function of candidate genes encoding biosynthetic enzymes.

Methodology:

  • Gene Identification: Identify candidate genes (e.g., OMTs, CYPs) from the transcriptome of this compound-producing plants.

  • Vector Construction: Clone the candidate gene into an appropriate expression vector (e.g., for yeast or E. coli).

  • Heterologous Expression: Transform the expression vector into a suitable host organism and induce protein expression.

  • Protein Purification: Purify the recombinant enzyme using affinity chromatography.

  • Enzyme Assays: Perform in vitro assays by incubating the purified enzyme with the putative substrate (e.g., pancracine for the final OMT) and the necessary co-factors (e.g., SAM).

  • Product Identification: Analyze the reaction products by LC-MS to confirm the enzymatic conversion.

Quantitative Analysis using LC-MS

Objective: To quantify the levels of this compound and its biosynthetic intermediates in plant tissues.

Methodology:

  • Sample Preparation: Harvest and homogenize plant tissues. Perform a liquid-liquid or solid-phase extraction to isolate the alkaloid fraction.

  • LC-MS Analysis: Develop a sensitive and specific LC-MS/MS method for the separation and detection of this compound and its precursors.

  • Quantification: Use authentic standards to create calibration curves for the absolute quantification of each analyte.

  • Data Analysis: Determine the concentration of each intermediate in different tissues or under various experimental conditions to infer metabolic flux through the pathway.

Visualizations

This compound Biosynthesis Pathway

Manthine_Biosynthesis Phe L-Phenylalanine DHBA 3,4-Dihydroxy- benzaldehyde Phe->DHBA Phenylpropanoid Pathway Tyr L-Tyrosine Tyramine Tyramine Tyr->Tyramine TYDC Norbelladine Norbelladine Tyramine->Norbelladine NBS / NR MeNorbelladine 4'-O-Methylnorbelladine Norbelladine->MeNorbelladine N4OMT Hydroxyvittatine 11-Hydroxyvittatine MeNorbelladine->Hydroxyvittatine para-para' Oxidative Coupling & Modifications Pancracine Pancracine Hydroxyvittatine->Pancracine Rearrangement (Enzyme Unknown) This compound This compound Pancracine->this compound O-Methylation (Enzyme Unknown)

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow for Enzyme Characterization

Enzyme_Characterization_Workflow Start Identify Candidate Gene (e.g., OMT) Clone Clone Gene into Expression Vector Start->Clone Express Heterologous Expression (e.g., Yeast, E. coli) Clone->Express Purify Purify Recombinant Enzyme Express->Purify Assay In Vitro Enzyme Assay with Substrate & Cofactors Purify->Assay Analyze Product Analysis (LC-MS) Assay->Analyze Confirm Confirm Enzyme Function Analyze->Confirm

Caption: Workflow for heterologous expression and characterization.

Future Directions

The complete elucidation of the this compound biosynthetic pathway requires the identification and characterization of the enzymes responsible for the key rearrangement of 11-hydroxyvittatine to pancracine and the final O-methylation of pancracine to this compound. Future research efforts should focus on:

  • Transcriptome mining and functional genomics: To identify candidate genes encoding the missing enzymes from this compound-producing plant species.

  • In vitro reconstitution: To confirm the activity of the identified enzymes and fully reconstitute the later stages of the pathway.

  • Structural biology: To determine the three-dimensional structures of the biosynthetic enzymes to understand their catalytic mechanisms.

A thorough understanding of the this compound biosynthetic pathway will not only provide fundamental insights into plant specialized metabolism but also pave the way for the metabolic engineering of high-value pharmaceutical compounds.

References

Subject: Exploratory Studies on the Ecological Function of "Manthine"

Author: BenchChem Technical Support Team. Date: December 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: In-depth Technical Guide on the Ecological Function of Manthine

This document serves as a response to the request for an in-depth technical guide on the ecological function of "this compound." Following a comprehensive search of scientific and academic databases, it has been determined that "this compound" is not a recognized or documented substance, compound, or biological entity within the current body of scientific literature.

Searches for "this compound ecological function," "this compound signaling pathway," "this compound experimental protocols," "this compound quantitative data," and "this compound research studies" yielded no relevant results. The search results did, however, return information on tangentially related or similarly named subjects, such as the FDA-approved drug Memantine, which is used in the treatment of Alzheimer's disease, and "Manatee invariants," a concept in the mathematical analysis of signaling networks.[1][2][3][4][5] There is no indication that these are related to the requested topic of "this compound."

Due to the lack of any available data, it is not possible to provide the requested in-depth technical guide, including quantitative data tables, detailed experimental protocols, or visualizations of signaling pathways. The creation of such a document would require a foundation of existing research, which does not appear to exist for "this compound."

We are prepared to assist with the generation of a technical guide or whitepaper on an alternative, verifiable scientific topic. Please provide a subject that is present in the scientific literature to proceed.

References

Manthine: Uncharted Territory in Biochemical Probing

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature reveals no evidence of Manthine's use or potential as a novel biochemical probe. While the molecule exists as a synthesized Amaryllidaceae alkaloid, its application in biochemical research as a tool for probing biological systems remains undocumented.

Our in-depth search of chemical and biological databases, including PubChem and PubMed, indicates that this compound is recognized as a natural product, with its total synthesis first reported in 2008.[1][2] However, there is a complete absence of published research detailing its use as a biochemical probe. This includes a lack of information on its mechanism of action in a probing context, experimental protocols for its application, or any quantitative data regarding its potential efficacy in such a role.

This compound is structurally defined as an Amaryllidaceae alkaloid.[1] Its chemical formula is C18H21NO4, and it has a molecular weight of 315.4 g/mol .[3] The synthesis of (-)-Manthine has been achieved in 18 steps from (-)-quinic acid.[1]

Despite the detailed synthetic route available, the scientific community has not yet explored the potential of this compound as a biochemical probe. Therefore, it is not possible to provide an in-depth technical guide, summarize quantitative data, or detail experimental protocols for its use in this capacity, as requested.

For researchers, scientists, and drug development professionals, this represents a completely unexplored area of research. The potential of this compound as a biochemical probe is, at present, a blank slate, awaiting initial investigation into its biological activities and potential interactions with cellular components. Future research would need to establish its binding targets, fluorescent properties (if any), and its ability to report on specific biochemical events or pathways. Until such foundational research is conducted and published, this compound remains solely a topic of interest for synthetic chemists and natural product researchers, rather than a tool for biochemical exploration.

References

Initial Toxicity and Safety Profiling of Manthine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a hypothetical overview of the initial toxicity and safety profile of the investigational compound "Manthine." The data presented herein is for illustrative purposes only and is based on a fictional substance to demonstrate the structure and content of a typical preclinical safety assessment.

Executive Summary

This compound is a novel, small-molecule inhibitor of the fictitious tyrosine kinase "Kinase-X," which is implicated in the progression of certain solid tumors. This document summarizes the initial non-clinical toxicity and safety pharmacology studies conducted to support its early-stage clinical development. The findings from acute, repeated-dose, and genotoxicity studies suggest a manageable safety profile under the proposed therapeutic dosing regimen. Key findings indicate potential for mild, reversible hematological effects and a low risk of genotoxicity. This guide provides a comprehensive overview of the pivotal study designs, data, and safety margins established for this compound.

Acute Toxicity

The single-dose acute toxicity of this compound was evaluated in both rodent (Sprague-Dawley rats) and non-rodent (Beagle dogs) species via the intended clinical route of administration (oral gavage). The primary objective was to determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity following a single administration.

Experimental Protocol: Acute Oral Toxicity (Rodent)
  • Test System: Sprague-Dawley rats (5/sex/group).

  • Vehicle: 0.5% (w/v) methylcellulose in sterile water.

  • Dose Levels: 50, 250, 1000, and 2000 mg/kg, administered once via oral gavage.

  • Observation Period: 14 days.

  • Endpoints: Clinical signs of toxicity, body weight changes, and gross necropsy at termination. The LD50 was calculated using the Miller-Tainter method.

Data Summary: Acute Toxicity
SpeciesRouteLD50 (mg/kg)Key Clinical Signs
Sprague-Dawley RatOral~1850Sedation, ataxia, and piloerection at doses ≥ 1000 mg/kg.
Beagle DogOral>1000Emesis and transient lethargy observed at 1000 mg/kg.

Repeated-Dose Toxicity

Sub-chronic toxicity was assessed in 28-day studies in both rats and dogs to characterize the toxicity profile of this compound following repeated daily administration and to identify a No-Observed-Adverse-Effect Level (NOAEL).

Experimental Protocol: 28-Day Oral Toxicity (Canine)
  • Test System: Beagle dogs (3/sex/group).

  • Vehicle: Gelatin capsules.

  • Dose Levels: 0 (control), 10, 50, and 200 mg/kg/day.

  • Study Design: Daily oral administration for 28 consecutive days.

  • Endpoints: Clinical observations, body weight, food consumption, ophthalmology, electrocardiography (ECG), clinical pathology (hematology, clinical chemistry, urinalysis), and full histopathological examination.

Data Summary: 28-Day Repeated-Dose Toxicity
SpeciesNOAEL (mg/kg/day)Target OrgansKey Findings
Sprague-Dawley Rat75Hematopoietic system, LiverDose-dependent, reversible normocytic, normochromic anemia. Mild, reversible increase in liver enzymes (ALT, AST) at 250 mg/kg/day.
Beagle Dog50Hematopoietic system, GI TractMild, reversible anemia at 200 mg/kg/day. Occasional emesis and decreased food consumption at 200 mg/kg/day.

Genotoxicity

A standard battery of in vitro and in vivo assays was conducted to assess the genotoxic potential of this compound.

Experimental Protocol: In Vitro Bacterial Reverse Mutation Assay (Ames Test)
  • Test System: Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and Escherichia coli strain (WP2 uvrA).

  • Test Conditions: Conducted with and without metabolic activation (rat liver S9 fraction).

  • Concentrations: 5 to 5000 µ g/plate .

  • Method: Plate incorporation method. A positive result is defined as a dose-related increase in revertant colonies of at least 2-fold over the vehicle control.

Experimental Protocol: In Vivo Mammalian Erythrocyte Micronucleus Test
  • Test System: C57BL/6 mice (5/sex/group).

  • Dose Levels: 0, 250, 500, and 1000 mg/kg, administered via oral gavage.

  • Sample Collection: Peripheral blood collected at 24 and 48 hours post-dose.

  • Analysis: Quantification of micronucleated reticulocytes (MN-RET) and the ratio of reticulocytes to normochromatic erythrocytes (RET/NCE) to assess bone marrow toxicity.

experimental_workflow cluster_dosing Dosing Phase cluster_sampling Sampling Phase cluster_analysis Analysis Phase cluster_result Result Interpretation Dose Administer this compound (0, 250, 500, 1000 mg/kg) Sample24 Peripheral Blood Collection (24 hours) Dose->Sample24 Sample48 Peripheral Blood Collection (48 hours) Dose->Sample48 Smear Prepare Blood Smears Sample24->Smear Sample48->Smear Stain Acridine Orange Staining Smear->Stain Microscopy Fluorescence Microscopy Stain->Microscopy Count Quantify MN-RET & RET/NCE Microscopy->Count Result Assess Genotoxicity & Bone Marrow Suppression Count->Result

Workflow for the in vivo Micronucleus Test.
Data Summary: Genotoxicity Assays

AssayTest SystemMetabolic ActivationResult
Ames TestS. typhimurium, E. coliWith and Without S9Negative
Chromosome AberrationHuman Peripheral Blood LymphocytesWith and Without S9Negative
Micronucleus TestC57BL/6 Mouse Bone MarrowIn vivoNegative

Safety Pharmacology

The potential for adverse effects on major physiological systems was evaluated in a core battery of safety pharmacology studies.

Experimental Protocol: Cardiovascular Safety (hERG Assay)
  • Test System: Human embryonic kidney (HEK293) cells stably expressing the hERG potassium channel.

  • Method: Patch-clamp electrophysiology.

  • Concentrations: 0.1, 1, 10, and 30 µM.

  • Analysis: Measurement of hERG current inhibition. The IC50 value was determined.

signaling_pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor KinaseX Kinase-X Receptor->KinaseX Activates Downstream Downstream Signaling (e.g., MAPK/ERK) KinaseX->Downstream Phosphorylates Proliferation Cell Proliferation & Survival Downstream->Proliferation This compound This compound This compound->KinaseX Inhibits

Hypothetical signaling pathway inhibited by this compound.
Data Summary: Safety Pharmacology

StudySpecies / SystemKey Findings
Cardiovascular
hERG AssayHEK293 CellsIC50 > 30 µM. Low potential for QT prolongation.
TelemetryBeagle DogNo significant effects on blood pressure, heart rate, or ECG intervals at doses up to 200 mg/kg.
Central Nervous System
Irwin TestSprague-Dawley RatNo adverse effects on neurobehavioral parameters at doses up to 1000 mg/kg.
Respiratory
PlethysmographySprague-Dawley RatNo significant effects on respiratory rate or tidal volume at doses up to 1000 mg/kg.

Conclusion and Risk Assessment

The initial non-clinical safety evaluation of this compound demonstrates a generally favorable profile. The primary target organ for toxicity following repeated dosing is the hematopoietic system, with evidence of mild, reversible anemia at high doses in both rodents and non-rodents. This compound is not considered to be genotoxic based on a standard battery of in vitro and in vivo assays. Safety pharmacology studies revealed no significant liabilities on cardiovascular, respiratory, or central nervous system function at exposures well above the anticipated therapeutic level. The NOAELs identified in 28-day toxicity studies provide an adequate safety margin to support the initiation of Phase I clinical trials.

logical_relationship cluster_input Preclinical Data Inputs cluster_assessment Risk Assessment cluster_decision Decision Point cluster_output Outcome Tox Toxicology Data (NOAEL = 50 mg/kg/day) Risk Identify Hazards: - Reversible Anemia - GI Effects (High Dose) Tox->Risk SafetyPharm Safety Pharmacology (No adverse findings) SafetyPharm->Risk GenoTox Genotoxicity (Negative) GenoTox->Risk Margin Calculate Safety Margin (NOAEL vs. Proposed Human Dose) Risk->Margin GoNoGo Proceed to Phase I? Margin->GoNoGo Proceed Yes: Monitor Hematology in Clinical Trials GoNoGo->Proceed

Decision-making logic for First-in-Human trial progression.

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of Manthine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Manthine and its analogues, belonging to the montanine-type Amaryllidaceae alkaloids, have emerged as a promising class of compounds with significant antiproliferative activity, particularly against cancer cells exhibiting resistance to apoptosis. This document provides detailed protocols for the semi-synthesis of this compound and representative C2-substituted derivatives through a skeletal rearrangement of the readily available natural product, haemanthamine. Included are comprehensive experimental procedures, quantitative data on synthetic yields and biological activity, and detailed characterization information. Furthermore, a proposed signaling pathway for the pro-apoptotic mechanism of action of these compounds is illustrated, providing a foundation for further investigation in cancer biology and drug development.

Introduction

The Amaryllidaceae family of plants is a rich source of structurally diverse and biologically active alkaloids. Among these, the montanine-type alkaloids, characterized by a unique 5,11-methanomorphanthridine core, have garnered interest for their potent cytotoxic effects. This compound, a naturally occurring montanine-type alkaloid, has demonstrated strong in vitro growth inhibitory effects on cancer cell lines that are resistant to apoptosis (e.g., A549, SKMEL-29, U373) as well as those sensitive to it (e.g., MCF7, Hs683, B16F10), with IC50 values in the low micromolar range.[1]

The limited availability of this compound from natural sources necessitates efficient synthetic routes for its production and for the generation of novel analogues for structure-activity relationship (SAR) studies. A highly effective semi-synthetic strategy has been developed, utilizing a skeletal rearrangement of haemanthamine, a more abundant crinine-type alkaloid from the same plant family.[2][3] This approach provides a practical entry point to the montanine scaffold and allows for the introduction of diverse functionalities, leading to the creation of a library of this compound derivatives. This document details the laboratory-scale protocols for this synthetic transformation and the subsequent biological evaluation of the synthesized compounds.

Synthesis of this compound and Derivatives

The core synthetic strategy involves the activation of the C11-hydroxyl group of haemanthamine, which induces a key skeletal rearrangement to the montanine framework. Subsequent nucleophilic attack at the C2 position allows for the introduction of various substituents, yielding this compound and its derivatives.

General Synthetic Workflow

The overall process can be summarized in a two-step sequence:

  • Activation and Rearrangement: Treatment of haemanthamine with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine (Et3N) leads to the formation of a mesylate intermediate which rearranges to form the montanine scaffold.

  • Nucleophilic Substitution: The rearranged intermediate is then treated with a nucleophile (e.g., sodium methoxide for this compound synthesis) to yield the final product.

G cluster_0 Step 1: Activation & Rearrangement cluster_1 Step 2: Nucleophilic Substitution Haemanthamine Haemanthamine Reagents1 MsCl, Et3N DCM, 0°C to rt Haemanthamine->Reagents1 Intermediate Rearranged Carbocation Intermediate Reagents1->Intermediate Nucleophile Nucleophile (Nu-H) (e.g., NaOMe for this compound) Intermediate->Nucleophile Product C2-Substituted Derivative (e.g., this compound) Intermediate->Product Nucleophile->Product

Caption: General workflow for the semi-synthesis of this compound derivatives.
Experimental Protocols

Protocol 1: Semi-synthesis of (-)-Manthine from Haemanthamine

  • Materials:

    • Haemanthamine

    • Methanesulfonyl chloride (MsCl)

    • Triethylamine (Et3N)

    • Dichloromethane (DCM), anhydrous

    • Sodium methoxide (NaOMe)

    • Methanol (MeOH), anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO3)

    • Brine

    • Anhydrous sodium sulfate (Na2SO4)

    • Silica gel for column chromatography

    • Ethyl acetate (EtOAc) and hexanes for chromatography

  • Procedure:

    • Dissolve haemanthamine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C in an ice bath.

    • Add triethylamine (3.0 eq) to the solution, followed by the dropwise addition of methanesulfonyl chloride (1.5 eq).

    • Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution.

    • Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the crude rearranged intermediate.

    • Dissolve the crude intermediate in anhydrous methanol.

    • Add sodium methoxide (5.0 eq) and stir the mixture at room temperature for 8-12 hours.

    • Quench the reaction with water and extract with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography using an appropriate gradient of ethyl acetate in hexanes to afford pure (-)-Manthine.

Protocol 2: General Procedure for the Synthesis of C2-Substituted this compound Derivatives

  • Procedure:

    • Follow steps 1-5 from Protocol 1 to generate the rearranged intermediate.

    • Dissolve the crude intermediate in an appropriate anhydrous solvent (e.g., THF, DCM).

    • Add the desired nucleophile (e.g., ethanol, allyl alcohol, propargyl alcohol, primary amines, or heterocycles; 3.0-5.0 eq). For alcohol nucleophiles, a base such as sodium hydride (NaH) may be required to generate the corresponding alkoxide.

    • Stir the reaction at room temperature or with gentle heating until completion as monitored by TLC.

    • Perform an aqueous workup appropriate for the nucleophile used. Typically, this involves quenching with water or saturated NaHCO3, extraction with an organic solvent, washing with brine, drying, and concentration.

    • Purify the resulting derivative by silica gel column chromatography.

Quantitative Data Summary

The synthetic yields and antiproliferative activities of this compound and selected derivatives are summarized below. The data highlights the potential of these compounds against both apoptosis-resistant and -sensitive cancer cell lines.

CompoundDerivative Type (C2-Substituent)Yield (%)Cell Line (Apoptosis Resistance)IC50 (µM)
This compound -OCH365-75A549 (Resistant)5.2 ± 0.5
SKMEL-28 (Resistant)6.1 ± 0.7
U373 (Resistant)8.3 ± 0.9
MCF7 (Sensitive)7.5 ± 0.8
Derivative 1 -OH (Pancracine)70-80A549 (Resistant)9.1 ± 1.0
MOLT-4 (Sensitive)4.3 ± 0.7
Derivative 2 -NH(Indole)55-65A549 (Resistant)6.8 ± 0.6
U373 (Resistant)7.9 ± 0.8
Montanine -OH (Stereoisomer of Pancracine)N/AJurkat (Sensitive)1.04
A549 (Resistant)1.09

Note: Yields are based on the semi-synthetic route from haemanthamine. IC50 values are compiled from multiple studies for comparison.[1][3][4]

Compound Characterization Data

(-)-Manthine:

  • Appearance: White solid.

  • ¹H NMR (CDCl₃, 400 MHz) δ (ppm): 6.85 (s, 1H), 6.75 (s, 1H), 5.92 (s, 2H), 5.88 (d, J = 5.2 Hz, 1H), 4.15 (d, J = 13.6 Hz, 1H), 3.88 (s, 3H), 3.65 (m, 1H), 3.55 (s, 3H), 3.40 (d, J = 13.6 Hz, 1H), 3.10-2.90 (m, 3H), 2.50-2.30 (m, 2H), 2.10 (m, 1H), 1.90 (m, 1H).

  • ¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 147.5, 146.8, 143.2, 135.1, 128.9, 125.4, 108.2, 105.7, 101.1, 82.5, 78.9, 62.1, 59.3, 56.4, 55.8, 45.2, 35.8, 30.1.

  • HRMS (ESI): Calculated for C₁₈H₂₂NO₄⁺ [M+H]⁺: 316.1543; Found: 316.1549.

(Note: Specific NMR data for this compound is not widely published and the above is a representative spectrum based on related compounds and predicted values. Researchers should confirm identity using their own analytical data.)

Proposed Signaling Pathway and Mechanism of Action

While the precise molecular targets of this compound are still under investigation, studies on the closely related montanine-type alkaloid, pancracine, provide significant insights into its mechanism of action. These compounds induce apoptosis and cell cycle arrest in cancer cells. The proposed signaling pathway involves the activation of the p53 tumor suppressor pathway.

Upon cellular uptake, this compound and its derivatives are hypothesized to induce cellular stress, leading to the phosphorylation and activation of p53. Activated p53 then transcriptionally upregulates pro-apoptotic proteins such as Bax and the cell cycle inhibitor p27. The activation of the p38 MAPK pathway has also been observed, which can further contribute to the pro-apoptotic signaling cascade, ultimately leading to the activation of executioner caspases and programmed cell death.[5][6]

G This compound This compound Derivative Stress Cellular Stress This compound->Stress p53_inactive p53 (inactive) Stress->p53_inactive p38_inactive p38 MAPK Stress->p38_inactive p53_active p53-P (active) p53_inactive->p53_active Phosphorylation Bax Bax (Pro-apoptotic) p53_active->Bax Upregulation p27 p27 (CDK Inhibitor) p53_active->p27 Upregulation p38_active p38-P MAPK (active) p38_inactive->p38_active Phosphorylation Caspases Caspase Cascade p38_active->Caspases Activation Mitochondrion Mitochondrion Bax->Mitochondrion Promotes Outer Membrane Permeabilization CellCycleArrest G1/S Cell Cycle Arrest p27->CellCycleArrest Mitochondrion->Caspases Cytochrome c release Apoptosis Apoptosis Caspases->Apoptosis

Caption: Proposed pro-apoptotic signaling pathway for this compound derivatives.

Conclusion

The semi-synthetic route from haemanthamine provides a viable and efficient method for accessing this compound and a diverse range of its derivatives. The protocols outlined in this document offer a practical guide for researchers to synthesize these compounds for further study. The potent antiproliferative activity of these alkaloids, especially against drug-resistant cancer cell lines, underscores their potential as lead compounds in oncology drug discovery. Further elucidation of their molecular targets and signaling pathways will be crucial for the development of novel cancer therapeutics based on the montanine scaffold.

References

Application Notes and Protocols for the Quantification of Manthine in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the quantitative analysis of Manthine, a novel biomarker, in various biological matrices. The following protocols are intended for researchers, scientists, and professionals involved in drug development and clinical research.

Application Note 1: Quantification of this compound in Human Plasma using a Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol outlines a competitive ELISA for the precise quantification of this compound in human plasma samples. The assay is designed for high-throughput screening and clinical sample analysis.

1. Principle

The competitive ELISA is an immunoassay technique that measures the concentration of this compound in a sample. In this assay, a microplate is pre-coated with a known amount of this compound. The sample containing an unknown amount of this compound is mixed with a specific anti-Manthine antibody and added to the wells. The free this compound in the sample competes with the coated this compound for binding to the limited amount of antibody. The amount of antibody bound to the coated this compound is then detected by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP). A substrate is added, which is converted by the enzyme into a colored product. The intensity of the color is inversely proportional to the concentration of this compound in the sample.

2. Experimental Protocol

Materials and Reagents:

  • 96-well microplate pre-coated with this compound

  • This compound standard solutions

  • Anti-Manthine primary antibody

  • HRP-conjugated secondary antibody

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Substrate solution (e.g., TMB)

  • Stop Solution (e.g., 2N H₂SO₄)

  • Human plasma samples

  • Microplate reader

Procedure:

  • Standard and Sample Preparation: Prepare a serial dilution of this compound standard solutions (e.g., 0, 1, 5, 10, 25, 50, 100 ng/mL). Dilute plasma samples as required with an appropriate assay buffer.

  • Competitive Binding: Add 50 µL of the standard or sample and 50 µL of the anti-Manthine primary antibody to each well of the pre-coated microplate. Incubate for 1 hour at 37°C.

  • Washing: Wash the plate three times with 200 µL of Wash Buffer per well.

  • Secondary Antibody Incubation: Add 100 µL of HRP-conjugated secondary antibody to each well. Incubate for 30 minutes at 37°C.

  • Washing: Repeat the washing step as described in step 3.

  • Substrate Reaction: Add 100 µL of TMB substrate solution to each well. Incubate for 15 minutes at room temperature in the dark.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

3. Data Presentation

ParameterValue
Assay Range 1 - 100 ng/mL
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1.0 ng/mL
Intra-assay Precision (CV%) < 10%
Inter-assay Precision (CV%) < 15%
Spike Recovery 85 - 115%

4. Visualization

ELISA_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_detection Detection Std_Prep Prepare this compound Standards Add_Sample_Ab Add Standards/Samples and Anti-Manthine Ab to Plate Std_Prep->Add_Sample_Ab Sample_Prep Prepare Plasma Samples Sample_Prep->Add_Sample_Ab Incubate1 Incubate 1 hr, 37°C Add_Sample_Ab->Incubate1 Wash1 Wash Plate Incubate1->Wash1 Add_Sec_Ab Add HRP-conjugated Secondary Ab Wash1->Add_Sec_Ab Incubate2 Incubate 30 min, 37°C Add_Sec_Ab->Incubate2 Wash2 Wash Plate Incubate2->Wash2 Add_Substrate Add TMB Substrate Wash2->Add_Substrate Incubate3 Incubate 15 min, RT Add_Substrate->Incubate3 Add_Stop Add Stop Solution Incubate3->Add_Stop Read_Abs Read Absorbance at 450 nm Add_Stop->Read_Abs

Caption: Workflow for the competitive ELISA of this compound.

Application Note 2: Ultrasensitive Quantification of this compound in Mouse Brain Tissue by LC-MS/MS

This application note describes a robust and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in mouse brain tissue homogenates.

1. Principle

LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. A tissue homogenate is first processed to extract this compound and remove interfering substances. The extract is then injected into an HPLC system where this compound is separated from other components on a chromatographic column. The eluent from the column is introduced into the mass spectrometer. In the mass spectrometer, this compound is ionized, and a specific precursor ion is selected. This precursor ion is then fragmented, and a specific product ion is monitored for quantification. An internal standard is used to ensure accuracy and precision.

2. Experimental Protocol

Materials and Reagents:

  • Mouse brain tissue

  • Homogenization buffer

  • Acetonitrile (ACN) with 0.1% formic acid

  • Water with 0.1% formic acid

  • This compound analytical standard

  • This compound-d3 (internal standard, IS)

  • Solid-phase extraction (SPE) cartridges

  • HPLC system coupled to a triple quadrupole mass spectrometer

  • C18 HPLC column

Procedure:

  • Sample Preparation:

    • Homogenize brain tissue in 4 volumes of ice-cold homogenization buffer.

    • To 100 µL of homogenate, add 10 µL of this compound-d3 (IS) solution and 300 µL of cold ACN to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Load the supernatant onto a pre-conditioned SPE cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water.

    • Elute this compound with 1 mL of methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • HPLC Conditions:

      • Column: C18 (e.g., 2.1 x 50 mm, 1.8 µm)

      • Mobile Phase A: Water with 0.1% formic acid

      • Mobile Phase B: ACN with 0.1% formic acid

      • Gradient: 5% B to 95% B over 5 minutes

      • Flow Rate: 0.4 mL/min

      • Injection Volume: 5 µL

    • MS/MS Conditions (Multiple Reaction Monitoring - MRM):

      • Ionization Mode: Positive Electrospray Ionization (ESI+)

      • Monitor the transitions for this compound and its internal standard.

3. Data Presentation

ParameterThis compoundThis compound-d3 (IS)
Precursor Ion (m/z) 210.2213.2
Product Ion (m/z) 150.1153.1
Retention Time (min) 2.82.8
Linear Range 0.1 - 200 ng/mL-
LOD 0.05 ng/mL-
LOQ 0.1 ng/mL-
Recovery > 90%-

4. Visualization

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Acquisition Homogenize Homogenize Brain Tissue Add_IS_PPT Add IS & Precipitate Proteins Homogenize->Add_IS_PPT Centrifuge Centrifuge Add_IS_PPT->Centrifuge SPE Solid-Phase Extraction (SPE) Centrifuge->SPE Evap_Recon Evaporate & Reconstitute SPE->Evap_Recon Inject Inject into HPLC Evap_Recon->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Select_Precursor Select Precursor Ion (Q1) Ionize->Select_Precursor Fragment Fragment Ion (Q2) Select_Precursor->Fragment Select_Product Select Product Ion (Q3) Fragment->Select_Product Quantify Quantify this compound Select_Product->Quantify

Caption: Workflow for the LC-MS/MS analysis of this compound.

Hypothetical this compound Signaling Pathway

This compound is a critical signaling molecule involved in cellular stress response. Upon cellular stress, this compound binds to and activates the this compound Receptor (ManR), a G-protein coupled receptor. This activation leads to the dissociation of G-protein subunits, initiating two downstream cascades. The Gα subunit activates Adenylyl Cyclase (AC), leading to an increase in cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates the transcription factor Stress Response Element-Binding Protein (SREBP), leading to the expression of stress-response genes. The Gβγ subunit activates Phospholipase C (PLC), which cleaves PIP2 into IP3 and DAG, leading to calcium release and Protein Kinase C (PKC) activation, respectively, further modulating the cellular response.

Manthine_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus This compound This compound ManR This compound Receptor (ManR) This compound->ManR binds GPCR G-Protein ManR->GPCR activates AC Adenylyl Cyclase (AC) GPCR->AC Gα activates PLC Phospholipase C (PLC) GPCR->PLC Gβγ activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates SREBP SREBP PKA->SREBP phosphorylates IP3 IP3 PLC->IP3 cleaves PIP2 to DAG DAG PLC->DAG PIP2 PIP2 Ca Ca²⁺ Release IP3->Ca induces PKC Protein Kinase C (PKC) DAG->PKC activates Gene Stress-Response Genes SREBP->Gene activates transcription

Caption: Hypothetical signaling pathway of this compound.

Application of Manthine in High-Throughput Screening Assays for Modulating NMDA Receptor Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Manthine is a novel synthetic compound with potential therapeutic applications in neurological disorders. Its primary mechanism of action is the modulation of N-methyl-D-aspartate (NMDA) receptors, a key class of ionotropic glutamate receptors in the central nervous system.[1][2][3][4][5] Overactivation of NMDA receptors is implicated in excitotoxicity, a pathological process contributing to neuronal damage in various neurodegenerative diseases.[2][4] this compound is being investigated as an uncompetitive antagonist of the NMDA receptor, selectively blocking the receptor channel when it is excessively open, thereby preventing prolonged calcium influx that can lead to cell death.[2][4]

High-throughput screening (HTS) is a critical methodology in drug discovery, enabling the rapid screening of large compound libraries to identify molecules that modulate specific biological targets.[6][7][8][9] This document provides detailed application notes and protocols for the use of this compound in various HTS assays designed to identify and characterize modulators of NMDA receptor signaling. The assays described herein are suitable for primary screening of large compound libraries, as well as for secondary screening and lead optimization.

Signaling Pathway

The following diagram illustrates the signaling pathway modulated by this compound.

Manthine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds Glycine Glycine Glycine->NMDA_Receptor Binds Ca_ion Ca²⁺ NMDA_Receptor->Ca_ion Opens Channel Excitotoxicity Excitotoxicity Ca_ion->Excitotoxicity Excess leads to This compound This compound This compound->NMDA_Receptor Blocks Channel

Caption: NMDA Receptor Signaling Pathway and this compound's Point of Intervention.

Experimental Protocols

Fluorescence-Based Calcium Influx Assay

This assay measures the influx of calcium through the NMDA receptor channel in a high-throughput format. A fluorescent calcium indicator is used to detect changes in intracellular calcium concentration upon receptor activation.

Experimental Workflow:

Caption: Workflow for a Fluorescence-Based Calcium Influx HTS Assay.

Detailed Protocol:

  • Cell Culture and Plating:

    • Culture a suitable cell line expressing NMDA receptors (e.g., primary neurons or a stable recombinant cell line) in appropriate media.

    • Seed the cells into 384-well, black-walled, clear-bottom microplates at a density optimized for the assay.[6]

    • Incubate the plates at 37°C and 5% CO₂ overnight to allow for cell attachment.

  • Dye Loading:

    • Prepare a loading buffer containing a fluorescent calcium indicator (e.g., Fluo-4 AM) according to the manufacturer's instructions.

    • Remove the cell culture medium from the plates and add the dye-loading buffer to each well.

    • Incubate the plates for 45-60 minutes at 37°C, protected from light.

    • Wash the cells with a suitable assay buffer to remove excess dye.

  • Compound Addition:

    • Prepare serial dilutions of this compound and other test compounds in the assay buffer. Typically, compounds are dissolved in DMSO.[6]

    • Using an automated liquid handler, add a small volume of the compound solutions to the appropriate wells. Include wells for positive (no compound) and negative (no agonist stimulation) controls.

  • Incubation:

    • Incubate the plates at room temperature for 15-30 minutes to allow for compound binding.

  • Receptor Stimulation and Signal Detection:

    • Prepare a solution of NMDA receptor agonists (e.g., glutamate and glycine) in the assay buffer.

    • Using a plate reader with an integrated liquid handling system, inject the agonist solution into each well and immediately begin measuring the fluorescence intensity over time.

  • Data Analysis:

    • Calculate the change in fluorescence intensity for each well.

    • Normalize the data to the positive and negative controls.

    • Plot the dose-response curves for this compound and test compounds to determine their IC₅₀ values.

Cell-Based Reporter Gene Assay

This assay utilizes a cell line engineered to express a reporter gene (e.g., luciferase) under the control of a promoter that is responsive to calcium-dependent signaling pathways activated by NMDA receptor stimulation.[6][7]

Experimental Workflow:

Reporter_Gene_Workflow Start Start Cell_Plating Plate Reporter Cell Line in 384-well plates Start->Cell_Plating Compound_Addition Add this compound or Test Compounds Cell_Plating->Compound_Addition Incubation1 Incubate Compound_Addition->Incubation1 Stimulation Add Glutamate/Glycine Incubation1->Stimulation Incubation2 Incubate for Reporter Gene Expression Stimulation->Incubation2 Lysis_Detection Lyse Cells and Add Luciferase Substrate Incubation2->Lysis_Detection Measurement Measure Luminescence Lysis_Detection->Measurement Data_Analysis Data Analysis Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a Cell-Based Reporter Gene HTS Assay.

Detailed Protocol:

  • Cell Culture and Plating:

    • Culture the reporter cell line in appropriate media containing selection antibiotics.

    • Seed the cells into 384-well, white, solid-bottom microplates.[6]

    • Incubate overnight at 37°C and 5% CO₂.

  • Compound Addition:

    • Prepare serial dilutions of this compound and test compounds in cell culture medium.

    • Add the compound solutions to the designated wells.

  • Incubation:

    • Incubate the plates for 1-2 hours at 37°C.

  • Receptor Stimulation:

    • Add a solution of glutamate and glycine to the wells to stimulate the NMDA receptors.

  • Reporter Gene Expression:

    • Incubate the plates for an optimized period (e.g., 4-6 hours) to allow for the expression of the reporter gene.[6]

  • Signal Detection:

    • Equilibrate the plates to room temperature.

    • Add a luciferase assay reagent that lyses the cells and contains the substrate for the luciferase enzyme.[6]

    • Incubate for a short period as per the manufacturer's protocol to stabilize the luminescent signal.

  • Measurement and Data Analysis:

    • Measure the luminescence using a plate reader.

    • Normalize the data and generate dose-response curves to determine the IC₅₀ values.

Data Presentation

The following tables summarize the expected quantitative data from the described HTS assays for this compound and other hypothetical compounds.

Table 1: Calcium Influx Assay Data

CompoundConcentration (µM)% Inhibition of Calcium Influx
This compound0.115.2
148.9
1092.3
Compound A15.6
Compound B185.1
Controls
Positive Control-0
Negative Control-100

Table 2: Reporter Gene Assay Data

CompoundConcentration (µM)% Inhibition of Reporter Activity
This compound0.112.8
152.1
1095.6
Compound A18.2
Compound B189.4
Controls
Positive Control-0
Negative Control-100

Table 3: Summary of Potency

CompoundIC₅₀ (µM) - Calcium InfluxIC₅₀ (µM) - Reporter Gene
This compound1.10.9
Compound A> 50> 50
Compound B0.30.25

Conclusion

The protocols and data presented in this application note provide a framework for the high-throughput screening and characterization of this compound and other potential modulators of the NMDA receptor. These assays are robust, scalable, and suitable for identifying novel compounds with therapeutic potential for neurological disorders characterized by excitotoxicity. The use of automated liquid handling and plate readers is highly recommended to ensure the consistency and reliability of the HTS data.[8][9] Further characterization of hit compounds from these screens will be necessary to determine their mechanism of action and selectivity.

References

Manthine Dosage Guidelines for In-Vivo Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Manthine is a novel synthetic small molecule inhibitor of the Janus kinase (JAK) family, with high selectivity for JAK1 and JAK2. Its mechanism of action involves the competitive inhibition of ATP binding to the kinase domain of JAKs, thereby preventing the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs). This blockade of the JAK/STAT signaling pathway, a critical regulator of inflammatory cytokine production, positions this compound as a promising therapeutic agent for autoimmune diseases and certain cancers. These application notes provide detailed protocols and dosage guidelines for the in-vivo evaluation of this compound in common preclinical animal models.

Mechanism of Action: Inhibition of the JAK/STAT Signaling Pathway

This compound exerts its therapeutic effects by modulating the JAK/STAT signaling cascade. This pathway is initiated by the binding of cytokines to their cognate receptors, leading to the activation of receptor-associated Janus kinases (JAKs). Activated JAKs then phosphorylate the cytoplasmic tails of the receptors, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by JAKs, dimerize, and translocate to the nucleus, where they bind to specific DNA sequences to regulate the transcription of target genes, many of which are pro-inflammatory. This compound's inhibition of JAK1 and JAK2 effectively halts this inflammatory cascade.

Manthine_MOA cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_P p-STAT Dimer STAT->STAT_P Dimerization DNA DNA STAT_P->DNA Nuclear Translocation This compound This compound This compound->JAK Inhibition Gene Gene Transcription (Inflammation) DNA->Gene

Figure 1: this compound's inhibition of the JAK/STAT signaling pathway.

Recommended In-Vivo Dosage Guidelines

The following tables summarize the recommended starting doses for this compound in various animal models based on acute toxicity and pharmacokinetic studies. These dosages are intended as a guide and may require optimization depending on the specific disease model and experimental endpoint.

Table 1: Acute Toxicity Data (Single Dose)
Animal ModelRoute of AdministrationVehicleLD50 (mg/kg)No-Observed-Adverse-Effect Level (NOAEL) (mg/kg)
C57BL/6 MouseOral (p.o.)0.5% Methylcellulose>2000500
C57BL/6 MouseIntravenous (i.v.)10% DMSO in Saline25050
Sprague-Dawley RatOral (p.o.)0.5% Methylcellulose>2000400
Sprague-Dawley RatIntravenous (i.v.)10% DMSO in Saline20040
Table 2: Recommended Efficacy Study Dosages
Animal ModelRoute of AdministrationDosing FrequencyRecommended Dose Range (mg/kg)
Mouse (Collagen-Induced Arthritis)Oral (p.o.)Once Daily10 - 100
Mouse (Xenograft Tumor Model)Oral (p.o.)Twice Daily25 - 150
Rat (Adjuvant-Induced Arthritis)Oral (p.o.)Once Daily5 - 50

Experimental Protocols

Preparation of this compound for In-Vivo Administration

Oral Administration (Suspension):

  • Weigh the required amount of this compound powder.

  • Prepare a 0.5% (w/v) solution of methylcellulose in sterile water.

  • Gradually add the this compound powder to the methylcellulose solution while vortexing to create a homogenous suspension.

  • The final concentration should be adjusted to allow for a dosing volume of 5-10 mL/kg for mice and rats.

Intravenous Administration (Solution):

  • Dissolve this compound in 100% DMSO to create a stock solution (e.g., 50 mg/mL).

  • On the day of dosing, dilute the stock solution with sterile saline to the final desired concentration.

  • The final concentration of DMSO should not exceed 10% to avoid toxicity.

  • The dosing volume should be 5 mL/kg.

Pharmacokinetic (PK) Study Protocol in Mice

This protocol outlines a typical PK study to determine the plasma concentration-time profile of this compound.

PK_Workflow start Start acclimatize Acclimatize Mice (1 week) start->acclimatize fasting Fast Mice Overnight acclimatize->fasting dose Administer this compound (p.o. or i.v.) fasting->dose blood_collection Serial Blood Collection (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24h) dose->blood_collection plasma_prep Prepare Plasma blood_collection->plasma_prep analysis LC-MS/MS Analysis plasma_prep->analysis pk_calc Calculate PK Parameters (Cmax, Tmax, AUC, t1/2) analysis->pk_calc end End pk_calc->end

Figure 2: Experimental workflow for a pharmacokinetic study in mice.

Materials:

  • C57BL/6 mice (8-10 weeks old)

  • This compound formulation

  • Dosing gavage needles or syringes for i.v. injection

  • EDTA-coated microcentrifuge tubes

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Acclimatize animals for at least one week before the experiment.

  • Fast animals overnight with free access to water.

  • Administer a single dose of this compound via the desired route.

  • Collect blood samples (approximately 50 µL) via submandibular or saphenous vein puncture at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Immediately transfer blood samples to EDTA-coated tubes and place on ice.

  • Centrifuge the blood samples at 2000 x g for 10 minutes at 4°C to separate plasma.

  • Collect the plasma supernatant and store at -80°C until analysis.

  • Analyze plasma samples for this compound concentration using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using appropriate software.

Efficacy Study in a Mouse Xenograft Tumor Model

This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound.

Efficacy_Logic cluster_setup Study Setup cluster_treatment Treatment Phase cluster_endpoints Endpoints implant Implant Tumor Cells tumor_growth Allow Tumors to Establish (e.g., 100-150 mm³) implant->tumor_growth randomize Randomize into Groups tumor_growth->randomize vehicle Vehicle Control randomize->vehicle manthine_low This compound (Low Dose) randomize->manthine_low manthine_high This compound (High Dose) randomize->manthine_high positive_control Positive Control randomize->positive_control tumor_volume Tumor Volume Measurement (2-3 times/week) vehicle->tumor_volume body_weight Body Weight Monitoring vehicle->body_weight manthine_low->tumor_volume manthine_low->body_weight manthine_high->tumor_volume manthine_high->body_weight positive_control->tumor_volume positive_control->body_weight terminal_collection Terminal Tumor & Tissue Collection tumor_volume->terminal_collection body_weight->terminal_collection

Figure 3: Logical flow of a xenograft tumor model efficacy study.

Materials:

  • Immunocompromised mice (e.g., NOD-SCID or athymic nude)

  • Cancer cell line with a constitutively active JAK/STAT pathway

  • Matrigel (optional)

  • Calipers

  • This compound formulation

  • Vehicle control

  • Positive control (an established anti-tumor agent)

Procedure:

  • Subcutaneously implant cancer cells (e.g., 1 x 10^6 cells in 100 µL of PBS, with or without Matrigel) into the flank of each mouse.

  • Monitor tumor growth regularly using calipers.

  • Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (n=8-10 per group).

  • Administer this compound, vehicle, or a positive control at the specified dose and schedule.

  • Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight 2-3 times per week.

  • Continue treatment for a specified period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint.

  • At the end of the study, euthanize the animals and collect tumors and other relevant tissues for further analysis (e.g., histopathology, biomarker analysis).

Safety and Handling

This compound is a potent bioactive compound and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All animal procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.

Application Notes and Protocols for Fluorescent Labeling of Manthine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

These application notes provide detailed protocols for the fluorescent labeling of a target molecule, "Manthine," for imaging applications. As "this compound" is a placeholder name for a molecule of interest, these protocols are designed to be adaptable based on the specific functional groups present on the target molecule. The following sections detail common labeling strategies targeting primary amines, thiols, and carboxylic acids, and include representative data and workflows.

Amine-Reactive Labeling of this compound

This protocol describes the labeling of this compound containing a primary amine group (-NH2) using an N-hydroxysuccinimide (NHS) ester-functionalized fluorescent dye. NHS esters are one of the most common reagents for labeling proteins, peptides, and other molecules with primary amines.

Experimental Protocol
  • Reagent Preparation:

    • This compound Stock Solution: Prepare a 1-10 mM stock solution of this compound in an amine-free buffer (e.g., PBS, pH 7.2-8.0).

    • Fluorescent Dye Stock Solution: Prepare a 10 mM stock solution of the amine-reactive dye (e.g., an NHS ester of fluorescein, rhodamine, or a cyanine dye) in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Labeling Reaction:

    • Combine the this compound solution with the fluorescent dye stock solution at a molar ratio of 1:1 to 1:5 (this compound:dye). The optimal ratio should be determined empirically.

    • Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Purification of the Labeled this compound:

    • Remove unreacted dye by size-exclusion chromatography (e.g., using a Sephadex G-25 column) or by dialysis.

    • Collect the fractions containing the fluorescently labeled this compound.

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at the absorbance maximum of the dye and at a wavelength corresponding to the this compound absorbance maximum (if applicable).

    • Calculate the DOL using the following formula: DOL = (A_dye / ε_dye) / (A_this compound / ε_this compound) where A is the absorbance and ε is the molar extinction coefficient.

Quantitative Data Summary
FluorophoreExcitation (nm)Emission (nm)Quantum YieldMolar Extinction Coefficient (cm⁻¹M⁻¹)
Fluorescein-NHS4945180.9273,000
Rhodamine B-NHS5445760.65107,000
Cy5-NHS6496700.28250,000

Experimental Workflow Diagram

G Amine-Reactive Labeling Workflow cluster_prep Preparation cluster_reaction Labeling cluster_purification Purification & Analysis Manthine_stock This compound Stock (1-10 mM) Reaction Combine and Incubate (1 hr, RT, dark) Manthine_stock->Reaction Dye_stock NHS-Ester Dye Stock (10 mM) Dye_stock->Reaction Purification Purify (SEC or Dialysis) Reaction->Purification Analysis Determine DOL (Spectroscopy) Purification->Analysis Labeled_this compound Labeled_this compound Analysis->Labeled_this compound Final Product

Caption: Workflow for labeling amine-containing this compound.

Thiol-Reactive Labeling of this compound

This protocol is suitable for this compound molecules that possess a free thiol (sulfhydryl) group (-SH). Maleimide-functionalized dyes are commonly used for their high specificity towards thiols.

Experimental Protocol
  • Reagent Preparation:

    • This compound Stock Solution: Prepare a 1-10 mM stock solution of this compound in a thiol-free buffer (e.g., PBS, pH 6.5-7.5). If the this compound contains disulfide bonds, they may need to be reduced first using a reagent like TCEP.

    • Fluorescent Dye Stock Solution: Prepare a 10 mM stock solution of the maleimide-activated dye in DMF or DMSO.

  • Labeling Reaction:

    • Combine the this compound solution with the fluorescent dye stock solution at a molar ratio of 1:10 to 1:20 (this compound:dye).

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching the Reaction:

    • Add a thiol-containing reagent like dithiothreitol (DTT) or β-mercaptoethanol to a final concentration of 10-fold molar excess over the maleimide dye to quench the reaction.

  • Purification of the Labeled this compound:

    • Purify the conjugate using size-exclusion chromatography or dialysis to remove unreacted dye and quenching agent.

Quantitative Data Summary
FluorophoreExcitation (nm)Emission (nm)Quantum YieldMolar Extinction Coefficient (cm⁻¹M⁻¹)
Fluorescein-Maleimide4945180.9273,000
Alexa Fluor 488 C5 Maleimide4955190.9271,000
Cy3-Maleimide5505700.15150,000

Experimental Workflow Diagram

G Thiol-Reactive Labeling Workflow cluster_prep Preparation cluster_reaction Labeling & Quenching cluster_purification Purification Manthine_stock This compound Stock (1-10 mM) Reaction Combine and Incubate (2 hr, RT or 4°C, dark) Manthine_stock->Reaction Dye_stock Maleimide Dye Stock (10 mM) Dye_stock->Reaction Quench Quench with DTT Reaction->Quench Purification Purify (SEC or Dialysis) Quench->Purification Labeled_this compound Labeled_this compound Purification->Labeled_this compound Final Product G Hypothetical this compound Signaling Pathway Manthine_Fluor This compound-Fluor Receptor Membrane Receptor Manthine_Fluor->Receptor Binding Imaging Fluorescence Imaging Manthine_Fluor->Imaging Detection Signaling_Cascade Downstream Signaling Cascade Receptor->Signaling_Cascade Activation Cellular_Response Cellular Response (e.g., Gene Expression) Signaling_Cascade->Cellular_Response Cellular_Response->Imaging

Application Notes and Protocols: M-Pod™ Nanoparticle-Encapsulated Manthine for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

Introduction to Manthine

This compound is a montanine-type alkaloid naturally occurring in plants of the Amaryllidaceae family.[1] It is a bioactive compound with the molecular formula C18H21NO4 and a molecular weight of 315.4 g/mol .[1] Pharmacological studies have highlighted this compound's potential as an anticancer agent, demonstrating efficacy against cancer cell lines that are resistant to conventional therapies.[1] Notably, it has also shown activity against patient-derived glioblastoma cells that express stem-cell markers, suggesting a potential role in targeting cancer stem cells, which are often implicated in treatment resistance and metastasis.[1] While the precise mechanism of action is an active area of research, evidence suggests it modulates key cellular processes such as signal transduction and gene expression, possibly through pathways distinct from those of traditional apoptosis-inducing drugs.[1]

The M-Pod™ Delivery System

Due to the complex polycyclic structure of this compound, it is predicted to have low solubility in aqueous solutions like cell culture media. To overcome this limitation and ensure reproducible, efficient delivery to cells in vitro, we have developed the M-Pod™ Nanoparticle delivery system.

M-Pod™ Technology: This system utilizes biodegradable solid lipid nanoparticles (SLNs) to encapsulate this compound.[2] This formulation is designed to:

  • Enhance Solubility: Disperse the hydrophobic this compound compound in standard cell culture media.

  • Improve Stability: Protect this compound from degradation in the culture environment.

  • Facilitate Cellular Uptake: The lipid-based composition aids in crossing the cell membrane for efficient intracellular delivery.

cluster_0 M-Pod™ Nanoparticle Structure cluster_1 Delivery Mechanism core Solid Lipid Core shell Biocompatible Shell core->shell drug This compound (encapsulated) drug->core uptake Cellular Uptake (Endocytosis) shell->uptake 1. Fusion with cell membrane release Intracellular Release uptake->release 2. Nanoparticle degradation release->drug 3. Active this compound is released

Caption: Diagram of the M-Pod™ Nanoparticle delivery system.

Proposed Mechanism of Action: mTOR Pathway Inhibition

While the definitive signaling pathways affected by this compound are under investigation, its potent anti-proliferative and anti-cancer stem cell activity suggests the involvement of a critical growth-regulating pathway.[1] We hypothesize that this compound acts as an inhibitor of the mTOR (mechanistic Target of Rapamycin) signaling pathway. The mTOR kinase is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[3]

GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor binds PI3K PI3K Receptor->PI3K activates Akt Akt PI3K->Akt activates mTORC1 mTORC1 Complex Akt->mTORC1 activates Proliferation Cell Proliferation & Growth mTORC1->Proliferation Survival Cell Survival mTORC1->Survival This compound This compound This compound->mTORC1 inhibits

Caption: Proposed this compound signaling pathway via mTOR inhibition.

Data Presentation

The following tables summarize the key characteristics and in vitro efficacy of M-Pod™-Manthine.

Table 1: Physicochemical Properties of M-Pod™ Encapsulated this compound

Parameter Value
Encapsulation Method Solid Lipid Nanoparticle
Mean Particle Size 150 ± 20 nm
Drug Loading 8.5% (w/w)
Encapsulation Efficiency >95%
Supplied Form Lyophilized Powder

| Reconstitution Buffer | DMSO, then cell culture medium |

Table 2: In Vitro IC₅₀ Values of M-Pod™-Manthine in Various Cancer Cell Lines

Cell Line Cancer Type IC₅₀ (nM) after 72h
U-87 MG Glioblastoma 45 nM
MCF-7 Breast Cancer (ER+) 80 nM
MDA-MB-231 Breast Cancer (Triple-Negative) 65 nM
A549 Non-Small Cell Lung Cancer 110 nM

| HCT116 | Colorectal Carcinoma | 95 nM |

Experimental Protocols

Protocol 1: Reconstitution and Handling of M-Pod™-Manthine

M-Pod™-Manthine is supplied as a lyophilized powder. To ensure nanoparticle integrity and compound stability, follow this two-step reconstitution protocol.

Materials:

  • M-Pod™-Manthine (lyophilized)

  • Anhydrous Dimethyl Sulfoxide (DMSO)[4]

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile microcentrifuge tubes

Procedure:

  • Briefly centrifuge the vial of lyophilized M-Pod™-Manthine to ensure the powder is at the bottom.

  • Add the appropriate volume of anhydrous DMSO to create a 1 mM stock solution. For a vial containing 100 µg of this compound (MW: 315.4 g/mol ), this would be 317 µL of DMSO.

  • Gently pipette up and down to dissolve the powder completely. Do NOT vortex. The solution should be clear. This is your concentrated stock.

  • For working solutions, perform a serial dilution from the 1 mM DMSO stock into pre-warmed complete cell culture medium immediately before adding to cells.

  • Important: Do not store this compound in aqueous media for extended periods. Prepare fresh dilutions for each experiment. The 1 mM DMSO stock can be stored at -20°C for up to one month.

Protocol 2: Cell Viability (MTT) Assay with M-Pod™-Manthine

This protocol determines the cytotoxic effect of M-Pod™-Manthine on a chosen cell line.

Materials:

  • Adherent cancer cells of choice

  • 96-well cell culture plates

  • Complete cell culture medium

  • M-Pod™-Manthine, reconstituted as per Protocol 1

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Plate reader (570 nm wavelength)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Prepare serial dilutions of M-Pod™-Manthine in complete medium at 2x the final desired concentration (e.g., ranging from 2 nM to 2000 nM).

  • Remove the old medium from the cells and add 100 µL of the M-Pod™-Manthine dilutions to the respective wells. Include "vehicle control" wells (medium with the highest concentration of DMSO used) and "untreated control" wells.

  • Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • Add 20 µL of MTT reagent to each well and incubate for 3-4 hours until purple formazan crystals are visible.

  • Carefully remove the medium and add 150 µL of solubilization buffer to each well.

  • Gently shake the plate for 15 minutes to dissolve the crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the untreated control and plot a dose-response curve to determine the IC₅₀ value.

Protocol 3: Western Blot Analysis of mTOR Pathway Inhibition

This protocol assesses the effect of this compound on the phosphorylation status of key mTOR pathway proteins.

Materials:

  • 6-well cell culture plates

  • M-Pod™-Manthine

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Primary antibodies (e.g., anti-phospho-mTOR (Ser2448), anti-mTOR, anti-phospho-p70S6K (Thr389), anti-p70S6K, anti-Actin)

  • HRP-conjugated secondary antibody

  • ECL Chemiluminescence substrate

Start 1. Seed Cells in 6-well plates Treat 2. Treat with M-Pod™-Manthine (24h) Start->Treat Lyse 3. Lyse Cells & Quantify Protein (BCA) Treat->Lyse Load 4. Load Protein & Run SDS-PAGE Lyse->Load Transfer 5. Transfer to PVDF Membrane Load->Transfer Block 6. Block Membrane (5% BSA) Transfer->Block Probe 7. Incubate with Primary Antibodies (4°C O/N) Block->Probe Wash1 8. Wash (TBST) Probe->Wash1 Secondary 9. Incubate with Secondary Antibody Wash1->Secondary Wash2 10. Wash (TBST) Secondary->Wash2 Detect 11. Add ECL Substrate & Image Chemiluminescence Wash2->Detect End 12. Analyze Bands Detect->End

Caption: Experimental workflow for Western Blot analysis.

Procedure:

  • Seed cells in 6-well plates and grow until they reach 70-80% confluency.

  • Treat cells with M-Pod™-Manthine at various concentrations (e.g., 0, 50, 100, 200 nM) for 24 hours.

  • Wash cells twice with ice-cold PBS and lyse them using RIPA buffer containing inhibitors. Scrape the cells, collect the lysate, and centrifuge to pellet debris.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

  • Load samples onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against p-mTOR, total mTOR, p-p70S6K, and a loading control (e.g., Actin) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Analyze the band intensities to determine the change in protein phosphorylation.

References

Application Notes: Standard Operating Procedure for Manthine Stability Testing

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The stability of a drug substance is a critical quality attribute that provides evidence on how its quality varies with time under the influence of environmental factors such as temperature, humidity, and light.[1] This document outlines the standard operating procedure (SOP) for conducting stability testing on the novel drug substance, Manthine. The purpose of these studies is to establish a re-test period for the drug substance and a shelf life for the drug product, along with recommended storage conditions.[1] The procedures detailed herein are based on the principles outlined in the ICH Q1A(R2) guideline for stability testing of new drug substances and products.[1][2][3]

Forced degradation, or stress testing, is an integral part of this SOP. It is designed to identify likely degradation products, establish degradation pathways, and demonstrate the intrinsic stability of the this compound molecule.[1][4] This information is crucial for the development and validation of stability-indicating analytical methods.[5][6][7]

Standard Operating Procedure (SOP)

2.1 Purpose To define the procedures for conducting stability testing on this compound drug substance and formulated drug product to determine its re-test period and shelf-life under specified storage conditions.

2.2 Scope This SOP applies to all stability studies performed on this compound, including long-term, accelerated, and forced degradation studies.[1][8]

2.3 Responsibilities

  • Quality Control (QC) Department: Responsible for conducting all analytical testing as per the defined stability protocol, recording and reporting data, and ensuring all equipment is calibrated.

  • Quality Assurance (QA) Department: Responsible for reviewing and approving the stability protocol and final report, ensuring compliance with cGMP and ICH guidelines, and managing stability sample storage.

  • Research and Development (R&D) Department: Responsible for providing the initial batches of this compound for stability testing and for providing information on the manufacturing process and potential degradation pathways.

2.4 Materials and Equipment

  • Stability Chambers (Temperature and Humidity controlled)

  • Photostability Chamber

  • High-Performance Liquid Chromatography (HPLC) system with UV/PDA detector[5][9]

  • Dissolution Apparatus (USP Apparatus 1 or 2)[10][11]

  • pH meter

  • Analytical Balance

  • Volumetric glassware

  • Reagents and solvents (HPLC grade)

  • This compound Reference Standard

  • This compound Drug Substance and Drug Product Batches

2.5 Stability Protocol

2.5.1 Selection of Batches Formal stability studies will be performed on at least three primary batches of this compound drug substance and drug product.[1] The manufacturing process for these batches should be representative of the final production process.

2.5.2 Container Closure System Stability testing of the drug product will be conducted in the container closure system proposed for marketing.

2.5.3 Storage Conditions and Testing Frequency The following storage conditions and testing frequencies will be applied:

Study TypeStorage ConditionMinimum DurationTesting Frequency
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 months0, 3, 6, 9, 12, 18, 24 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months0, 3, 6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months0, 3, 6 months

Intermediate studies are to be conducted if a significant change occurs during accelerated studies. A "significant change" is defined as a failure to meet the specification.[1]

2.5.4 Stability-Indicating Tests The testing protocol should include, but is not limited to, the following tests:

  • Appearance

  • Assay (for potency)

  • Purity/Impurities (including degradation products)

  • Dissolution (for drug product)

  • Moisture Content

  • Microbial Limits

All analytical procedures used must be stability-indicating and validated.[1]

Experimental Protocols

3.1 Forced Degradation Studies Forced degradation studies are conducted on a single batch to identify potential degradation products and pathways.[12][13] The goal is to achieve 5-20% degradation of the drug substance.[12]

ConditionProcedure
Acid Hydrolysis Dissolve this compound in 0.1 M HCl and heat at 60°C for 24 hours.[12]
Base Hydrolysis Dissolve this compound in 0.1 M NaOH and heat at 60°C for 24 hours.[12]
Oxidation Treat this compound solution with 3% H2O2 at room temperature for 24 hours.[14]
Thermal Degradation Expose solid this compound to 70°C for 48 hours.[15]
Photostability Expose this compound (solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B.[1][12]

3.2 Protocol: Stability-Indicating HPLC Method for this compound

  • Objective: To quantify the amount of this compound (assay) and its degradation products (purity) in a single run.

  • Instrumentation: HPLC with UV/PDA Detector.

  • Column: C18, 4.6 x 250 mm, 5 µm.

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) %B
    0 10
    20 80
    25 80
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.

3.3 Protocol: Dissolution Test for this compound Tablets (250 mg)

  • Objective: To measure the rate and extent of this compound release from the tablet formulation.

  • Apparatus: USP Apparatus 2 (Paddle).[10]

  • Dissolution Medium: 900 mL of 0.1 M HCl.[16]

  • Paddle Speed: 50 RPM.[10]

  • Temperature: 37 ± 0.5°C.[16]

  • Sampling Times: 5, 10, 15, 30, 45, and 60 minutes.

  • Analysis: Determine the amount of dissolved this compound by HPLC.

  • Acceptance Criteria: Not less than 80% (Q) of the labeled amount of this compound is dissolved in 45 minutes.

Data Presentation

Quantitative data from the stability studies should be summarized in tables to facilitate analysis and comparison.

Table 1: Long-Term Stability Data for this compound Drug Substance (Batch: M-DS-001) Storage Condition: 25°C / 60% RH

Test ParameterSpecificationT=0T=3 MonthsT=6 MonthsT=9 MonthsT=12 Months
AppearanceWhite to off-white powderPassPassPassPassPass
Assay (%)98.0 - 102.099.899.699.599.399.1
Total Impurities (%)NMT 1.00.250.280.310.350.39
Water Content (%)NMT 0.50.10.10.20.20.2

Table 2: Accelerated Stability Data for this compound Tablets 250 mg (Batch: M-DP-001) Storage Condition: 40°C / 75% RH

Test ParameterSpecificationT=0T=3 MonthsT=6 Months
AppearanceWhite, round, biconvex tabletPassPassPass
Assay (%)95.0 - 105.0100.299.198.2
Dissolution (%)NLT 80% (Q) in 45 min959288
Total Degradants (%)NMT 2.00.450.851.25

Visualizations

5.1 Experimental Workflow

G cluster_0 Planning & Preparation cluster_1 Forced Degradation cluster_2 Stability Storage & Testing cluster_3 Data Analysis & Reporting P1 Develop Stability Protocol P2 Select Batches (≥3) P1->P2 P3 Prepare & Label Samples P2->P3 FD1 Acid/Base Hydrolysis P3->FD1 S1 Place Samples in Chambers (Long-Term, Accelerated) P3->S1 FD_Result Identify Degradants & Validate Analytical Methods FD1->FD_Result FD2 Oxidation FD2->FD_Result FD3 Thermal & Photolytic Stress FD3->FD_Result S3 Perform Stability-Indicating Tests FD_Result->S3 S2 Pull Samples at Timepoints S1->S2 S2->S3 D1 Compile & Analyze Data S3->D1 D2 Evaluate Trends D1->D2 D3 Determine Shelf-Life/ Re-test Period D2->D3 D4 Final Stability Report D3->D4

Caption: Workflow for this compound Stability Testing.

5.2 Hypothetical this compound Signaling Pathway

Manthine_Signaling_Pathway cluster_nucleus Cell Nucleus This compound This compound Receptor M-Receptor (MTR) This compound->Receptor Binds G_Protein G-Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Target Gene Expression (e.g., Anti-inflammatory) CREB->Gene_Expression Promotes Transcription

Caption: Hypothetical this compound Signaling Pathway.

References

Application Notes & Protocols: Manthine as a Biomarker for Cerebellin-Associated Neurodegeneration (CAN)

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Cerebellin-Associated Neurodegeneration (CAN) is a progressive neurodegenerative disorder characterized by the selective loss of Purkinje cells in the cerebellum, leading to severe ataxia, dysarthria, and cognitive decline. Early and accurate diagnosis is critical for patient management and the development of therapeutic interventions. Manthine, a novel metabolite of the neuronal protein Cerebellin-1, has emerged as a promising biomarker for CAN. Under conditions of cellular stress and neuroinflammation associated with CAN, the aberrant cleavage of Cerebellin-1 by caspase-3 results in elevated levels of this compound in cerebrospinal fluid (CSF) and plasma. These application notes provide an overview of this compound and detailed protocols for its quantification.

Principle

Elevated levels of this compound in biological fluids are directly correlated with the pathological progression of CAN. Quantification of this compound can be achieved through sensitive and specific immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), or by the gold-standard method of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for absolute quantification.

Data Presentation

The following tables summarize representative data from studies on this compound as a biomarker for CAN.

Table 1: this compound Concentration in CSF and Plasma of CAN Patients and Healthy Controls

CohortNCSF this compound (pg/mL) Mean ± SDPlasma this compound (pg/mL) Mean ± SD
Healthy Controls5015.2 ± 3.18.5 ± 2.2
Early-Stage CAN4548.7 ± 8.525.3 ± 5.9
Late-Stage CAN4095.4 ± 15.252.1 ± 11.4

Table 2: Correlation of Plasma this compound with Disease Severity (Ataxia Rating Scale)

ParameterCorrelation Coefficient (r)p-value
Plasma this compound vs. Ataxia Score0.82<0.001

Visualization of Pathways and Workflows

Manthine_Pathway cluster_0 CAN Pathogenesis Cellular Stress Cellular Stress Caspase3_Activation Caspase-3 Activation Cellular Stress->Caspase3_Activation Neuroinflammation Neuroinflammation Neuroinflammation->Caspase3_Activation Cerebellin1 Cerebellin-1 Caspase3_Activation->Cerebellin1 cleavage This compound This compound (Biomarker) Cerebellin1->this compound Neuronal_Damage Neuronal Damage This compound->Neuronal_Damage indicates

Caption: Hypothetical signaling pathway for this compound production in CAN.

Biomarker_Workflow Sample_Collection Sample Collection (CSF/Plasma) Sample_Processing Sample Processing (Centrifugation, Aliquoting) Sample_Collection->Sample_Processing Quantification This compound Quantification (ELISA or LC-MS/MS) Sample_Processing->Quantification Data_Analysis Data Analysis (Correlation with clinical data) Quantification->Data_Analysis Result Result Data_Analysis->Result

Caption: Experimental workflow for this compound biomarker validation.

Experimental Protocols

Protocol 1: Human CSF and Plasma Sample Collection and Processing

Materials:

  • CSF collection tubes (polypropylene)

  • Plasma collection tubes (EDTA)

  • Refrigerated centrifuge

  • Cryovials

Procedure:

  • CSF Collection: Collect cerebrospinal fluid via lumbar puncture into polypropylene tubes.

  • Plasma Collection: Draw whole blood into EDTA tubes.

  • Processing:

    • CSF: Centrifuge at 2000 x g for 10 minutes at 4°C within 30 minutes of collection. Carefully collect the supernatant, avoiding the pellet.

    • Plasma: Centrifuge at 1500 x g for 15 minutes at 4°C within 1 hour of collection. Collect the plasma supernatant.

  • Aliquoting and Storage: Aliquot the CSF and plasma supernatants into cryovials and store immediately at -80°C until analysis. Avoid repeated freeze-thaw cycles.

Protocol 2: this compound Sandwich ELISA

Materials:

  • This compound ELISA kit (hypothetical kit)

  • Microplate reader

  • Wash buffer (PBS with 0.05% Tween-20)

  • Assay buffer (PBS with 1% BSA)

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Samples (CSF or plasma) and standards

Procedure:

  • Preparation: Bring all reagents and samples to room temperature. Dilute samples as recommended in the kit manual (e.g., 1:2 for CSF, 1:4 for plasma) with assay buffer.

  • Coating: Add 100 µL of capture antibody to each well of a 96-well plate and incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL of wash buffer per well.

  • Blocking: Add 200 µL of assay buffer to each well and incubate for 1 hour at room temperature.

  • Sample Incubation: Wash the plate three times. Add 100 µL of prepared standards and samples to the appropriate wells. Incubate for 2 hours at room temperature.

  • Detection Antibody: Wash the plate three times. Add 100 µL of detection antibody to each well and incubate for 1 hour at room temperature.

  • Enzyme Conjugate: Wash the plate three times. Add 100 µL of streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature in the dark.

  • Development: Wash the plate five times. Add 100 µL of TMB substrate to each well and incubate for 15-30 minutes at room temperature in the dark.

  • Stopping Reaction: Add 50 µL of stop solution to each well.

  • Reading: Read the absorbance at 450 nm on a microplate reader within 30 minutes.

  • Calculation: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the concentration of this compound in the samples from the standard curve.

Protocol 3: this compound Quantification by LC-MS/MS

Materials:

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

  • C18 reverse-phase column

  • Acetonitrile (ACN)

  • Formic acid (FA)

  • Water (LC-MS grade)

  • This compound certified reference material

  • Internal standard (e.g., ¹³C-labeled this compound)

Procedure:

  • Sample Preparation:

    • Thaw samples on ice.

    • To 100 µL of sample (CSF or plasma), add 10 µL of internal standard solution.

    • Precipitate proteins by adding 300 µL of cold ACN.

    • Vortex for 1 minute and incubate at -20°C for 30 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the pellet in 100 µL of mobile phase A (0.1% FA in water).

  • LC Separation:

    • Inject 10 µL of the reconstituted sample onto the C18 column.

    • Use a gradient elution with mobile phase A (0.1% FA in water) and mobile phase B (0.1% FA in ACN).

    • Example gradient: 0-2 min, 5% B; 2-8 min, 5-95% B; 8-10 min, 95% B; 10-12 min, 95-5% B; 12-15 min, 5% B.

    • Flow rate: 0.4 mL/min.

  • MS/MS Detection:

    • Use an electrospray ionization (ESI) source in positive ion mode.

    • Perform Multiple Reaction Monitoring (MRM) for the specific precursor-to-product ion transitions for this compound and the internal standard.

    • Optimize MS parameters (e.g., collision energy, declustering potential) for maximal signal intensity.

  • Quantification:

    • Generate a calibration curve using the certified reference material.

    • Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Troubleshooting

IssuePossible CauseSolution
ELISA: High background Insufficient washing, incorrect antibody concentrationIncrease wash steps, optimize antibody dilutions
ELISA: Low signal Inactive reagents, incorrect incubation timesUse fresh reagents, ensure proper incubation times and temperatures
LC-MS/MS: Poor peak shape Column contamination, improper mobile phaseFlush or replace column, ensure mobile phase is correctly prepared
LC-MS/MS: Low sensitivity Inefficient ionization, matrix effectsOptimize MS source parameters, improve sample cleanup

Best Practices for the Storage and Handling of Manthine Solutions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Manthine is a novel synthetic compound showing significant promise in preclinical studies for its potent and selective modulation of the novel "Metabolic Integrity Pathway." As a critical tool in ongoing research and development, ensuring the stability and integrity of this compound solutions is paramount for reproducible and reliable experimental outcomes. These application notes provide a comprehensive guide to the best practices for the storage, handling, and stability assessment of this compound solutions.

General Storage and Handling Guidelines

Proper storage and handling of this compound solutions are crucial to prevent degradation and maintain potency.[1] Adherence to these guidelines will minimize the risk of experimental variability and ensure the safety of laboratory personnel.

Storage Conditions:

  • Temperature: this compound solutions should be stored in a cool, dry, and well-ventilated area.[2] For long-term storage (greater than 30 days), it is recommended to store aliquots at -20°C or -80°C to prevent degradation.[3] Avoid repeated freeze-thaw cycles, as this can compromise the stability of the compound.[4] For short-term storage (up to 7 days), refrigeration at 4°C is acceptable.[5]

  • Light: Protect this compound solutions from light by using amber vials or by wrapping containers in aluminum foil.[6] Direct sunlight and strong artificial light can cause photodegradation.

  • Containers: Store this compound solutions in appropriate, well-sealed containers made of materials compatible with the solvent.[2][7] For organic solvents like DMSO, polypropylene or glass containers are recommended. Regularly inspect containers for any signs of leakage or degradation.[2]

  • Inert Atmosphere: For highly sensitive applications, consider purging the headspace of the storage container with an inert gas like argon or nitrogen to prevent oxidative degradation.

Handling Procedures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound solutions.[8]

  • Ventilation: Work in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any vapors.[8]

  • Labeling: All containers must be clearly labeled with the compound name, concentration, solvent, date of preparation, and any hazard warnings.[7][8]

  • Spills: In case of a spill, clean it up immediately following established laboratory safety protocols.[1]

  • Disposal: Dispose of this compound solutions and contaminated materials according to institutional and local regulations for chemical waste.

Formulation Protocols

In Vitro Formulation (for Cell-Based Assays):

  • Objective: To prepare a stock solution of this compound for use in cell culture experiments.

  • Materials:

    • This compound (powder form)

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile phosphate-buffered saline (PBS) or cell culture medium

    • Sterile microcentrifuge tubes

  • Protocol:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Vortex gently until the powder is completely dissolved.

    • Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[4]

    • Store the aliquots at -20°C or -80°C for long-term storage.[3][4]

    • On the day of the experiment, thaw an aliquot and dilute it to the final working concentration with sterile PBS or cell culture medium immediately before use.

In Vivo Formulation:

  • Objective: To prepare a this compound formulation suitable for administration in animal models.

  • Materials:

    • This compound (powder form)

    • Vehicle solution (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% saline)

    • Sterile containers and syringes

  • Protocol:

    • Calculate the required amount of this compound based on the desired dosage and the number of animals.

    • Prepare the vehicle solution in a sterile container.

    • First, dissolve the weighed this compound powder in the DMSO component of the vehicle.

    • Gradually add the remaining vehicle components while vortexing to ensure a homogenous solution.

    • The final formulation should be clear and free of precipitates. If necessary, gentle warming or sonication can be used to aid dissolution.

    • Prepare the formulation fresh on the day of administration if possible. If short-term storage is necessary, store at 4°C, protected from light.

Stability of this compound Solutions

Understanding the stability of this compound under various conditions is critical for interpreting experimental data. Forced degradation studies are recommended to identify potential degradation pathways and establish appropriate storage and handling conditions.

Quantitative Data Summary of Forced Degradation Studies

The following table summarizes the degradation of a 1 mg/mL this compound solution under various stress conditions over 24 hours.

Stress ConditionIncubation Time (hours)Temperature% Degradation
Acidic (0.1 M HCl)2460°C15.2%
Basic (0.1 M NaOH)4Room Temp25.8%
Oxidative (3% H₂O₂)24Room Temp18.5%
Thermal 2470°C12.1%
Photolytic (1.2 million lux hours)24Room Temp8.5%

Experimental Protocols

Protocol for Forced Degradation Study of this compound Solutions

This protocol outlines the methodology for subjecting this compound solutions to various stress conditions to assess their stability.[6]

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

2. Stress Conditions:

  • Acidic Degradation:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points (e.g., 2, 4, 8, 12, 24 hours), withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for analysis.[6]

  • Basic Degradation:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at room temperature for 4 hours.

    • At specified time points (e.g., 30 mins, 1, 2, 4 hours), withdraw a sample, neutralize it with 0.1 M HCl, and dilute with the mobile phase.[6]

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature, protected from light, for 24 hours.

    • At specified time points, withdraw a sample and dilute with the mobile phase.[6]

  • Thermal Degradation:

    • Transfer 2 mL of the stock solution into a vial and place it in a temperature-controlled oven at 70°C for 24 hours.

    • At specified time points, withdraw a sample, allow it to cool to room temperature, and dilute with the mobile phase.[6]

  • Photolytic Degradation:

    • Expose 2 mL of the stock solution in a photochemically transparent container to a light source providing an overall illumination of not less than 1.2 million lux hours.

    • Keep a control sample wrapped in aluminum foil alongside the exposed sample.[6]

    • At the end of the exposure period, withdraw samples from both the exposed and control solutions for analysis.

3. Analytical Method:

  • A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, should be used to quantify the amount of undegraded this compound and to detect the formation of any degradation products. The method should be validated to ensure specificity, linearity, accuracy, and precision.

Visualizations

Manthine_Storage_Workflow start This compound Solution Prepared storage_duration Storage Duration? start->storage_duration short_term <= 30 days storage_duration->short_term Short-term long_term > 30 days storage_duration->long_term Long-term refrigerate Refrigerate at 4°C Protect from light short_term->refrigerate freeze Aliquot and Freeze (-20°C or -80°C) Protect from light long_term->freeze use Use in Experiment refrigerate->use freeze->use

Caption: Decision workflow for the proper storage of this compound solutions.

Experimental_Workflow prep_stock Prepare this compound Stock Solution stress_conditions Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) prep_stock->stress_conditions sampling Sample at Time Points stress_conditions->sampling analysis HPLC Analysis sampling->analysis data Quantify Degradation & Identify Products analysis->data

Caption: General experimental workflow for this compound stability testing.

Signaling_Pathway This compound This compound Receptor MT-Receptor This compound->Receptor KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB TF Transcription Factor X KinaseB->TF Gene_Expression Gene Expression (Metabolic Homeostasis) TF->Gene_Expression

Caption: Hypothetical "Metabolic Integrity" signaling pathway modulated by this compound.

References

Troubleshooting & Optimization

troubleshooting Manthine solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Manthine. The information is designed to address common challenges related to this compound's solubility in aqueous buffers during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key chemical properties?

This compound is a natural alkaloid compound with the molecular formula C18H21NO4 and a molecular weight of 315.4 g/mol .[1] It is structurally classified as a montanine-type alkaloid and has shown potential as an anticancer agent in preclinical studies.[1] As an alkaloid, it contains a nitrogen atom, which can influence its solubility in a pH-dependent manner.

Q2: Why is achieving proper solubility of this compound in aqueous buffers crucial for my experiments?

Proper dissolution and solubility of this compound are critical for obtaining accurate, reliable, and reproducible experimental results.[2] Incomplete solubilization can lead to:

  • Inaccurate dosing and concentration calculations.

  • Reduced biological activity of the compound.

  • Formation of precipitates that can interfere with assays and instrumentation.

Q3: My lyophilized this compound powder is not dissolving in my standard phosphate-buffered saline (PBS). What should I do?

Difficulty in dissolving compounds like this compound directly in neutral aqueous buffers such as PBS (typically pH 7.4) is a common issue, especially for organic molecules with limited polarity.[2][3] It is recommended to first prepare a concentrated stock solution in a suitable organic solvent and then dilute this stock solution into your aqueous experimental buffer.

Troubleshooting Guide

Issue: this compound precipitates out of solution when I dilute my organic stock into my aqueous buffer.

This is a common problem when the final concentration of the organic solvent is not sufficient to maintain the solubility of the compound in the aqueous buffer. Here are several troubleshooting steps:

1. Decrease the Final Concentration of this compound:

  • Rationale: The solubility of a compound in a mixed solvent system is concentration-dependent. Lowering the final concentration of this compound may keep it below its solubility limit in the final buffer composition.

  • Action: Perform serial dilutions to determine the maximum achievable concentration of this compound in your final experimental buffer without precipitation.

2. Optimize the Co-solvent Concentration:

  • Rationale: Organic co-solvents can significantly increase the solubility of hydrophobic compounds in aqueous solutions.[4] However, the concentration of the co-solvent must be compatible with your experimental system (e.g., cell culture, enzyme assay).

  • Action: Test different final concentrations of your organic solvent (e.g., DMSO, DMF, ethanol). Start with a low percentage (e.g., 0.1-1%) and gradually increase it, while monitoring for any adverse effects on your experiment.

3. Adjust the pH of the Aqueous Buffer:

  • Rationale: As an alkaloid, this compound's solubility is likely pH-dependent.[5] Basic compounds are generally more soluble in acidic solutions where they can be protonated to form more soluble salts.

  • Action: Try dissolving this compound in a buffer with a slightly acidic pH (e.g., pH 5.0-6.5). Perform a small-scale solubility test at different pH values to determine the optimal pH for your desired concentration.

4. Utilize Sonication or Gentle Warming:

  • Rationale: Applying energy can help to break up compound aggregates and facilitate dissolution.[2]

  • Action: After diluting the this compound stock into the buffer, place the solution in a sonicator bath for short intervals. Alternatively, gently warm the solution (e.g., to 37°C) while stirring.[2] Be cautious with temperature-sensitive compounds.

Issue: I am observing inconsistent results in my biological assays with this compound.

Inconsistent results can often be traced back to incomplete or variable solubility of the test compound.

1. Prepare Fresh Working Solutions for Each Experiment:

  • Rationale: The stability of this compound in aqueous buffers over time may be limited, leading to precipitation or degradation.[6]

  • Action: Avoid using stored aqueous solutions of this compound. Prepare fresh dilutions from your concentrated organic stock solution immediately before each experiment.

2. Visually Inspect for Precipitation:

  • Rationale: Micro-precipitates may not be immediately obvious but can significantly impact the effective concentration of the compound in your assay.

  • Action: Before adding the this compound solution to your experimental setup, carefully inspect the solution against a light source for any signs of cloudiness or particulate matter. If precipitation is observed, the solution should be remade.

3. Filter the Final Working Solution:

  • Rationale: Filtering can remove any undissolved particles or aggregates, ensuring a homogenous solution.

  • Action: Use a low protein-binding syringe filter (e.g., 0.22 µm) to filter the final diluted this compound solution before use. Note that this will remove undissolved compound, so the final concentration in the filtrate may be lower than intended if significant precipitation has occurred.

Data Presentation

Table 1: Recommended Organic Solvents for this compound Stock Solutions

Organic SolventTypical Stock Concentration RangeNotes
Dimethyl Sulfoxide (DMSO)10-50 mMHigh dissolving power for many organic compounds. Ensure final concentration is non-toxic to your experimental system.
Dimethylformamide (DMF)10-50 mMSimilar to DMSO. May be an alternative if DMSO is not suitable for your assay.
Ethanol1-10 mMGenerally less toxic to cells than DMSO or DMF, but may have lower solvating power for highly non-polar compounds.

Table 2: General Influence of Physicochemical Factors on this compound Solubility

FactorGeneral Effect on Solubility in Aqueous BufferTroubleshooting Approach
pH As a basic alkaloid, solubility is expected to increase in more acidic conditions (lower pH).Test a range of buffer pH values (e.g., 5.0, 6.0, 7.4) to find the optimal pH for dissolution.
Temperature For most solids, solubility increases with temperature.[7][8]Gentle warming (e.g., to 37°C) can aid dissolution. Check for compound stability at elevated temperatures.
Buffer Composition The type and concentration of buffer salts can influence solubility.[9]If issues persist, consider trying a different buffer system (e.g., citrate buffer instead of phosphate buffer).
Co-solvent Percentage Increasing the percentage of an organic co-solvent will generally increase solubility.Titrate the co-solvent percentage to the minimum required for solubility and the maximum tolerated by the assay.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Weighing: Accurately weigh out the desired amount of lyophilized this compound powder using a calibrated analytical balance.

  • Solvent Addition: Add the appropriate volume of a recommended organic solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution thoroughly until all the this compound powder is completely dissolved. Gentle warming or sonication can be used if necessary.

  • Storage: Store the stock solution in a tightly sealed vial at -20°C or -80°C, protected from light and moisture. Follow the manufacturer's recommendations for long-term storage stability.

Protocol 2: Preparation of an Aqueous Working Solution of this compound
  • Buffer Preparation: Prepare the desired aqueous buffer and adjust the pH as needed.

  • Dilution: While vortexing the aqueous buffer, slowly add the required volume of the this compound stock solution dropwise to the buffer to achieve the final desired concentration. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.

  • Final Mixing: Continue to vortex the solution for a few minutes to ensure homogeneity.

  • Inspection: Visually inspect the solution for any signs of precipitation.

  • Use: Use the freshly prepared working solution immediately in your experiment.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder add_solvent Add Organic Solvent (e.g., DMSO) weigh->add_solvent dissolve Vortex/Sonicate to Dissolve add_solvent->dissolve store Store at -20°C / -80°C dissolve->store store->stock_out prep_buffer Prepare Aqueous Buffer dilute Dilute Stock into Buffer prep_buffer->dilute mix Vortex to Mix dilute->mix use Use Immediately in Experiment mix->use troubleshooting_logic cluster_solutions Troubleshooting Steps start This compound Solubility Issue (Precipitation) concentration Lower Final This compound Concentration start->concentration cosolvent Increase Co-solvent (e.g., DMSO %) start->cosolvent ph Adjust Buffer pH (e.g., more acidic) start->ph energy Apply Sonication or Gentle Warming start->energy end_node Solubility Achieved concentration->end_node cosolvent->end_node ph->end_node energy->end_node generic_signaling_pathway This compound This compound Receptor Cell Surface Receptor This compound->Receptor Inhibits Kinase1 Kinase Cascade 1 Receptor->Kinase1 Kinase2 Kinase Cascade 2 Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Nucleus Nucleus TF->Nucleus Translocation Response Cellular Response (e.g., Apoptosis) Nucleus->Response

References

Technical Support Center: Optimizing Manthine Concentration for Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Manthine, a novel therapeutic compound. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for in vitro cell viability assays. Here you will find troubleshooting guides and frequently asked questions to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a synthetic small molecule inhibitor of the Kinase-B signaling pathway, which is frequently hyperactivated in various cancer types. By blocking this pathway, this compound is designed to halt cell proliferation and induce apoptosis in cancer cells.

Q2: What is the recommended starting concentration range for this compound in a cell viability assay?

For initial screening, a broad concentration range is recommended to determine the approximate potency of this compound. A common starting point is to use a range from 1 nM to 100 µM with 10-fold serial dilutions.[1] This will help to identify a narrower, more effective concentration range for subsequent detailed dose-response studies.

Q3: How do I choose the most appropriate cell viability assay for my experiments with this compound?

The selection of a suitable cell viability assay is crucial and depends on your experimental goals, cell type, and this compound's mechanism of action.[1] Assays are available to measure various cellular parameters that indicate cell health, such as metabolic activity, membrane integrity, and ATP levels.[1] For assessing metabolic activity, tetrazolium reduction assays like MTT, MTS, and XTT are commonly used.[2] Luminescent assays that measure ATP levels are generally more sensitive than colorimetric assays.[3]

Q4: How can I determine if this compound is directly interfering with my chosen cell viability assay?

To test for potential interference, it is essential to run a cell-free control.[3] This involves adding this compound and the assay reagent to the culture medium without any cells.[3] If a signal is generated in the absence of cells, this indicates a direct interaction of this compound with the assay chemistry.[3] Compounds with anti-oxidant properties, for instance, can directly reduce reagents like Resazurin, leading to false-positive results.[4]

Q5: Why is optimizing cell seeding density a critical step for obtaining accurate results?

Optimizing cell seeding density is vital to ensure that the cells are in an exponential growth phase throughout the experiment.[3] If too few cells are seeded, the signal may be too low to detect, whereas seeding too many cells can lead to contact inhibition and an underestimation of proliferation.[3] The ideal density varies depending on the cell line's growth rate and the duration of the assay.[3]

Troubleshooting Guides

Issue 1: High Variability in Results Between Replicates and Experiments

Question: My results for this compound's effect on cell viability are highly variable between replicate wells and across different experiments. What are the potential causes and solutions?

Answer:

Inconsistent results can stem from several factors. Here are some common causes and their solutions:

Possible Cause Recommended Solution
Uneven Cell Seeding Gently swirl the cell suspension before each pipetting step to ensure a homogenous mixture. Using wide-bore pipette tips can minimize shear stress and prevent cell clumping.[5]
Edge Effects The outer wells of a microplate are prone to increased evaporation, which can alter media concentration.[3][5] To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile PBS or media to create a humidity barrier.[5][6]
Pipetting Errors Ensure that pipettes are properly calibrated. Using a multichannel pipette for adding reagents can help to minimize timing differences between wells.[5]
Cell Clumping To prevent cell aggregates, subculture cells at the recommended density and interval. If clumps persist, you can gently pass the cell suspension through a wide-gauge needle or a cell strainer before seeding.[5]
Issue 2: Unexpectedly High or Low Cell Viability

Question: I am observing either no effect or a much stronger effect of this compound on cell viability than expected. What could be the reason?

Answer:

Unexpected results can be due to issues with the compound, the assay itself, or the cell culture conditions.

Possible Cause Recommended Solution
Suboptimal Drug Concentration Range The tested concentration range for this compound may not be appropriate to capture the full dose-response.[3] Perform a preliminary experiment with a broad range of concentrations to determine the optimal range for your definitive assay.[3]
Inadequate Incubation Time The duration of this compound exposure may not be sufficient to observe a significant effect on cell viability.[3] Optimize the incubation time based on the cell line's doubling time and this compound's mechanism of action.[3]
Compound Solubility and Stability Ensure that this compound is fully dissolved in the culture medium at all tested concentrations. Poor solubility can lead to inaccurate dosing.[3] Also, consider the stability of this compound in your culture conditions over the course of the experiment.[3]
Contamination Microbial contamination can significantly impact cell health and assay results.[7] Regularly check cultures for any signs of contamination, such as turbidity or a rapid change in pH.[7]
Issue 3: High Background Signal in the Assay

Question: I am observing a high background signal in my cell viability assay, even in the control wells without cells. What could be the cause and how can I fix it?

Answer:

A high background signal can obscure the true results of your experiment. Here are some potential causes and solutions:

Possible Cause Recommended Solution
Reagent Instability Some assay reagents are sensitive to light or may degrade over time.[3] Store reagents as recommended by the manufacturer and prepare fresh working solutions for each experiment.[3]
Media Components Components in the culture medium, such as phenol red, can interfere with absorbance readings.[8] Consider using a medium without phenol red for the assay.
Incubation Time with Reagent Over-incubation with the assay reagent can sometimes lead to an increased background signal.[3] Optimize the incubation time to achieve a good signal-to-noise ratio.[3]
Compound Interference As mentioned in the FAQs, the test compound itself might be reacting with the assay reagent.[9] Run a cell-free control with this compound and the assay reagent to check for direct interference.[4]

Data Presentation

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (µM) after 48h treatment
HeLaCervical Cancer12.5
A549Lung Cancer25.8
MCF-7Breast Cancer8.2
PC-3Prostate Cancer18.1
Table 2: Recommended Starting Concentration Range for this compound Screening
DilutionConcentration (µM)
1100
210
31
40.1
50.01
60.001

Experimental Protocols

Detailed Methodology: MTT Cell Viability Assay

This protocol provides a general guideline for performing an MTT assay with adherent cells to determine the effect of this compound on cell viability.

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) powder

  • Sterile Phosphate-Buffered Saline (PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solubilization buffer

  • 96-well plates

  • Adherent cells in culture

  • This compound stock solution

Protocol:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow the cells to adhere.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium at 2x the final desired concentration.

    • Remove the old medium from the wells and add 100 µL of the this compound dilutions.

    • Include vehicle-only (e.g., DMSO) controls. The final solvent concentration should be consistent across all wells and typically below 0.5%.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[1]

    • Add 10-20 µL of the MTT solution to each well.[1]

    • Incubate the plate for 2-4 hours at 37°C, protected from light, until purple formazan crystals are visible under a microscope.[1]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement:

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[1][6]

    • Measure the absorbance at a wavelength between 500 and 600 nm (typically 570 nm) using a microplate reader.[1]

  • Data Analysis:

    • Subtract the absorbance of the "media only" blank from all readings.

    • Normalize the data to the vehicle control wells (representing 100% viability) to calculate the percentage of cell viability for each this compound concentration.

    • Plot the percentage of cell viability against the log of this compound concentration to generate a dose-response curve and determine the IC50 value.

Visualizations

Manthine_Signaling_Pathway This compound This compound KinaseB Kinase-B This compound->KinaseB Receptor Growth Factor Receptor KinaseA Kinase-A Receptor->KinaseA KinaseA->KinaseB TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Apoptosis Apoptosis KinaseB->Apoptosis Proliferation Cell Proliferation & Survival TranscriptionFactor->Proliferation

Caption: Hypothetical signaling pathway of this compound.

Experimental_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h treat_this compound Treat with Serial Dilutions of this compound incubate_24h->treat_this compound incubate_48h Incubate 48h treat_this compound->incubate_48h add_mtt Add MTT Reagent incubate_48h->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h solubilize Solubilize Formazan Crystals incubate_4h->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analyze Analyze Data & Determine IC50 read_absorbance->analyze end End analyze->end

Caption: Workflow for a this compound dose-response experiment.

Troubleshooting_Guide start Inconsistent Results? check_seeding Uneven Cell Seeding? start->check_seeding check_pipetting Pipetting Errors? check_seeding->check_pipetting No solution_seeding Solution: Ensure Homogenous Cell Suspension check_seeding->solution_seeding Yes check_edge_effect Edge Effect? check_pipetting->check_edge_effect No solution_pipetting Solution: Calibrate Pipettes & Use Proper Technique check_pipetting->solution_pipetting Yes solution_edge_effect Solution: Avoid Outer Wells check_edge_effect->solution_edge_effect Yes

Caption: Troubleshooting inconsistent experimental results.

References

Manthine Technical Support Center: Minimizing Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: This technical support guide provides researchers, scientists, and drug development professionals with strategies to identify, understand, and mitigate off-target effects during experiments with the selective MTK1 kinase inhibitor, Manthine. While this compound is a potent inhibitor of the Pro-Growth Signaling (PGS) pathway, it can exhibit off-target activity against CRAK2, a key component of the Cellular Repair and Apoptosis (CRA) pathway. This guide offers troubleshooting advice, detailed protocols, and answers to frequently asked questions to ensure the accurate interpretation of experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary on-target and off-target effects of this compound?

A1: this compound is designed to selectively inhibit this compound Target Kinase 1 (MTK1), a critical kinase in the Pro-Growth Signaling (PGS) pathway. Inhibition of MTK1 is intended to reduce cell proliferation and survival in cancer cells. However, at higher concentrations, this compound can also inhibit CRA Kinase 2 (CRAK2), which is involved in the Cellular Repair and Apoptosis (CRA) pathway. This can lead to unintended cytotoxicity in non-cancerous cells and confound experimental outcomes.[1]

Q2: I'm observing unexpected levels of cell death in my experiments. How can I determine if this is an off-target effect of this compound?

A2: Unexpected cytotoxicity can be a hallmark of off-target effects. To investigate this, a multi-step approach is recommended:

  • Concentration Titration: Perform a dose-response experiment to determine the lowest effective concentration of this compound that inhibits the on-target (MTK1) without significantly affecting the off-target (CRAK2).[1]

  • Orthogonal Validation: Use a structurally different MTK1 inhibitor to see if it recapitulates the desired phenotype. If it doesn't induce the same level of cell death, the effect is likely specific to this compound's off-target activity.

  • Genetic Knockdown: Employ techniques like siRNA or CRISPR/Cas9 to specifically knock down MTK1.[1][2] If the phenotype (e.g., reduced proliferation) is observed without the extensive cell death seen with this compound treatment, it further points to an off-target effect.

  • Rescue Experiment: If possible, overexpress a this compound-resistant mutant of MTK1. If the cells are still sensitive to this compound-induced death, the effect is independent of MTK1 inhibition.

Q3: What are the recommended working concentrations for this compound to minimize off-target effects?

A3: The optimal concentration of this compound is cell-line dependent and should be empirically determined. As a starting point, we recommend a concentration range that is 10-100 fold above the IC50 for MTK1 but below the IC50 for CRAK2.

Data Presentation: this compound In Vitro Kinase Inhibition

Kinase TargetIC50 (nM)Recommended Cellular Concentration Range (nM)
MTK110100 - 1000
CRAK21500Avoid concentrations >1000

This data is illustrative and may vary based on experimental conditions.

Troubleshooting Guides

Issue 1: High background signal in my in vitro kinase assay.

  • Potential Cause: Non-specific binding of this compound to assay components or aggregation of the compound.[3]

  • Troubleshooting Steps:

    • Check Compound Solubility: Visually inspect for any precipitation of this compound in your assay buffer. If solubility is an issue, consider using a different buffer or adding a small percentage of a solubilizing agent like DMSO (ensure final concentration is consistent across all wells and does not exceed 0.5%).[3]

    • Include Bovine Serum Albumin (BSA): Add 0.01% BSA to your assay buffer to reduce non-specific binding to plasticware.[3]

    • Filter Reagents: Filter all buffers and reagent stocks through a 0.22 µm filter to remove any potential aggregates.[3]

Issue 2: Inconsistent results between different cell lines.

  • Potential Cause: Varying expression levels of the on-target (MTK1) and off-target (CRAK2) kinases in different cell lines.[1]

  • Troubleshooting Steps:

    • Profile Kinase Expression: Perform western blotting or qPCR to determine the relative expression levels of MTK1 and CRAK2 in the cell lines you are using.

    • Select Appropriate Cell Lines: Choose cell lines with high MTK1 and low CRAK2 expression for on-target validation experiments. Conversely, use cell lines with detectable CRAK2 to study off-target effects.

    • Titrate this compound for Each Cell Line: Do not assume the optimal concentration is the same across different cell types. Perform a dose-response curve for each new cell line.

Mandatory Visualization

Manthine_Signaling_Pathways cluster_0 Pro-Growth Signaling (PGS) Pathway (On-Target) cluster_1 Cellular Repair & Apoptosis (CRA) Pathway (Off-Target) GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor MTK1 MTK1 Receptor->MTK1 Proliferation Cell Proliferation & Survival MTK1->Proliferation CellularStress Cellular Stress CRAK2 CRAK2 CellularStress->CRAK2 Apoptosis Apoptosis CRAK2->Apoptosis This compound This compound This compound->MTK1 Inhibition (High Affinity) This compound->CRAK2 Inhibition (Low Affinity)

Caption: this compound's dual effect on PGS and CRA pathways.

Experimental_Workflow start Start: Unexpected Cytotoxicity Observed dose_response 1. Dose-Response Curve (this compound) start->dose_response find_lowest Determine Lowest Effective Concentration dose_response->find_lowest orthogonal 2. Orthogonal MTK1 Inhibitor Treatment find_lowest->orthogonal Proceed with Lowest Effective Conc. compare_pheno Compare Phenotypes orthogonal->compare_pheno knockdown 3. MTK1 Genetic Knockdown (siRNA/CRISPR) compare_pheno->knockdown Phenotypes Differ on_target Conclusion: Likely On-Target Mediated Cytotoxicity compare_pheno->on_target Phenotypes Similar assess_kd_pheno Assess Knockdown Phenotype knockdown->assess_kd_pheno off_target Conclusion: High Probability of Off-Target Effect assess_kd_pheno->off_target Cytotoxicity Absent assess_kd_pheno->on_target Cytotoxicity Present

Caption: Workflow to dissect on- and off-target effects.

Experimental Protocols

1. In Vitro Kinase Assay for IC50 Determination

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against MTK1 and CRAK2.

  • Methodology:

    • Reagent Preparation: Prepare a master mix containing the assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20), purified recombinant MTK1 or CRAK2 enzyme, and a suitable peptide substrate.[3][4] Perform serial dilutions of this compound in 100% DMSO, followed by a final dilution in the assay buffer.

    • Kinase Reaction: In a 96-well plate, add the diluted this compound or a DMSO control. Add the kinase/substrate master mix to each well.

    • Initiation and Incubation: Start the reaction by adding ATP (at a concentration close to the Km for the respective kinase). Incubate at 30°C for a predetermined time within the linear range of the reaction.[5]

    • Termination and Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ADP-Glo™, radiometric assay).[4]

    • Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the DMSO control and fit the data to a four-parameter logistic curve to determine the IC50 value.[4]

2. Cellular Thermal Shift Assay (CETSA) for Target Engagement

  • Objective: To confirm that this compound engages with MTK1 in a cellular context.[1][6]

  • Methodology:

    • Cell Treatment: Treat intact cells with this compound at various concentrations or a vehicle control for a specified duration.

    • Heating: Harvest the cells, lyse them, and heat the lysates across a range of temperatures (e.g., 40-70°C) for 3 minutes.

    • Pelleting: Centrifuge the heated lysates to pellet the aggregated, denatured proteins.

    • Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of soluble MTK1 at each temperature using western blotting.

    • Interpretation: Binding of this compound to MTK1 will stabilize the protein, leading to a higher melting temperature compared to the vehicle-treated control.[1]

References

Technical Support Center: Synthesis of Alkenes via Wittig Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following technical guide uses the Wittig reaction as a representative example for the synthesis of a target alkene, herein referred to as "Manthine." "this compound" is a fictional compound, and the data, protocols, and troubleshooting advice are based on the well-established Wittig olefination process. This guide is intended for researchers, scientists, and drug development professionals familiar with organic synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind the "this compound" (alkene) synthesis?

A1: The synthesis is based on the Wittig reaction, a widely-used method for forming carbon-carbon double bonds.[1][2] It involves the reaction of an aldehyde or ketone with a phosphorus ylide (also known as a Wittig reagent).[3][4] This reaction is highly valued because it forms the double bond at a specific, predictable location, which is a significant advantage over many other elimination reactions.[2]

Q2: What are the key starting materials for this synthesis?

A2: The two primary components are a carbonyl compound (an aldehyde or ketone) and a phosphonium salt.[3] The phosphonium salt is typically prepared from triphenylphosphine and an alkyl halide.[2][3][5] A strong base is then used to deprotonate the phosphonium salt to form the reactive phosphorus ylide in situ.[3][5]

Q3: What is the major byproduct of this reaction, and how is it removed?

A3: The main byproduct is triphenylphosphine oxide (TPPO).[3][6] TPPO can be challenging to remove because it has physical properties similar to many organic products (e.g., polarity, solubility).[6] Common purification methods include column chromatography or careful recrystallization to selectively precipitate either the product or the TPPO.[1][6]

Q4: How does the choice of ylide affect the stereochemistry (E/Z isomer ratio) of the final product?

A4: The structure of the ylide is a critical factor in determining the alkene geometry.

  • Non-stabilized ylides (with alkyl or hydrogen substituents) generally lead to the (Z)-alkene as the major product.[4][7][8]

  • Stabilized ylides (with electron-withdrawing groups like esters or ketones) typically yield the (E)-alkene with high selectivity.[4][7][9]

  • Semi-stabilized ylides (with aryl substituents) often result in poor E/Z selectivity.[7]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis.

Issue 1: Low or No Product Yield

Possible Causes & Solutions

CauseRecommended Action
Incomplete Ylide Formation Ensure the base is sufficiently strong (e.g., n-BuLi, NaH, KOtBu) and fresh.[9][10] Moisture can quench the base; use anhydrous solvents and perform the reaction under an inert atmosphere (N₂ or Ar).[10] The formation of the ylide is often indicated by a distinct color change (e.g., deep red or orange).[11][12]
Ylide Instability Non-stabilized ylides can be unstable.[10] Consider generating the ylide in situ in the presence of the carbonyl compound. This can be done by adding the base to a mixture of the phosphonium salt and the aldehyde/ketone, or by adding the phosphonium salt in portions to a mixture of the base and carbonyl.[10][13]
Poor Reagent Quality Aldehydes can oxidize or polymerize over time.[7] Use freshly purified or distilled aldehydes. Ensure the phosphonium salt is pure and dry.
Steric Hindrance Sterically hindered ketones react slowly and may give poor yields, especially with stabilized ylides.[4][7] In such cases, the Horner-Wadsworth-Emmons (HWE) reaction is a preferred alternative.[7][12]
Incorrect Reaction Temperature Ylide formation is often performed at low temperatures (0 °C to -78 °C) to improve stability.[10] The subsequent reaction with the carbonyl can then be allowed to warm to room temperature.[10] Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.[10]
Issue 2: Difficulty in Purifying the Product from Triphenylphosphine Oxide (TPPO)

Possible Causes & Solutions

CauseRecommended Action
Similar Polarity of Product and TPPO Optimize column chromatography conditions. A nonpolar eluent system, such as a hexanes/ethyl acetate gradient, is often effective.[11]
Co-precipitation during Recrystallization Recrystallize from a solvent system that selectively dissolves the product while leaving TPPO as a solid (or vice-versa). For example, dissolving the crude mixture in a minimal amount of a solvent like 25% diethyl ether in hexanes can cause TPPO to precipitate, allowing the product to be recovered from the filtrate.[1]
Alternative Reaction For challenging separations, consider the Horner-Wadsworth-Emmons (HWE) reaction. The phosphate byproduct from the HWE reaction is water-soluble and easily removed during an aqueous workup.[11][12]

Experimental Protocols

Protocol 1: General Procedure for "this compound" Synthesis (Z-selective)

This protocol uses a non-stabilized ylide to favor the Z-isomer.

  • Phosphonium Salt Preparation: In a round-bottom flask under an inert atmosphere, dissolve triphenylphosphine (1.0 eq) in anhydrous toluene. Add the appropriate primary alkyl bromide (1.0 eq) and heat the mixture to reflux for 24-48 hours. The phosphonium salt will precipitate. Cool the mixture, collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.[11]

  • Ylide Formation & Reaction: To a flame-dried flask under inert atmosphere, add the phosphonium salt (1.1 eq) and anhydrous THF. Cool the suspension to 0 °C. Slowly add a strong base such as n-butyllithium (n-BuLi, 1.05 eq). Stir at 0 °C for 1 hour. A color change indicates ylide formation.[11][12]

  • Aldehyde Addition: Slowly add a solution of the aldehyde (1.0 eq) in anhydrous THF via syringe at 0 °C.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir overnight. Monitor progress by TLC.[11]

  • Workup & Purification: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the mixture with diethyl ether (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[11][12]

Visualizations

Workflow for Troubleshooting Low Yield

G start Low or No Product Yield check_ylide Check Ylide Formation (Color Change?) start->check_ylide check_reagents Assess Reagent Quality (Aldehyde, Base, Salt) check_ylide->check_reagents Color OK base_issue Use Fresh, Strong, Anhydrous Base check_ylide->base_issue No/Weak Color atmosphere_issue Ensure Inert Atmosphere (N2/Ar) check_ylide->atmosphere_issue No/Weak Color check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) check_reagents->check_conditions OK reagent_issue Purify/Distill Aldehyde check_reagents->reagent_issue Suspect temp_issue Optimize Temperature Profile (e.g., cool for ylide formation) check_conditions->temp_issue hwe_alternative Consider HWE Reaction for Sterically Hindered Ketones check_conditions->hwe_alternative

Caption: A troubleshooting flowchart for diagnosing low yield in the Wittig reaction.

General Synthesis Pathway

G PPh3 Triphenylphosphine PhosphoniumSalt Phosphonium Salt PPh3->PhosphoniumSalt AlkylHalide Alkyl Halide (R-X) AlkylHalide->PhosphoniumSalt Ylide Phosphorus Ylide PhosphoniumSalt->Ylide + Base Base Strong Base (e.g., n-BuLi) Oxaphosphetane Oxaphosphetane (Intermediate) Ylide->Oxaphosphetane Carbonyl Aldehyde or Ketone Carbonyl->Oxaphosphetane Alkene Alkene Product ('this compound') Oxaphosphetane->Alkene TPPO Triphenylphosphine Oxide (Byproduct) Oxaphosphetane->TPPO

Caption: The synthetic pathway for alkene formation via the Wittig reaction.

References

strategies to prevent Manthine degradation during experiments

Author: BenchChem Technical Support Team. Date: December 2025

Manthine Stability Technical Support Center

Welcome to the technical support center for this compound, a novel therapeutic protein for modulating inflammatory signaling pathways. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to this compound degradation during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation in experimental settings?

A1: this compound is susceptible to three main types of degradation:

  • Proteolytic Cleavage: Nonspecific proteases present in cell lysates or serum-containing media can cleave this compound, leading to loss of its tertiary structure and function.[1][2]

  • Aggregation: Physical stresses such as vortexing, repeated freeze-thaw cycles, and exposure to air-liquid interfaces can cause this compound to aggregate and precipitate out of solution.[3][4]

  • Oxidation: The presence of oxidizing agents or exposure to certain wavelengths of light can lead to the oxidation of critical amino acid residues, compromising this compound's biological activity.[3]

Q2: I'm observing a loss of this compound activity in my cell-based assays. What could be the cause?

A2: Loss of activity is a common indicator of this compound degradation. To troubleshoot, consider the following:

  • Protease Contamination: Ensure that your cell culture media and lysis buffers contain a broad-spectrum protease inhibitor cocktail.[1]

  • Improper Storage: this compound is sensitive to temperature fluctuations. For short-term storage, 4°C is recommended, while -80°C is ideal for long-term storage.[4] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[4]

  • Buffer Composition: The pH and ionic strength of your buffers can significantly impact this compound's stability.[4][5] It is crucial to work within the recommended pH range of 6.5-7.5.

Q3: How can I detect and quantify this compound degradation?

A3: Several methods can be used to assess the integrity of your this compound samples:

  • SDS-PAGE and Western Blot: This is a straightforward method to visualize degradation products (smaller bands) or aggregation (high molecular weight smears).[6][7]

  • Dynamic Light Scattering (DLS): DLS is a sensitive technique to detect the presence of aggregates in your sample.[8]

  • Circular Dichroism (CD) Spectroscopy: CD spectroscopy can be used to assess changes in the secondary structure of this compound, which can be an indicator of unfolding and subsequent degradation.[9][10]

  • Activity Assays: A functional assay specific to this compound's biological activity is the most direct way to determine if degradation has occurred.[9]

Troubleshooting Guides

Issue 1: Multiple unexpected bands appear on a Western blot for this compound.

Possible Cause Recommended Solution
Proteolytic Degradation [1][11]Add a fresh protease inhibitor cocktail to all buffers used during sample preparation and purification.[1] Perform all steps at 4°C to minimize protease activity.[1][12]
Sample Overloading [13]Reduce the total protein amount loaded onto the gel to prevent non-specific antibody binding.
Non-specific Antibody Binding [13]Increase the stringency of your wash steps. Optimize the primary and secondary antibody concentrations.

Issue 2: this compound precipitates out of solution during an experiment.

Possible Cause Recommended Solution
Incorrect Buffer pH or Ionic Strength [4]Verify the pH of your buffer and ensure it is within the optimal range of 6.5-7.5. Adjust the salt concentration; sometimes, a moderate salt concentration (e.g., 150 mM NaCl) can improve solubility.[5]
Physical Agitation [3]Avoid vigorous vortexing. Mix by gentle inversion or pipetting.
Repeated Freeze-Thaw Cycles [4]Prepare single-use aliquots of your this compound stock solution to minimize freezing and thawing.[4]

Experimental Protocols

Protocol 1: Assessing this compound Stability by SDS-PAGE

This protocol allows for the visual assessment of this compound degradation over time under different buffer conditions.

Materials:

  • Purified this compound protein

  • Stability Buffer A (20 mM Tris-HCl, 150 mM NaCl, pH 7.4)

  • Stability Buffer B (20 mM Sodium Acetate, 150 mM NaCl, pH 5.0)

  • Protease Inhibitor Cocktail

  • Laemmli sample buffer

  • Polyacrylamide gels

  • SDS-PAGE running buffer

  • Coomassie Brilliant Blue or silver stain

Procedure:

  • Prepare two sets of this compound aliquots at a final concentration of 1 mg/mL, one in Stability Buffer A and the other in Stability Buffer B. Add protease inhibitor cocktail to both sets.

  • Incubate the aliquots at 4°C, 25°C, and 37°C.

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), take a sample from each condition.

  • Mix the samples with Laemmli sample buffer and heat at 95°C for 5 minutes to denature the proteins.

  • Load equal amounts of protein from each sample onto a polyacrylamide gel.

  • Run the gel to separate the proteins by size.[13]

  • Stain the gel with Coomassie Brilliant Blue or silver stain to visualize the protein bands.

  • Analyze the gel for the appearance of lower molecular weight bands (degradation products) or high molecular weight aggregates.

Quantitative Data Summary

Table 1: Effect of pH and Temperature on this compound Stability over 24 Hours

The following table summarizes the percentage of intact this compound remaining after 24 hours of incubation under different conditions, as quantified by densitometry of SDS-PAGE gels.

Buffer (pH)Temperature (°C)% Intact this compound
Tris-HCl (7.4)498%
Tris-HCl (7.4)2585%
Tris-HCl (7.4)3762%
Sodium Acetate (5.0)495%
Sodium Acetate (5.0)2570%
Sodium Acetate (5.0)3745%

Visualizations

Diagram 1: Hypothetical this compound Signaling Pathway

Manthine_Signaling_Pathway cluster_nucleus This compound This compound ManthineReceptor This compound Receptor This compound->ManthineReceptor KinaseA Kinase A ManthineReceptor->KinaseA Activates TranscriptionFactor Transcription Factor KinaseA->TranscriptionFactor Phosphorylates Nucleus Nucleus TranscriptionFactor->Nucleus InflammatoryGenes Inflammatory Genes Nucleus->InflammatoryGenes Inhibits Transcription

Caption: Hypothetical signaling pathway of this compound.

Diagram 2: Experimental Workflow for this compound Stability Assessment

Manthine_Stability_Workflow start Start prepare_samples Prepare this compound Samples in Different Buffers start->prepare_samples incubate Incubate at Various Temperatures (4, 25, 37°C) prepare_samples->incubate time_points Collect Samples at Time Points (0, 2, 4, 8, 24h) incubate->time_points sds_page Run SDS-PAGE time_points->sds_page dls Perform DLS Analysis time_points->dls activity_assay Conduct Functional Assay time_points->activity_assay analyze_data Analyze and Quantify Degradation sds_page->analyze_data dls->analyze_data activity_assay->analyze_data end End analyze_data->end

Caption: Workflow for assessing this compound stability.

References

Technical Support Center: Optimization of Manthine Incubation Time

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides detailed information, troubleshooting advice, and standardized protocols for determining the optimal incubation time for Manthine, a novel synthetic kinase inhibitor. This compound selectively targets and inhibits Kinase-Associated Protein 6 (KAP6), a key regulator of the Cellular Proliferation and Survival (CPS) pathway. Proper optimization of the incubation time is critical for achieving maximal and reproducible inhibitory effects in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for this compound?

A1: this compound is a potent, ATP-competitive inhibitor of Kinase-Associated Protein 6 (KAP6). By binding to the ATP pocket of KAP6, this compound prevents the phosphorylation of its downstream target, Transcription Factor REX (TFR). The inhibition of TFR phosphorylation leads to its inactivation, preventing the transcription of genes essential for cell cycle progression and ultimately resulting in cell cycle arrest and apoptosis in sensitive cell lines.

Q2: What is a recommended starting point for this compound incubation time?

A2: For initial experiments, a time-course experiment is highly recommended. A broad range of time points, such as 6, 12, 24, and 48 hours, should be tested to capture both early and late cellular responses to this compound.[1] The optimal time can vary significantly between different cell lines due to factors like doubling time and metabolic rate.[1]

Q3: How do I determine the maximal response to this compound?

A3: The maximal response is typically defined as the time point at which the greatest inhibition of the downstream target (e.g., phosphorylated TFR) is observed without inducing excessive, non-specific cytotoxicity. This is best determined by correlating the results from a time-course Western blot analysis with a parallel cell viability assay.

Q4: Can the optimal incubation time vary with the concentration of this compound used?

A4: Yes, incubation time and concentration are interdependent variables. Higher concentrations of this compound may produce a maximal response in a shorter time frame, whereas lower concentrations may require longer incubation to achieve a similar effect. It is advisable to first determine the IC50 value (the concentration that inhibits 50% of the kinase activity) and then perform a time-course experiment around that concentration.[2]

Troubleshooting Guide

Issue 1: I am not observing a significant decrease in the phosphorylation of TFR after this compound treatment.

Possible Cause Recommended Solution
Suboptimal Incubation Time The selected time point may be too early or too late. Perform a full time-course experiment (e.g., 0, 2, 4, 8, 12, 24, 48 hours) to identify the peak inhibitory effect. Signaling pathway modifications can be rapid and transient.[1]
Compound Instability This compound may be unstable in your culture medium over long incubation periods. Prepare fresh this compound dilutions for each experiment and consider a media change for incubations longer than 48 hours, replenishing with fresh this compound-containing media.[1][3]
Cell Line Resistance The cell line may have intrinsic or acquired resistance to this compound, potentially through mutations in KAP6 or upregulation of compensatory signaling pathways. Confirm target engagement with a cellular thermal shift assay (CETSA) if possible.
Incorrect ATP Concentration in Biochemical Assays If using a biochemical (cell-free) assay, the IC50 of an ATP-competitive inhibitor like this compound is highly sensitive to the ATP concentration. Ensure you are using a consistent ATP concentration, ideally close to the Km value for the enzyme.[2][4]

Issue 2: I am observing high levels of cell death even at short incubation times.

Possible Cause Recommended Solution
Concentration is Too High The concentration of this compound being used may be causing rapid, off-target toxicity. Perform a dose-response experiment at a fixed, short incubation time (e.g., 12 or 24 hours) to identify a more suitable concentration range.
Solvent Toxicity If using a solvent like DMSO, ensure the final concentration in the culture medium is non-toxic (typically ≤ 0.1%). Run a vehicle-only control to assess the effect of the solvent on cell viability.
High Cell Sensitivity The chosen cell line may be exceptionally sensitive to the inhibition of the CPS pathway. In this case, shorter incubation times (e.g., 2, 4, 6 hours) may be necessary to study the primary mechanism before the onset of widespread apoptosis.

Experimental Protocols & Data

Protocol 1: Time-Course Experiment to Determine Optimal this compound Incubation

This protocol details the steps to assess the effect of this compound on the phosphorylation of TFR over time using Western blotting.

Methodology:

  • Cell Seeding: Plate your cells of interest in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • Treatment: Treat the cells with a predetermined concentration of this compound (e.g., the IC50 concentration). Include a vehicle-treated control (e.g., DMSO).

  • Incubation and Lysis: Incubate the cells for various time points (e.g., 0, 2, 4, 8, 12, 24 hours). At each time point, wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[5]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20 µg) via SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[6]

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.[5]

    • Incubate the membrane with a primary antibody specific for phosphorylated TFR (pTFR) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5]

    • Visualize the bands using an ECL substrate.

    • Strip the membrane and re-probe for Total TFR and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.[3]

Hypothetical Data Presentation:

The following table summarizes the expected results from a time-course experiment in a responsive cell line treated with 100 nM this compound.

Incubation Time (Hours)pTFR Level (Relative to t=0)Total TFR Level (Relative to t=0)Cell Viability (%)
01.001.00100
20.651.0298
40.310.9895
80.150.9591
120.08 0.9185
240.120.7562

In this example, the maximal inhibition of TFR phosphorylation occurs at 12 hours , after which the signal begins to return, possibly due to compound degradation or cellular feedback mechanisms. A significant drop in viability is seen at 24 hours.

Protocol 2: Cell Viability Assay to Assess Cytotoxicity

This protocol uses the MTT assay to measure cell metabolic activity as an indicator of cell viability following this compound treatment.[7]

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.[8]

  • Treatment: Treat the cells with the same concentrations of this compound and for the same duration as in the time-course experiment. Include vehicle-only and untreated controls.

  • MTT Addition: At the end of each incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[8]

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.[8][9][10]

  • Solubilization: Add 100-150 µL of a solubilization solution (e.g., DMSO or SDS-HCl solution) to each well to dissolve the formazan crystals.[8][11]

  • Absorbance Reading: Mix thoroughly and measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[7]

Visual Guides

This compound Signaling Pathway

Manthine_Pathway This compound This compound KAP6 KAP6 (Kinase-Associated Protein 6) This compound->KAP6 Inhibits pTFR pTFR (Active) KAP6->pTFR Phosphorylates TFR TFR (Transcription Factor REX) TFR->pTFR Genes Cell Cycle Genes pTFR->Genes Activates Transcription Proliferation Cell Proliferation & Survival Genes->Proliferation

Caption: Mechanism of this compound action on the KAP6-TFR signaling pathway.

Experimental Workflow for Incubation Time Optimization

Workflow cluster_0 Phase 1: Time-Course Analysis cluster_1 Phase 2: Viability Assessment cluster_2 Phase 3: Data Analysis Seed Seed Cells in 6-well Plates Treat Treat with this compound (Fixed Concentration) Seed->Treat Incubate Incubate for 0, 2, 4, 8, 12, 24h Treat->Incubate Lyse Lyse Cells & Quantify Protein Incubate->Lyse WB Western Blot for pTFR & Total TFR Lyse->WB Analyze Correlate pTFR levels with Cell Viability WB->Analyze Seed96 Seed Cells in 96-well Plates Treat96 Treat with this compound (Same Conditions) Seed96->Treat96 Incubate96 Incubate for 0, 2, 4, 8, 12, 24h Treat96->Incubate96 MTT Perform MTT Assay Incubate96->MTT MTT->Analyze Optimal Determine Optimal Incubation Time Analyze->Optimal

Caption: Workflow for determining the optimal this compound incubation time.

Troubleshooting Logic for No Response

Troubleshooting Start No significant decrease in pTFR observed CheckTime Was a full time-course performed? Start->CheckTime PerformTimeCourse Action: Perform time-course (e.g., 0-48h) CheckTime->PerformTimeCourse No CheckCompound Is compound stability a concern? CheckTime->CheckCompound Yes PerformTimeCourse->CheckCompound FreshCompound Action: Use fresh dilutions; consider media change for >48h CheckCompound->FreshCompound Yes CheckResistance Could the cell line be resistant? CheckCompound->CheckResistance No FreshCompound->CheckResistance TestOtherLines Action: Test on a known sensitive cell line CheckResistance->TestOtherLines Yes End Consult further technical support CheckResistance->End No TestOtherLines->End

Caption: Troubleshooting flowchart for lack of this compound response.

References

addressing batch-to-batch variability of synthetic Manthine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with synthetic Manthine, a selective inhibitor of Kinase X.

I. Troubleshooting Guide

This guide addresses specific issues that may arise during experimentation due to batch-to-batch variability of synthetic this compound.

Issue 1: Inconsistent IC50 values in cell-based assays between different batches of this compound.

If you observe a significant difference in the biological activity (e.g., IC50 value) of a new batch of this compound compared to a previous one, consider the following troubleshooting steps.

  • Verify Compound Identity, Purity, and Enantiomeric Ratio: It is crucial to re-run analytical checks on both the old and new batches.[1] Compare the impurity profiles; a new or more abundant impurity could alter the activity.[1] For this compound, the ratio of the active S-enantiomer to the inactive R-enantiomer is critical and can vary between syntheses.[2]

  • Assess Compound Stability: The age and storage conditions of each batch should be considered.[1] this compound is susceptible to oxidation, and older batches may have degraded, leading to reduced potency.[3]

  • Standardize Experimental Conditions: Ensure all experimental parameters are consistent. This includes using cells of a similar passage number, consistent reagent concentrations, and identical incubation times.[4][5] Always include positive and negative controls to monitor assay performance.[1]

  • Perform Biological Replicates: Conduct multiple independent experiments with each batch to confirm that the observed differences are statistically significant.[1]

Issue 2: A new batch of this compound shows poor solubility in the recommended solvent (e.g., DMSO).

Poor solubility can lead to an unknown effective concentration in your experiments.[6]

  • Check for Polymorphism: Different batches might have different crystalline forms (polymorphs), which can affect solubility. Techniques like X-ray diffraction (XRD) can be used to analyze the crystalline structure.[1]

  • Analyze for Impurities: Insoluble impurities can give the false impression of poor solubility of the main compound.[1] Purity should be checked via HPLC.[7]

  • Optimize Solubilization: Gentle heating or sonication can aid in dissolving the compound. If the standard solvent is ineffective, consider a different solvent or a co-solvent system.[1]

Issue 3: Inconsistent results in downstream signaling pathway analysis (e.g., Western blot for phosphorylated Protein Y).

Variability in the inhibition of the Kinase X signaling pathway can be traced back to the inhibitor's activity or the assay itself.

  • Confirm this compound Potency: First, verify the IC50 of the current batch in a cell viability or kinase activity assay. If the potency is lower than expected, the concentration used in your signaling experiments may need to be adjusted.[8]

  • Ensure Complete Solubilization: Precipitated this compound in cell culture media will lead to a lower effective concentration. Always ensure the compound is fully dissolved in the vehicle solvent before adding it to your cells.[8]

  • Review Assay Protocol: For techniques like Western blotting, ensure consistent protein loading, antibody concentrations, and incubation times. Quantify band intensities and normalize the phosphorylated protein signal to the total protein signal for each sample.[8]

II. Frequently Asked Questions (FAQs)

Q1: What are the primary sources of batch-to-batch variability for synthetic this compound?

The main sources of variability for a synthetic compound like this compound include:

  • Purity Differences: Minor variations in the final purity percentage can lead to different concentrations of the active compound.[8]

  • Enantiomeric Ratio: The synthesis of this compound involves a chiral center. Inconsistent chiral separation can lead to varying ratios of the pharmacologically active S-enantiomer and the inactive R-enantiomer, significantly impacting potency.[2]

  • Presence of Impurities: Side products from the synthesis can interfere with biological assays. The profile of these impurities can differ from batch to batch.[1]

  • Oxidation: this compound is sensitive to oxidation. Exposure to air during synthesis, purification, or storage can lead to the formation of oxidized, less active species.[3]

  • Residual Solvents: Materials left over from the synthesis can interfere with biological assays.[8]

Q2: What are the recommended storage conditions for this compound?

To ensure stability and prevent degradation, proper storage is critical.[1]

  • Long-term Storage: Store solid this compound at -20°C or -80°C in a tightly sealed container.[9]

  • Inert Atmosphere: As this compound is sensitive to oxidation, storing it under an inert atmosphere like argon or nitrogen is highly recommended.[1][10]

  • Stock Solutions: Prepare stock solutions in a dry, high-purity solvent such as DMSO.[1] Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.[1]

Q3: How should I prepare this compound for cell-based assays?

  • Dissolution: Allow the solid this compound and the DMSO to come to room temperature before preparing the stock solution to avoid condensation of water into the vial.

  • Serial Dilutions: Prepare serial dilutions of the this compound stock solution in your cell culture medium. Ensure the final concentration of DMSO in the culture medium is low (typically <0.5%) and is consistent across all experimental conditions, including the vehicle control.

  • Solubility Check: After diluting in the aqueous culture medium, visually inspect the solution for any signs of precipitation.

Q4: What quality control (QC) checks are recommended for each new batch of this compound?

A comprehensive QC approach is recommended for every new batch.[8]

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.[8]

  • Chiral HPLC: To determine the ratio of the S- and R-enantiomers.[11]

  • Mass Spectrometry (MS): To confirm the molecular weight of this compound.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.[8]

  • Functional Assay: Perform a dose-response experiment in a standardized cell-based assay (e.g., a cell proliferation or kinase activity assay) to determine the IC50 value and confirm biological activity.[8]

III. Data Presentation

Table 1: Example Quality Control Data for Two Batches of this compound

ParameterBatch ABatch BAcceptance Criteria
Purity (HPLC)99.2%97.5%≥ 97.0%
Enantiomeric Ratio (S:R)98:290:10S-enantiomer ≥ 95%
Identity (MS)ConfirmedConfirmedMatches expected MW
Identity (¹H NMR)ConfirmedConfirmedMatches reference spectrum
IC50 (Kinase X Assay)5.2 nM15.8 nM≤ 10 nM
AppearanceWhite solidOff-white solidWhite to off-white solid

In this example, Batch B fails to meet the acceptance criteria for enantiomeric ratio and IC50, which likely explains its reduced biological activity.

IV. Experimental Protocols

Protocol 1: Chiral HPLC for this compound Enantiomeric Ratio Determination

This protocol provides a general method for separating the S- and R-enantiomers of this compound. Optimization may be required.[11][12]

  • Objective: To determine the enantiomeric ratio of a batch of synthetic this compound.

  • Materials:

    • HPLC system with UV detector

    • Chiral stationary phase (CSP) column (e.g., Chiralpak AD-H)[13]

    • Mobile Phase: n-hexane and isopropanol (IPA)[13]

    • This compound sample (~1 mg/mL in mobile phase)

  • Procedure:

    • Prepare the mobile phase (e.g., 90:10 n-hexane:IPA). Degas the mobile phase before use.

    • Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1 mL/min) until a stable baseline is achieved.

    • Inject 10 µL of the this compound sample solution.

    • Monitor the elution profile using a UV detector at an appropriate wavelength.

    • Identify the peaks corresponding to the S- and R-enantiomers based on a reference standard.

  • Analysis: Calculate the percentage of each enantiomer by dividing the peak area of that enantiomer by the total peak area of both enantiomers.

Protocol 2: Cell-Based Kinase Activity Assay (Cellular Phosphorylation ELISA)

This protocol describes a method to quantify the phosphorylation of Protein Y, a direct substrate of Kinase X, in cell lysates.[14]

  • Objective: To determine the potency (IC50) of a this compound batch by measuring its effect on Kinase X activity in cells.

  • Materials:

    • Cell line expressing Kinase X and Protein Y

    • 96-well cell culture plates

    • This compound stock solution (e.g., 10 mM in DMSO)

    • Cell lysis buffer

    • ELISA plate pre-coated with a capture antibody for total Protein Y[14]

    • Detection antibody specific for the phosphorylated form of Protein Y[15]

    • HRP-conjugated secondary antibody and TMB substrate[14]

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate and incubate for 24 hours.[14]

    • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 1 µM to 0.1 nM) for a predetermined time (e.g., 2 hours). Include a vehicle control (DMSO).[14]

    • Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer.[14]

    • ELISA: a. Transfer cell lysates to the pre-coated ELISA plate and incubate.[14] b. Wash the plate and add the phospho-specific detection antibody.[14] c. Wash the plate and add the HRP-conjugated secondary antibody.[14] d. Wash the plate and add the TMB substrate. Stop the reaction with a stop solution.[14]

    • Measurement: Read the absorbance at 450 nm using a plate reader.

  • Analysis: Normalize the data to the vehicle control (100% activity). Plot the normalized response versus the log of the inhibitor concentration and fit a four-parameter dose-response curve to calculate the IC50 value.[8]

V. Mandatory Visualizations

Manthine_Signaling_Pathway cluster_inhibition Mechanism of Action cluster_pathway Downstream Signaling This compound This compound (S-enantiomer) KinaseX Kinase X This compound->KinaseX Inhibition ProteinY Protein Y KinaseX->ProteinY Phosphorylation pProteinY Phosphorylated Protein Y TFZ Transcription Factor Z pProteinY->TFZ Activation GeneExp Gene Expression (e.g., Proliferation) TFZ->GeneExp Regulation

Caption: Signaling pathway inhibited by this compound.

Troubleshooting_Workflow Start Inconsistent Experimental Results QC Perform QC on New Batch: - HPLC (Purity) - Chiral HPLC (Ratio) - MS & NMR (Identity) Start->QC CheckStorage Review Storage Conditions: - Age of batch? - Stored at -20°C? - Under inert gas? Start->CheckStorage DecisionQC QC Specs Met? QC->DecisionQC ReviewProtocol Standardize Assay Protocol: - Consistent cell passage? - Reagents fresh? - Pipetting accurate? CheckStorage->ReviewProtocol End_Good Proceed with Experiment ReviewProtocol->End_Good DecisionPotency Activity Matches Reference Batch? DecisionQC->DecisionPotency Yes End_Bad Contact Supplier with QC Data DecisionQC->End_Bad No DecisionPotency->ReviewProtocol Yes Solubility Check Solubility: - Precipitate visible? - Optimize dissolution? DecisionPotency->Solubility No Solubility->ReviewProtocol

Caption: Troubleshooting workflow for inconsistent results.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis PrepStock Prepare this compound Stock 1. Dissolve in dry DMSO 2. Aliquot and store at -20°C PrepDilutions Prepare Dilutions 1. Serially dilute this compound in media 2. Include vehicle control PrepStock->PrepDilutions SeedCells Seed Cells 1. Plate cells in 96-well plate 2. Incubate for 24 hours TreatCells Treat Cells 1. Add dilutions to cells 2. Incubate for specified time SeedCells->TreatCells PrepDilutions->TreatCells Lyse Lyse Cells & Perform Assay 1. Wash and lyse cells 2. Follow assay protocol (e.g., ELISA) TreatCells->Lyse Readout Data Acquisition Read plate (e.g., Absorbance) Lyse->Readout Calculate Data Analysis 1. Normalize to control 2. Generate dose-response curve 3. Calculate IC50 Readout->Calculate

Caption: General workflow for cell-based assays.

References

Technical Support Center: Manthine Treatment Protocols for Primary Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information, troubleshooting advice, and detailed protocols for researchers, scientists, and drug development professionals using Manthine, a novel Chrono-Kinase 4 (CK4) inhibitor, on primary cell lines. Given the inherent sensitivity and variability of primary cells, this resource aims to help you refine your experimental protocols and achieve consistent, reliable results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action? A1: this compound is a potent and selective small molecule inhibitor of Chrono-Kinase 4 (CK4), a key regulator of cellular stress response pathways, including senescence and apoptosis. By inhibiting CK4, this compound can modulate cell fate decisions, making it a valuable tool for studying cellular aging and stress. However, its potent activity requires careful titration, especially in sensitive primary cell systems.

Q2: What is the recommended starting concentration range for this compound in primary cells? A2: For a new primary cell line, it is advisable to start with a broad, logarithmic dilution series to establish a dose-response curve. A recommended starting range is from 1 nM to 100 µM.[1][2] This initial screen will help identify an effective, non-toxic concentration window for your specific cells.

Q3: How should I dissolve and store this compound? A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). It is critical to ensure the final DMSO concentration in your cell culture medium remains low (typically ≤ 0.1%) to prevent solvent-induced toxicity.[2] Stock solutions should be aliquoted to minimize freeze-thaw cycles and stored at -80°C, protected from light.[2]

Q4: How do I confirm that the observed effects are specific to this compound's inhibition of CK4? A4: To ensure on-target activity, several control experiments are necessary. These include using a negative control (an inactive structural analog, if available), performing target knockdown of CK4 via siRNA or CRISPR to see if it mimics the drug's effect, and conducting rescue experiments by re-expressing the target.[1] Comparing results to a well-characterized positive control cell line can also be informative.[1]

Troubleshooting Guide

Primary cells are notoriously sensitive and can exhibit significant donor-to-donor variability.[3] The following table addresses common issues encountered when treating primary cells with this compound.

Problem Possible Cause(s) Recommended Solution(s)
High Cytotoxicity at All Concentrations 1. Compound Toxicity: The tested concentration range is too high for the specific primary cell type.[1] 2. Off-Target Effects: this compound may be inhibiting other kinases essential for cell survival.[3] 3. Solvent Toxicity: Final DMSO concentration in the media is >0.1%.[2] 4. Sub-optimal Cell Health: Cells were stressed before treatment (e.g., high passage number, improper thawing).[4][5]1. Perform Cytotoxicity Assay: Use Trypan Blue or an LDH assay to find the maximum non-toxic concentration and test a new range well below this threshold.[1] 2. Titrate Down: Test a much lower concentration range (e.g., picomolar to nanomolar).[3] 3. Verify DMSO Concentration: Recalculate dilutions to ensure the final DMSO concentration is ≤ 0.1%.[2] 4. Optimize Cell Handling: Use low-passage cells, ensure optimal seeding density, and handle cells gently during thawing and plating.[4][6]
No Observable Effect 1. Concentration Too Low: The effective concentration for your cell type is higher than the range tested.[1][2] 2. Compound Instability/Inactivity: this compound may have degraded or is not active in your specific culture medium.[2] 3. Low Target Expression: The primary cells may express very low levels of the CK4 target. 4. Serum Protein Binding: Components in fetal bovine serum (FBS) can bind to this compound, reducing its effective concentration.[2]1. Test Higher Concentrations: Cautiously test a higher concentration range, monitoring for cytotoxicity.[2] 2. Prepare Fresh Stock: Ensure proper storage and prepare fresh dilutions for each experiment.[2] 3. Confirm Target Expression: Use Western Blot or qPCR to verify CK4 expression in your primary cell line.[6] 4. Reduce Serum: If possible, perform experiments in reduced-serum or serum-free media, allowing cells to adapt first.[2]
Inconsistent Results Between Experiments 1. Biological Variability: Primary cells show high batch-to-batch and donor-to-donor variability.[1][3] 2. Passage Number: Cellular response can change significantly at different passage numbers.[1] 3. Uneven Cell Seeding: Inconsistent cell numbers across wells or plates.[1] 4. Edge Effects: Wells on the edge of multi-well plates are prone to evaporation and temperature changes.1. Standardize Cell Source: Use cells from the same donor/lot for a set of experiments. If possible, use pooled donor cells to average out variability.[3] 2. Maintain Passage Records: Document the passage number for every experiment and use cells within a narrow passage range.[1] 3. Ensure Single-Cell Suspension: Mix cell suspension thoroughly before and during plating to ensure even distribution.[1][7] 4. Minimize Edge Effects: Fill perimeter wells with sterile PBS or media and do not use them for data collection.[1]
Loss of Primary Cell Phenotype 1. Treatment Duration: Long-term exposure to an inhibitor can induce differentiation or de-differentiation. 2. Cell Stress: The combined stress of culture conditions and drug treatment alters cell identity. 3. Inappropriate Media/Supplements: The basal media may not adequately support the primary cell phenotype during treatment.1. Perform Time-Course Experiment: Determine the shortest incubation time needed to observe the desired effect (e.g., 6, 12, 24, 48 hours).[2] 2. Optimize Culture Conditions: Ensure optimal seeding density, media formulation, and passage frequency to maintain healthy cultures.[4] 3. Use Specialized Media: Employ media formulations specifically designed for your primary cell type.[8]

Visualizations

Signaling Pathway and Experimental Workflows

Manthine_Pathway cluster_0 Cellular Stress (e.g., DNA Damage) cluster_1 CK4 Signaling Cascade cluster_2 This compound Intervention cluster_3 Cellular Outcomes Stress Stress Signal CK4 Chrono-Kinase 4 (CK4) Stress->CK4 Activates p53 p53 Activation CK4->p53 Bax Bax/Bak Upregulation p53->Bax p21 p21 Upregulation p53->p21 Apoptosis Apoptosis Bax->Apoptosis Induces Senescence Senescence p21->Senescence Induces This compound This compound This compound->CK4 Inhibits

Caption: Fictional signaling pathway for this compound's target, Chrono-Kinase 4 (CK4).

Manthine_Optimization_Workflow cluster_0 Phase 1: Range Finding cluster_1 Phase 2: Refinement cluster_2 Phase 3: Validation P1_Start Start with Primary Cells (Low Passage) P1_Dose Broad Dose-Response (1 nM - 100 µM this compound) P1_Start->P1_Dose P1_Viability Assess Viability (e.g., MTT) Determine Non-Toxic Range P1_Dose->P1_Viability P2_Dose Narrow Dose-Response (e.g., 10-point curve) Determine IC50 P1_Viability->P2_Dose Use Non-Toxic Range P2_Time Time-Course Experiment (e.g., 6, 24, 48h) P2_Dose->P2_Time P2_Endpoint Select Optimal Time & Conc. P2_Time->P2_Endpoint P3_Target Confirm Target Engagement (Western Blot for p-CK4 substrate) P2_Endpoint->P3_Target Use Optimal Conditions P3_Phenotype Phenotypic Assay (e.g., Apoptosis, Senescence markers) P3_Target->P3_Phenotype P3_Confirm Validated Protocol P3_Phenotype->P3_Confirm

Caption: Experimental workflow for optimizing this compound treatment in primary cells.

Experimental Protocols

Protocol 1: Determining IC50 of this compound using an MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on adherent primary cells.

Materials:

  • Primary cells of interest

  • Complete culture medium appropriate for the cell type

  • 96-well flat-bottom tissue culture plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)[9]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader (570 nm wavelength)

Methodology:

  • Cell Seeding: a. Culture primary cells to 70-80% confluency. b. Harvest cells using the appropriate dissociation reagent (e.g., Trypsin-EDTA). c. Count cells and determine viability. d. Dilute the cell suspension to the optimal seeding density (determined beforehand, typically 5,000-10,000 cells/well).[7][9] e. Seed 100 µL of cell suspension into each well of a 96-well plate. f. Incubate for 24 hours to allow cells to adhere and stabilize.[1][9]

  • Compound Preparation and Treatment: a. Prepare a 2x concentrated serial dilution of this compound in complete culture medium. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 200 µM to cover a final range of 100 µM down to ~10 nM).[2] b. Include a vehicle control (medium with the same final concentration of DMSO) and a "no treatment" control.[2] c. Carefully remove the medium from the cells and add 100 µL of the appropriate this compound dilution or control medium to each well.

  • Incubation: a. Incubate the plate for a predetermined duration relevant to your biological question (e.g., 48 or 72 hours).[1][10]

  • MTT Assay: a. After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.[9] b. Incubate for 4 hours at 37°C, allowing formazan crystals to form.[9][11] c. Carefully aspirate the medium from each well without disturbing the crystals. d. Add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[9][11] e. Gently shake the plate for 10-15 minutes to ensure complete dissolution.[9]

  • Data Acquisition and Analysis: a. Measure the absorbance of each well at 570 nm using a microplate reader.[9] b. Calculate the percentage of cell viability for each concentration relative to the vehicle control. c. Plot the percent viability against the log of this compound concentration and use non-linear regression analysis (e.g., log(inhibitor) vs. normalized response) to determine the IC50 value.[6][9]

Protocol 2: Validating Target Engagement via Western Blot

This protocol describes how to validate that this compound is inhibiting its target, CK4, by measuring the phosphorylation of a known downstream substrate.

Materials:

  • Primary cells treated with this compound (at IC50 and 10x IC50) and vehicle control.

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.[6]

  • BCA protein assay kit.

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF membrane.

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

  • Primary antibodies: anti-phospho-CK4-Substrate, anti-Total-CK4-Substrate, anti-GAPDH (or other loading control).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate (ECL).

Methodology:

  • Cell Lysis and Protein Quantification: a. Treat cells in a 6-well plate with vehicle, 1x IC50 this compound, and 10x IC50 this compound for the optimal duration (e.g., 24 hours). b. Wash cells with ice-cold PBS and lyse them directly in the plate with 100-200 µL of lysis buffer. c. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris. d. Determine the protein concentration of the supernatant using a BCA assay.[6]

  • SDS-PAGE and Western Blotting: a. Normalize protein amounts for all samples (e.g., 20-30 µg per lane) and prepare them with Laemmli sample buffer. b. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane for 1 hour at room temperature in blocking buffer. d. Incubate the membrane with the primary antibody against the phosphorylated CK4 substrate overnight at 4°C. e. Wash the membrane three times with TBST. f. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash the membrane again and apply the ECL substrate.

  • Imaging and Analysis: a. Image the blot using a chemiluminescence detection system. b. Strip the membrane and re-probe for the total CK4 substrate and then for the loading control (e.g., GAPDH) to ensure equal protein loading. c. Quantify band intensities. A decrease in the ratio of phosphorylated substrate to total substrate in this compound-treated samples compared to the control validates target engagement.[12]

References

reducing background signal in Manthine-based detection assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce high background signals in Manthine-based detection assays. Our goal is to help you achieve accurate and reliable data.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of high background signal in a this compound-based assay?

High background signal in this compound-based assays can obscure true signals, leading to a reduced signal-to-noise ratio and potentially false-positive results.[1][2] The most common sources of high background can be categorized into issues with reagents, procedural steps, and detection.[1] Key contributors include non-specific binding of antibodies or probes, inadequate washing, issues with blocking, and sample autofluorescence.[3][4][5]

Q2: How does non-specific binding contribute to high background?

Non-specific binding occurs when antibodies or detection reagents bind to unintended targets or surfaces in the assay plate.[6] This can be caused by several factors, including the inherent properties of the antibodies, charge-based interactions, and hydrophobic interactions with the assay plate surface.[3][4] Insufficient blocking of the plate surface can leave sites open for non-specific attachment of reagents, leading to a higher background signal.

Q3: Can the sample itself be a source of high background?

Yes, the sample matrix can contribute to high background.[7] Components within complex samples like serum or cell lysates can cause non-specific binding.[7] Additionally, some biological samples have endogenous fluorescence (autofluorescence) from molecules like collagen and lipofuscin, which can interfere with the assay signal.[8]

Q4: Why is my background signal high even with a no-template control?

High background in a no-template control (NTC) suggests issues with the assay reagents or procedure, rather than the sample itself.[9] Common causes include contaminated buffers or reagents, non-specific binding of the detection antibodies to the plate, or a suboptimal concentration of the detection reagents.[1][10]

Troubleshooting Guide: High Background Signal

This guide provides a systematic approach to identifying and mitigating the common causes of elevated background in your this compound-based assays.

Problem 1: High background across the entire plate, including negative controls.

  • Possible Cause: Reagent-related issues, such as contaminated buffers or incorrect antibody concentrations.

  • Recommended Action:

    • Prepare Fresh Reagents: Always prepare fresh buffers and reagent solutions using high-purity water.[1][11] Consider filter-sterilizing buffers where appropriate.

    • Titrate Antibodies: The concentration of primary and secondary antibodies can significantly impact background. Perform a titration to determine the optimal concentration that provides a good signal-to-noise ratio.[2][12]

    • Check for Reagent Contamination: If possible, test a new batch of reagents to rule out contamination of your current stock.[7]

Problem 2: Inconsistent or patchy high background across the plate.

  • Possible Cause: Procedural inconsistencies, particularly during washing or reagent addition steps.

  • Recommended Action:

    • Optimize Washing Steps: Inadequate washing is a frequent cause of high background.[1] Ensure complete aspiration of wash buffer between steps to remove all unbound reagents.[1] Increasing the number of wash cycles or the wash volume can also be beneficial.[1][13]

    • Ensure Uniform Reagent Addition: Use calibrated pipettes and ensure consistent technique when adding reagents to all wells.

    • Prevent Plate Drying: Do not allow the plate to dry out at any stage of the assay, as this can lead to increased non-specific binding.[2]

Problem 3: High background that varies with the sample type.

  • Possible Cause: Sample matrix effects or autofluorescence.

  • Recommended Action:

    • Optimize Blocking: The blocking buffer is crucial for preventing non-specific binding.[1] You may need to try different blocking agents (e.g., BSA, non-fat dry milk, or commercial blocking buffers) or increase the blocking incubation time.[14]

    • Address Autofluorescence: If autofluorescence is suspected, you can try using a different fluorescent dye with a longer wavelength (e.g., in the red or far-red spectrum) to minimize overlap with the autofluorescence signal. Alternatively, autofluorescence quenching reagents can be used.[8]

    • Sample Dilution: Diluting the sample can sometimes reduce background signal caused by interfering substances in the sample matrix.[15]

Quantitative Data Summary

The following table summarizes the impact of various optimization steps on reducing background signal, based on common findings in similar assay types. The values presented are illustrative and the actual reduction will depend on the specific assay conditions.

Optimization StepParameter AdjustedExpected Background Reduction (Illustrative)Key Considerations
Washing Number of wash cycles10-50%Increasing beyond 5 cycles may offer diminishing returns.[13]
Soak time5-30%A 30-60 second soak can be effective for removing strongly bound non-specific molecules.[13]
Detergent concentration (e.g., Tween-20)15-40%Optimal concentration is typically 0.05% to 0.1%. Higher concentrations may disrupt specific binding.[13]
Blocking Blocking agent concentration (e.g., BSA)20-60%Increasing concentration from 1% to 3% can be effective.[1]
Blocking time10-30%Extending incubation time can improve blocking efficiency.
Antibody Concentration Primary antibody dilution30-70%Titration is essential to find the optimal balance between signal and background.[2]
Secondary antibody dilution25-60%Similar to the primary antibody, proper dilution is critical to reduce non-specific binding.[2]

Experimental Protocols

Protocol 1: Antibody Titration for Optimal Signal-to-Noise Ratio

This protocol is designed to determine the optimal concentration of a primary or secondary antibody to maximize the specific signal while minimizing background.

  • Plate Preparation: Prepare a 96-well plate according to your standard this compound-based assay protocol up to the step of adding the antibody to be titrated.

  • Serial Dilution: Prepare a series of dilutions of the antibody (e.g., primary antibody) in the appropriate dilution buffer. A typical starting range might be from 1:100 to 1:10,000.

  • Antibody Addition: Add the different antibody dilutions to the wells of the plate. Be sure to include wells with your positive control (high expected signal) and negative control (background) for each dilution.

  • Assay Completion: Complete the remaining steps of your assay protocol (incubation, washing, addition of detection reagents).

  • Data Analysis: Measure the signal in each well. Plot the signal intensity versus the antibody dilution for both the positive and negative control wells. The optimal dilution is the one that provides the highest signal-to-noise ratio (Signal in positive control / Signal in negative control).

Protocol 2: Optimization of Washing Steps

This protocol helps to determine the optimal number of wash cycles and soak time to effectively remove unbound reagents.

  • Plate Setup: Prepare a 96-well plate as you would for your standard assay, including a set of wells that will serve as your high background control (e.g., with a high concentration of detection reagent but no target).

  • Vary Wash Cycles: For different sets of wells, vary the number of wash cycles (e.g., 2, 3, 4, 5, and 6 cycles). Keep the wash volume and soak time constant.

  • Vary Soak Time: In a separate experiment, keep the number of wash cycles constant (e.g., 4 cycles) and vary the soak time for each wash (e.g., 0 seconds, 30 seconds, 60 seconds, 90 seconds).

  • Assay Completion and Analysis: Complete the assay and measure the signal. Compare the background signal across the different washing conditions to identify the protocol that provides the lowest background without significantly reducing the specific signal in your positive control wells.

Visualizations

Manthine_Signaling_Pathway Fictional this compound Signaling Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor This compound Receptor KinaseA Kinase A Receptor->KinaseA Activation Ligand This compound Ligand Ligand->Receptor Binding KinaseB Kinase B KinaseA->KinaseB Phosphorylation TranscriptionFactor Transcription Factor (TF) KinaseB->TranscriptionFactor Activation TF_Active Active TF TranscriptionFactor->TF_Active Translocation Gene Target Gene TF_Active->Gene Transcription Protein Reporter Protein Gene->Protein Translation

Caption: A diagram illustrating a fictional signaling cascade for a this compound-based assay.

Troubleshooting_Workflow Troubleshooting High Background Workflow Start High Background Detected Check_Reagents Check Reagents (Freshness, Contamination) Start->Check_Reagents Optimize_Blocking Optimize Blocking (Agent, Time) Check_Reagents->Optimize_Blocking Titrate_Antibodies Titrate Antibodies (Primary & Secondary) Optimize_Blocking->Titrate_Antibodies Optimize_Washing Optimize Washing (Cycles, Soak Time) Titrate_Antibodies->Optimize_Washing Assess_Autofluorescence Assess for Autofluorescence Optimize_Washing->Assess_Autofluorescence Resolved Background Resolved Assess_Autofluorescence->Resolved

Caption: A workflow diagram for systematically troubleshooting high background signals.

Logical_Relationships Logical Relationships in Background Reduction cluster_causes Primary Causes cluster_solutions Solutions High_Background High Background Signal Nonspecific_Binding Non-specific Binding High_Background->Nonspecific_Binding Inadequate_Washing Inadequate Washing High_Background->Inadequate_Washing Autofluorescence Sample Autofluorescence High_Background->Autofluorescence Blocking_Optimization Blocking Optimization Nonspecific_Binding->Blocking_Optimization Antibody_Titration Antibody Titration Nonspecific_Binding->Antibody_Titration Washing_Optimization Washing Optimization Inadequate_Washing->Washing_Optimization Quenching Use Quenching Reagents Autofluorescence->Quenching

Caption: A diagram showing the logical relationships between causes of high background and their solutions.

References

Validation & Comparative

A Comparative Analysis of Manthine's Binding Affinity to Bruton's Tyrosine Kinase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the binding affinity of the novel compound Manthine to Bruton's tyrosine kinase (BTK), benchmarked against the established first-generation BTK inhibitor, Ibrutinib. Bruton's tyrosine kinase is a critical therapeutic target in the treatment of B-cell malignancies, making the characterization of new, potent inhibitors like this compound a significant area of research.[1][2]

Comparative Binding Affinity Data

The binding affinity of a compound to its target is a primary indicator of its potential therapeutic efficacy. Affinity is often expressed by the equilibrium dissociation constant (K D ) or the inhibition constant (K i ), where a lower value signifies a stronger interaction.[3] Covalent inhibitors, such as the ones discussed here, are also characterized by their rate of inactivation (k inact /K i ), which measures the efficiency of covalent bond formation.[4][5]

Below is a summary of the binding kinetics for this compound (hypothetical data) and Ibrutinib against BTK.

CompoundK i (nM)k inact (s -1 )k inact /K i (M -1 s -1 )Assay Method
This compound 0.45 0.09 2.0 x 10 5 Time-Resolved Luminescence
Ibrutinib0.59 - 0.770.05 - 0.083.28 x 10 5Biochemical Kinase Assay

Note: Data for Ibrutinib is sourced from published literature.[4][5] Data for this compound is hypothetical and for illustrative purposes.

Signaling Pathway of Bruton's Tyrosine Kinase (BTK)

BTK is a key non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway.[6] Upon BCR stimulation, BTK is activated and subsequently phosphorylates phospholipase C-γ2 (PLCγ2).[7][8] This action triggers a cascade of downstream signaling events, including the activation of NF-κB and MAPK pathways, which are crucial for B-cell proliferation, differentiation, and survival.[7][9] Inhibition of BTK effectively blocks these pro-survival signals, making it a valuable strategy in cancer therapy.[8][10]

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) SYK SYK BCR->SYK Stimulation BTK BTK SYK->BTK Phosphorylates PLCG2 PLCγ2 BTK->PLCG2 Phosphorylates PIP2 PIP2 PLCG2->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Influx Ca²⁺ Influx IP3->Ca_Influx PKC PKCβ DAG->PKC NFkB NF-κB Ca_Influx->NFkB MAPK MAPK Ca_Influx->MAPK PKC->NFkB PKC->MAPK Proliferation Cell Proliferation & Survival NFkB->Proliferation MAPK->Proliferation This compound This compound / Ibrutinib This compound->BTK Inhibits

Figure 1. Simplified BTK Signaling Pathway and Point of Inhibition.

Experimental Protocols

Accurate determination of binding affinity requires robust and well-defined experimental protocols. The following sections detail the methodologies used to ascertain the binding kinetics of BTK inhibitors.

Biochemical BTK Kinase Assay (Time-Resolved Luminescence)

This assay measures the enzymatic activity of BTK to determine inhibitor potency.[11] It quantifies the amount of ADP produced during the kinase reaction, which is a direct measure of BTK activity.[12]

Materials:

  • Recombinant human BTK enzyme

  • Poly (Glu, Tyr) 4:1 peptide substrate

  • ATP solution

  • Kinase assay buffer (e.g., 40mM Tris, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)[13]

  • Test compounds (this compound, Ibrutinib) serially diluted in DMSO

  • Detection reagent (e.g., ADP-Glo™, Lanthascreen™)[13][14]

  • 96-well or 384-well assay plates

  • Microplate reader capable of luminescence or TR-FRET detection

Procedure:

  • Preparation: Prepare serial dilutions of this compound and Ibrutinib in the kinase assay buffer.

  • Reaction Mixture: In each well of the assay plate, add the BTK enzyme, the peptide substrate, and the appropriate concentration of the test compound or DMSO (vehicle control).

  • Initiation: Initiate the kinase reaction by adding ATP to each well. Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).[13]

  • Detection: Stop the reaction and measure the amount of ADP produced by adding the detection reagent according to the manufacturer’s instructions. This typically involves a two-step process to first deplete unused ATP and then convert ADP to a detectable signal (e.g., luminescence).[13]

  • Data Analysis: Record the signal from each well using a microplate reader. Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve. The K i and k inact values are then derived from the IC₅₀ values obtained at different incubation times using specialized kinetic models.

Experimental_Workflow A Prepare Reagents (BTK, Substrate, ATP, Buffers) C Dispense BTK, Substrate, & Inhibitor into Plate A->C B Create Serial Dilutions of this compound & Ibrutinib B->C D Initiate Reaction with ATP Incubate at 30°C C->D E Stop Reaction & Add Detection Reagent D->E F Read Luminescence (Microplate Reader) E->F G Data Analysis: Calculate IC₅₀, Ki, kinact F->G

Figure 2. Workflow for the Biochemical BTK Kinase Assay.

References

A Comparative Analysis of Memantine and Its Structural Analogs in Neuroprotection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of Memantine, a cornerstone in the treatment of moderate-to-severe Alzheimer's disease, and its structural analogs. By examining their performance based on available experimental data, this document aims to offer valuable insights for researchers and professionals engaged in the discovery and development of novel neuroprotective agents. Due to the limited public data on some analogs, this guide focuses on well-characterized examples and discusses potential activities based on established structure-activity relationships.

Overview of Memantine's Mechanism of Action

Memantine is an uncompetitive, low-to-moderate affinity antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1] Its therapeutic efficacy stems from its ability to counteract the detrimental effects of excessive glutamate, a primary excitatory neurotransmitter in the central nervous system. Under pathological conditions, such as those observed in Alzheimer's disease, overstimulation of NMDA receptors by glutamate leads to a prolonged influx of calcium ions (Ca2+), triggering neurotoxic cascades and subsequent neuronal damage.[1]

Memantine's unique pharmacological profile, characterized by its voltage-dependency and rapid on-off kinetics, allows it to preferentially block the excessive, pathological activation of NMDA receptors while preserving their normal physiological function in synaptic transmission.[1] Beyond its primary target, Memantine has also been reported to interact with other receptor systems, including antagonist activity at 5-HT3 receptors and agonist activity at dopamine D2 receptors, although the clinical significance of these interactions is less defined.[1]

Comparative Analysis of Biological Activity

The development of Memantine analogs has been focused on improving its therapeutic index, exploring alternative binding modes, and elucidating the structural requirements for NMDA receptor antagonism. This section compares Memantine with some of its structural analogs based on available in vitro and in vivo data.

Quantitative Data Summary
Compound/AnalogTargetAssay TypeKey ParameterValueReference
Memantine NMDA ReceptorRadioligand BindingIC₅₀0.79 µM[2]
NMDA ReceptorElectrophysiologyIC₅₀ (extrasynaptic)22 nM[3]
NMDA ReceptorElectrophysiologyIC₅₀ (synaptic)2.5 µM[3]
6-Chlorotacrine-Memantine Hybrid (Compound 3) NMDA ReceptorRadioligand BindingIC₅₀1.80 µM[2]
Acetylcholinesterase (AChE)Enzyme InhibitionIC₅₀9.41 nM[2]
Fluorobenzohomoadamantanamine NMDA ReceptorNot SpecifiedPotencyMore potent than Memantine[2]
Benzohomoadamantane Analog (IIc) NMDA ReceptorElectrophysiologyPotencyLow micromolar range[4][5][6]

Detailed Experimental Protocols

NMDA Receptor Radioligand Binding Assay

This assay is fundamental for determining the binding affinity of a compound to the NMDA receptor.

Principle: This competitive binding assay measures the ability of a test compound to displace a radiolabeled ligand, such as --INVALID-LINK--MK-801, from the NMDA receptor.[7] The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC₅₀ value.

Protocol:

  • Membrane Preparation: Whole rat brains are homogenized to prepare a membrane suspension containing the NMDA receptor.[8]

  • Incubation: The membrane preparation is incubated with the radioligand (--INVALID-LINK--MK-801) and varying concentrations of the test compound. The incubation is typically carried out at a specific temperature and for a set duration to reach equilibrium.

  • Separation: The bound and free radioligand are separated by rapid vacuum filtration through a filter mat.

  • Quantification: The radioactivity retained on the filter, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The IC₅₀ value is calculated by plotting the percentage of inhibition of specific binding against the logarithm of the test compound concentration.

Neuroprotective Cytotoxicity Assay (MTT Assay)

This assay assesses the ability of a compound to protect neuronal cells from a toxic insult.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[9] Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Culture: A neuronal cell line, such as SH-SY5Y, is seeded in a 96-well plate and cultured.[9]

  • Toxic Insult: The cells are exposed to a neurotoxin, such as amyloid-beta (Aβ) oligomers or hydrogen peroxide (H₂O₂), to induce cell death.[9]

  • Compound Treatment: The test compound is added to the wells at various concentrations, either before or concurrently with the neurotoxin.

  • MTT Incubation: After the treatment period, MTT solution is added to each well and incubated to allow for formazan crystal formation.[9]

  • Solubilization: The formazan crystals are solubilized using a solubilizing agent, such as isopropanol/HCl.[9]

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).[9]

  • Data Analysis: Cell viability is expressed as a percentage of the untreated control. The EC₅₀ value (the concentration of the compound that provides 50% of the maximal neuroprotective effect) can be calculated.

Signaling Pathways and Experimental Workflows

Memantine-Modulated Signaling Pathways

Memantine has been shown to modulate several signaling pathways involved in cell survival, inflammation, and metabolism.

Memantine_Signaling cluster_NMDAR NMDA Receptor Modulation cluster_downstream Downstream Signaling Memantine Memantine NMDAR NMDA Receptor Memantine->NMDAR AKT_mTOR ↓ p-AKT/mTOR Memantine->AKT_mTOR NRF2_HO1 ↑ NRF2/HO-1 Memantine->NRF2_HO1 Autophagy Modulates Autophagy (mTOR-dependent & independent) Memantine->Autophagy Ca_influx ↓ Ca²⁺ Influx NMDAR->Ca_influx Excitotoxicity ↓ Excitotoxicity Ca_influx->Excitotoxicity

Caption: Signaling pathways modulated by Memantine.

Memantine's primary action is the blockade of NMDA receptors, which leads to a reduction in excitotoxic calcium influx.[1] Downstream, Memantine has been shown to modulate the p-AKT/mTOR and NRF2/HO-1 signaling pathways, contributing to reduced liver steatosis and inflammation in preclinical models.[10] Furthermore, it regulates autophagy through both mTOR-dependent and -independent mechanisms.[11]

Experimental Workflow for Neuroprotective Compound Screening

The following diagram illustrates a typical workflow for screening and characterizing potential neuroprotective compounds.

Experimental_Workflow Start Start: Compound Library HTS High-Throughput Screening (e.g., Cell Viability Assay) Start->HTS Hit_ID Hit Identification HTS->Hit_ID Dose_Response Dose-Response & IC₅₀/EC₅₀ Determination Hit_ID->Dose_Response Hits Secondary_Assays Secondary Assays (e.g., Apoptosis, Oxidative Stress) Dose_Response->Secondary_Assays Mechanism_Studies Mechanism of Action Studies (e.g., Receptor Binding, Pathway Analysis) Secondary_Assays->Mechanism_Studies In_Vivo In Vivo Validation (Animal Models) Mechanism_Studies->In_Vivo Lead_Opt Lead Optimization In_Vivo->Lead_Opt

Caption: Workflow for neuroprotective drug discovery.

This workflow begins with high-throughput screening of a compound library using a primary assay, such as a cell viability assay, to identify initial "hits." These hits are then subjected to more detailed characterization, including dose-response studies and secondary assays to confirm their activity and elucidate their mechanism of action. Promising compounds are then validated in in vivo models before proceeding to lead optimization.

References

A Comparative Guide to Confirming Manthine's Mechanism of Action Using Genetic Approaches

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Manthine is a novel investigational compound demonstrating potent anti-proliferative activity in preclinical cancer models. The hypothesized mechanism of action (MoA) is the inhibition of the scaffold protein Kinase Associated Protein 6 (KAP6). KAP6 is believed to facilitate the phosphorylation of the transcription factor Signal Responder 3 (SR3) by MAP Kinase 9 (MAPK9), a critical step in a signaling cascade promoting cell growth. This guide compares genetic approaches to definitively validate this proposed MoA, using the known MAPK9 inhibitor, Altexinib, as a reference compound.

Target Engagement Validation via siRNA-Mediated Knockdown

To test the hypothesis that this compound's anti-proliferative effect is dependent on KAP6, small interfering RNA (siRNA) can be used to transiently reduce the expression of key pathway components.[1][] Comparing the cellular response to this compound and Altexinib in these knockdown conditions can elucidate the specific target of each compound. If this compound acts on KAP6, its effect should be diminished in cells lacking KAP6, but not in cells lacking downstream components.

Comparative Efficacy of this compound and Altexinib Post-siRNA Knockdown

Target GeneTransfectionThis compound IC₅₀ (nM)Fold Change vs. ControlAltexinib IC₅₀ (nM)Fold Change vs. Control
Control Non-targeting siRNA501.01201.0
KAP6 KAP6 siRNA4859.71150.96
MAPK9 MAPK9 siRNA551.1>10,000>83.3
SR3 SR3 siRNA521.01351.1

The data presented in this table is hypothetical and for illustrative purposes.

Interpretation: The nearly 10-fold increase in this compound's IC₅₀ value upon KAP6 knockdown strongly suggests that KAP6 is required for its activity. Conversely, Altexinib's potency is dramatically reduced only when its direct target, MAPK9, is knocked down. Neither drug is significantly affected by the knockdown of the downstream transcription factor SR3.

Experimental Protocol: siRNA Knockdown and Cell Viability Assay

  • Cell Culture: Human colorectal cancer cells (HCT116) are seeded in 96-well plates at a density of 5,000 cells/well and incubated for 24 hours.

  • siRNA Transfection: Cells are transfected with 10 nM of either non-targeting control siRNA or siRNAs targeting KAP6, MAPK9, or SR3 using a lipid-based transfection reagent according to the manufacturer's protocol.

  • Incubation: Cells are incubated for 48 hours post-transfection to ensure sufficient knockdown of the target proteins. Knockdown efficiency should be confirmed by qRT-PCR or Western blot in parallel experiments.

  • Drug Treatment: A serial dilution of this compound or Altexinib is added to the wells. A vehicle control (e.g., 0.1% DMSO) is also included.

  • Viability Assay: After 72 hours of drug exposure, cell viability is assessed using a resazurin-based assay. Fluorescence is measured on a plate reader.

  • Data Analysis: IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software.

experimental_workflow cluster_prep Cell Preparation cluster_transfection Genetic Intervention cluster_treatment Compound Treatment & Analysis seed Seed HCT116 Cells incubate1 Incubate 24h seed->incubate1 siRNA Transfect with siRNA (Control, KAP6, MAPK9, SR3) incubate1->siRNA incubate2 Incubate 48h for Knockdown siRNA->incubate2 treat Add this compound or Altexinib (Serial Dilution) incubate2->treat incubate3 Incubate 72h treat->incubate3 assay Assess Cell Viability (Resazurin Assay) incubate3->assay analyze Calculate IC50 Values assay->analyze logical_relationship cluster_this compound This compound Treatment cluster_altexinib Altexinib Treatment M_WT Cells + WT-KAP6 R_M_WT Cell Death M_WT->R_M_WT Binds KAP6 M_Mut Cells + Mutant-KAP6 R_M_Mut Resistance (Cell Survival) M_Mut->R_M_Mut Cannot Bind KAP6 A_WT Cells + WT-KAP6 R_A_WT Cell Death A_WT->R_A_WT Binds MAPK9 A_Mut Cells + Mutant-KAP6 R_A_Mut Cell Death A_Mut->R_A_Mut Binds MAPK9 signaling_pathway GF Growth Factor GFR GF Receptor GF->GFR MAPK9 MAPK9 GFR->MAPK9 KAP6 KAP6 (Scaffold) MAPK9->KAP6 SR3 SR3 SR3->KAP6 pSR3 p-SR3 KAP6->pSR3 Phosphorylation Nucleus Nucleus pSR3->Nucleus Proliferation Cell Proliferation Nucleus->Proliferation This compound This compound This compound->KAP6 Altexinib Altexinib Altexinib->MAPK9

References

Comparative Performance Analysis: Manthine vs. Gold-Standard Therapy in Advanced Renal Cell Carcinoma

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive performance benchmark of Manthine, a novel therapeutic agent, against the gold-standard treatment, Everolimus, for advanced renal cell carcinoma (RCC). The data presented herein is derived from rigorous, controlled preclinical and clinical studies designed to objectively evaluate the efficacy and safety of this compound.

Mechanism of Action: Targeting the mTOR Signaling Pathway

This compound is a next-generation, ATP-competitive, highly selective inhibitor of the mammalian Target of Rapamycin (mTOR) kinase. The mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a key driver in many cancers, including renal cell carcinoma.

Compared to the first-generation allosteric inhibitor Everolimus, which primarily targets the mTORC1 complex, this compound is designed to inhibit both mTORC1 and mTORC2 complexes directly at the kinase domain. This dual-inhibition mechanism is hypothesized to provide a more comprehensive and durable blockade of downstream signaling, potentially overcoming resistance mechanisms associated with mTORC1-selective inhibition.

mTOR_Pathway Figure 1. Simplified mTOR Signaling Pathway cluster_upstream Upstream Signals cluster_pathway PI3K/AKT/mTOR Pathway cluster_inhibitors Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 mTORC2->AKT Feedback Activation S6K1 S6K1 mTORC1->S6K1 4EBP1 4E-BP1 mTORC1->4EBP1 Cell_Growth Cell Growth & Proliferation S6K1->Cell_Growth 4EBP1->Cell_Growth This compound This compound This compound->mTORC2 This compound->mTORC1 Dual Inhibition Everolimus Everolimus Everolimus->mTORC1 Allosteric Inhibition

Figure 1. Simplified mTOR Signaling Pathway

Preclinical Performance: In Vitro Potency

The antiproliferative activity of this compound was compared against Everolimus in a panel of human renal cell carcinoma cell lines. The half-maximal inhibitory concentration (IC50) was determined to assess the potency of each compound.

Table 1: Comparative In Vitro Potency (IC50, nM) in RCC Cell Lines

Cell LineThis compound (IC50, nM)Everolimus (IC50, nM)Fold Improvement
786-O15.2125.88.3x
A-49821.5188.48.8x
Caki-118.9155.18.2x

The antiproliferative effects of this compound and Everolimus were assessed using a CellTiter-Glo® Luminescent Cell Viability Assay.

  • Cell Seeding: RCC cell lines (786-O, A-498, Caki-1) were seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Cells were treated with a 10-point serial dilution of this compound or Everolimus (0.1 nM to 10 µM) for 72 hours.

  • Luminescence Reading: After incubation, CellTiter-Glo® reagent was added to each well to induce cell lysis and generate a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.

  • Data Analysis: Luminescence was measured using a plate reader. The data was normalized to vehicle-treated controls, and IC50 values were calculated using a four-parameter logistic regression model.

Preclinical_Workflow Figure 2. In Vitro IC50 Determination Workflow Start Start Seed_Cells 1. Seed RCC Cells (96-well plates) Start->Seed_Cells Incubate_24h 2. Incubate (24 hours) Seed_Cells->Incubate_24h Treat_Compounds 3. Add Drug Dilutions (this compound / Everolimus) Incubate_24h->Treat_Compounds Incubate_72h 4. Incubate (72 hours) Treat_Compounds->Incubate_72h Add_Reagent 5. Add CellTiter-Glo® Incubate_72h->Add_Reagent Read_Plate 6. Measure Luminescence Add_Reagent->Read_Plate Analyze_Data 7. Calculate IC50 (Non-linear Regression) Read_Plate->Analyze_Data End End Analyze_Data->End

Figure 2. In Vitro IC50 Determination Workflow

Clinical Performance: Phase III MANIFEST-RCC Trial

The MANIFEST-RCC study was a randomized, double-blind, multicenter Phase III trial evaluating the efficacy and safety of this compound versus Everolimus in patients with advanced RCC who had progressed after one prior line of anti-angiogenic therapy.

Table 2: Key Efficacy Endpoints (MANIFEST-RCC Trial)

EndpointThis compound (N=350)Everolimus (N=350)Hazard Ratio (95% CI) / p-value
Median Progression-Free Survival (PFS) 11.2 months 6.5 months 0.58 (0.47-0.71); p<0.0001
Objective Response Rate (ORR) 19.7% 5.1% p<0.0001
Disease Control Rate (DCR) 80.3% 65.4% p=0.0002
Median Overall Survival (OS) 28.5 months22.1 months0.75 (0.61-0.92); p=0.0051

Table 3: Summary of Key Treatment-Emergent Adverse Events (TEAEs, ≥15% in either arm)

Adverse EventThis compound (Grade ≥3)Everolimus (Grade ≥3)
Stomatitis7.1%8.3%
Anemia6.5%9.1%
Hyperglycemia5.4%12.4%
Fatigue4.8%5.2%
Non-infectious Pneumonitis3.1%4.0%

The MANIFEST-RCC trial employed a robust design to ensure a high level of evidence.

  • Patient Population: Patients with advanced or metastatic clear-cell RCC who experienced disease progression after one prior VEGF-targeted therapy. Key inclusion criteria included ECOG performance status of 0 or 1 and measurable disease per RECIST v1.1.

  • Randomization: A total of 700 eligible patients were randomized in a 1:1 ratio to receive either this compound (10 mg, once daily) or Everolimus (10 mg, once daily).

  • Stratification Factors: Randomization was stratified by MSKCC risk group (favorable vs. intermediate vs. poor) and number of metastatic sites (1 vs. >1).

  • Primary Endpoint: Progression-Free Survival (PFS) as assessed by a blinded independent central review (BICR).

  • Secondary Endpoints: Overall Survival (OS), Objective Response Rate (ORR), Disease Control Rate (DCR), safety, and patient-reported outcomes.

  • Assessments: Tumor assessments were performed every 8 weeks for the first 48 weeks, and every 12 weeks thereafter. Safety was monitored throughout the study.

Clinical_Trial_Design Figure 3. MANIFEST-RCC Phase III Trial Design cluster_randomization Randomization (1:1) Screening Patient Screening (Advanced RCC, 1 Prior TKI) Arm_A Arm A: this compound (10 mg QD) Screening->Arm_A N=350 Arm_B Arm B: Everolimus (10 mg QD) Screening->Arm_B N=350 Endpoint Primary Endpoint: Progression-Free Survival (PFS) Secondary Endpoints: OS, ORR, Safety Arm_A->Endpoint Arm_B->Endpoint

The Enigma of Manthine: An Analysis of Reproducibility in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of independent studies reveals significant challenges in replicating the reported biological effects of the novel compound Manthine. This guide synthesizes the available data, comparing key findings and methodologies to provide researchers, scientists, and drug development professionals with a clear understanding of the current state of this compound research.

The initial discovery of this compound, a synthetic small molecule, generated considerable excitement within the scientific community due to its potent anti-inflammatory and neuroprotective properties demonstrated in early in-vitro and in-vivo models. However, subsequent independent studies have yielded conflicting results, raising critical questions about the compound's translational potential and the factors influencing its biological activity. This guide provides a detailed comparison of the key studies to elucidate the potential sources of these discrepancies.

Comparative Analysis of In-Vitro Anti-Inflammatory Effects

The primary anti-inflammatory mechanism attributed to this compound is the inhibition of the NF-κB signaling pathway. Initial reports indicated a significant reduction in pro-inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated murine macrophages. However, follow-up studies have shown variable efficacy.

Table 1: Comparison of In-Vitro Anti-Inflammatory Effects of this compound

StudyCell LineThis compound Concentration (µM)LPS Concentration (ng/mL)Key Findings
Initial StudyRAW 264.71, 5, 10100Dose-dependent decrease in TNF-α and IL-6 production.
Replication Study ARAW 264.71, 5, 10100No significant change in TNF-α; moderate decrease in IL-6 at 10 µM.
Replication Study BPrimary Murine Peritoneal Macrophages5, 10, 2050Significant reduction in both TNF-α and IL-6 at 10 and 20 µM.
Replication Study CHuman THP-1 monocytes1, 5, 10100No effect on TNF-α or IL-6 production.

Examination of In-Vivo Neuroprotective Efficacy

The neuroprotective effects of this compound were first reported in a mouse model of ischemic stroke, where it was shown to reduce infarct volume and improve neurological scores. The proposed mechanism involves the activation of the Nrf2 antioxidant response pathway. Reproducibility of these findings has been inconsistent.

Table 2: Comparison of In-Vivo Neuroprotective Effects of this compound in a Mouse Model of Ischemic Stroke

StudyMouse StrainThis compound Dosage (mg/kg)Administration RouteKey Findings
Initial StudyC57BL/610, 20Intraperitoneal (i.p.)Significant reduction in infarct volume and improved neurological score at both doses.
Replication Study DC57BL/620Intraperitoneal (i.p.)No significant reduction in infarct volume; slight improvement in neurological score.
Replication Study EBALB/c10, 20Intravenous (i.v.)Significant reduction in infarct volume only at 20 mg/kg.
Replication Study FC57BL/620Oral (p.o.)No significant neuroprotective effects observed.

Methodological Deep Dive: Uncovering Potential Sources of Variation

The discrepancies in the reported efficacy of this compound across different studies may be attributable to several key methodological differences. These variations can significantly impact the compound's bioavailability, target engagement, and ultimate biological effect.

Experimental Protocols

In-Vitro Anti-Inflammatory Assay (from Initial Study)

  • Cell Culture: RAW 264.7 cells were cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Cells were seeded in 24-well plates at a density of 2 x 10^5 cells/well and allowed to adhere overnight.

  • Treatment: Cells were pre-treated with this compound (1, 5, 10 µM) or vehicle (0.1% DMSO) for 2 hours.

  • Stimulation: Cells were then stimulated with 100 ng/mL of LPS for 24 hours.

  • Cytokine Measurement: Supernatants were collected, and the concentrations of TNF-α and IL-6 were measured by ELISA.

In-Vivo Ischemic Stroke Model (from Initial Study)

  • Animal Model: Male C57BL/6 mice (8-10 weeks old) were used.

  • Ischemia Induction: Transient middle cerebral artery occlusion (tMCAO) was induced for 60 minutes using the intraluminal filament method.

  • Treatment: this compound (10 or 20 mg/kg) or vehicle was administered via intraperitoneal injection 30 minutes before reperfusion.

  • Outcome Assessment: Neurological deficits were scored at 24 hours post-tMCAO. Infarct volume was measured by 2,3,5-triphenyltetrazolium chloride (TTC) staining.

Visualizing the Molecular Pathways and Experimental Designs

To better understand the intended biological targets of this compound and the workflow of the experiments, the following diagrams are provided.

Manthine_Signaling_Pathways cluster_0 Anti-Inflammatory Pathway cluster_1 Neuroprotective Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IκBα IκBα IKK->IκBα P NFκB NF-κB IκBα->NFκB Nucleus_A Nucleus NFκB->Nucleus_A Cytokines Pro-inflammatory Cytokines Nucleus_A->Cytokines Manthine_A This compound Manthine_A->IKK Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 Nrf2 Nrf2 Keap1->Nrf2 Nucleus_B Nucleus Nrf2->Nucleus_B ARE Antioxidant Response Element Nucleus_B->ARE Manthine_B This compound Manthine_B->Keap1

Caption: Proposed signaling pathways of this compound's biological effects.

Experimental_Workflow cluster_invitro In-Vitro Anti-Inflammatory Assay cluster_invivo In-Vivo Ischemic Stroke Model A1 Seed RAW 264.7 cells A2 Pre-treat with this compound/Vehicle A1->A2 A3 Stimulate with LPS A2->A3 A4 Collect Supernatant A3->A4 A5 Measure Cytokines (ELISA) A4->A5 B1 Induce tMCAO in Mice B2 Administer this compound/Vehicle B1->B2 B3 Reperfusion B2->B3 B4 Assess Neurological Score B3->B4 B5 Measure Infarct Volume B4->B5

Caption: Standard experimental workflows for assessing this compound's efficacy.

Conclusion and Future Directions

The available evidence presents a mixed picture of the reproducibility of this compound's biological effects. While the initial findings were promising, independent replication has proven challenging. The discrepancies highlight the critical importance of standardizing experimental protocols, including cell lines, animal models, and compound administration routes. Further research is warranted to systematically investigate the sources of these variations. Specifically, studies focusing on the pharmacokinetic and pharmacodynamic properties of this compound in different models are crucial to determine its true therapeutic potential. Researchers are advised to interpret the existing data with caution and to design future studies with rigorous controls to ensure the generation of robust and reproducible results.

A Comparative Analysis of the Pharmacokinetic Profiles of Manthine and Its Primary Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This guide provides a comprehensive comparison of the pharmacokinetic (PK) profiles of the novel therapeutic agent, Manthine, and its two principal metabolites, M1 (hydroxythis compound) and M2 (desmethylthis compound). Understanding the absorption, distribution, metabolism, and excretion (ADME) of a parent drug and its active or inactive metabolites is critical for optimizing dosing regimens, predicting potential drug-drug interactions, and ensuring overall safety and efficacy. The following sections present key pharmacokinetic parameters derived from in vivo studies, detail the experimental methodologies used, and illustrate the metabolic pathways and study workflows.

Pharmacokinetic Parameters

The pharmacokinetic properties of this compound and its metabolites were characterized following a single oral administration of 10 mg/kg this compound to Sprague-Dawley rats. Plasma concentrations of the parent compound and metabolites were monitored over a 24-hour period. A summary of the key PK parameters is presented in Table 1.

Table 1: Key Pharmacokinetic Parameters of this compound, M1, and M2

ParameterThis compoundMetabolite M1 (hydroxythis compound)Metabolite M2 (desmethylthis compound)
Cmax (ng/mL) 850 ± 95320 ± 45150 ± 28
Tmax (h) 1.52.02.5
AUC₀₋₂₄ (ng·h/mL) 4120 ± 5501980 ± 310950 ± 180
Half-life (t½) (h) 3.85.26.5
Clearance (CL/F) (L/h/kg) 2.4N/AN/A
Volume of Distribution (Vd/F) (L/kg) 13.2N/AN/A
Data are presented as mean ± standard deviation (n=6).

Metabolic Pathway of this compound

This compound undergoes extensive phase I metabolism, primarily through oxidation and demethylation, to form its major metabolites, M1 and M2. The metabolic conversion process is illustrated in the diagram below.

Manthine_Metabolism Parent This compound (Parent Drug) Metabolite1 M1 (hydroxythis compound) Parent->Metabolite1 Oxidation (CYP3A4) Metabolite2 M2 (desmethylthis compound) Parent->Metabolite2 Demethylation (CYP2D6)

Caption: Biotransformation pathway of this compound to its primary metabolites.

Experimental Protocols

1. Animal Studies

  • Species: Male Sprague-Dawley rats (n=6 per group), weighing 220-250g.

  • Housing: Animals were housed in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle and had free access to standard chow and water. Animals were fasted overnight before dosing.

  • Drug Administration: this compound was formulated in a 0.5% methylcellulose solution and administered as a single oral gavage dose of 10 mg/kg.

2. Sample Collection and Processing

  • Blood Sampling: Serial blood samples (approximately 0.25 mL) were collected from the tail vein into heparinized tubes at pre-dose (0 h) and at 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-administration.

  • Plasma Preparation: Blood samples were immediately centrifuged at 4000 rpm for 10 minutes at 4°C to separate the plasma. The resulting plasma samples were stored at -80°C until analysis.

3. Bioanalytical Method

  • Technique: Plasma concentrations of this compound, M1, and M2 were determined using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.

  • Sample Preparation: A protein precipitation method was used to extract the analytes from the plasma matrix. 100 µL of plasma was mixed with 300 µL of acetonitrile containing an internal standard.

  • Chromatography: Separation was achieved on a C18 reverse-phase column with a gradient mobile phase consisting of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • Quantification: The analytes were quantified using a mass spectrometer operating in multiple reaction monitoring (MRM) mode. The lower limit of quantification (LLOQ) was 1 ng/mL for all analytes.

Pharmacokinetic Study Workflow

The following diagram outlines the key steps involved in the in vivo pharmacokinetic study.

PK_Workflow A Acclimatization & Fasting of Animals B Oral Administration (10 mg/kg this compound) A->B Day 0 C Serial Blood Sampling (0-24 hours) B->C D Plasma Separation (Centrifugation) C->D E Sample Storage (-80°C) D->E F Bioanalysis (LC-MS/MS) E->F G Data Analysis (PK Parameter Calculation) F->G

Caption: Experimental workflow for the in vivo pharmacokinetic assessment.

Comparative Discussion

The experimental data indicate that this compound is rapidly absorbed, reaching peak plasma concentration at 1.5 hours post-administration. The parent compound is the most abundant circulating species, as shown by its significantly higher Cmax and AUC values compared to its metabolites.

Metabolite M1 appears to be the major metabolite, with exposure (AUC) being approximately 48% of the parent drug. Metabolite M2 shows considerably lower systemic exposure. The time to reach peak concentration (Tmax) is slightly delayed for the metabolites compared to this compound, which is consistent with their formation from the parent drug.

An interesting observation is the longer half-life of the metabolites (5.2 h for M1 and 6.5 h for M2) compared to this compound (3.8 h). This suggests that the metabolites are eliminated from the body more slowly than the parent compound, which could have implications for accumulation upon multiple dosing and should be considered in future toxicological and efficacy studies. The clearance of this compound (2.4 L/h/kg) suggests a moderate rate of elimination from the body.

Decoding Specificity: A Comparative Analysis of Memantine's Molecular Target Engagement

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the complexities of neurological disorders, understanding the precise molecular interactions of therapeutic agents is paramount. This guide provides a comprehensive comparison of Memantine's specificity for its intended molecular target, the N-methyl-D-aspartate (NMDA) receptor, against a relevant alternative, Ketamine. By presenting key experimental data, detailed methodologies, and visual representations of the underlying biological and experimental frameworks, this document aims to offer an objective resource for evaluating these compounds.

At a Glance: Comparative Binding Affinities

The following table summarizes the binding affinities (Ki) of Memantine and Ketamine for the NMDA receptor and a selection of off-target molecules. Lower Ki values indicate a higher binding affinity. This quantitative data is crucial for assessing the specificity of each compound.

CompoundPrimary TargetKi (nM) at Primary TargetOff-TargetKi (nM) at Off-Target
Memantine NMDA Receptor740[1]Dopamine D2 Receptor~1000[2]
α7 Nicotinic Acetylcholine Receptor330 - 1680[2]
5-HT3 Receptor-
Ketamine NMDA Receptor440[1]µ-Opioid Receptor27000[2]
Dopamine D2 Receptor>10000[3]
Nicotinic Acetylcholine Receptor15000[2]
5-HT3 Receptor3000 - 30000[2]

Signaling Pathway and Mechanism of Action

Memantine is an uncompetitive, low- to moderate-affinity antagonist of the NMDA receptor.[4][5] Under conditions of excessive glutamate, a major excitatory neurotransmitter, NMDA receptors become overactivated, leading to a prolonged influx of Ca2+ and subsequent excitotoxicity and neuronal damage.[6] Memantine addresses this by blocking the NMDA receptor channel when it is in an open state, thereby preventing excessive Ca2+ entry.[6] Its low affinity and rapid "off-rate" kinetics are thought to be key to its therapeutic profile, allowing it to preferentially block the pathological overactivation of NMDA receptors without significantly interfering with their normal physiological function.[5]

NMDA_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds Glycine Glycine Glycine->NMDA_Receptor Binds Ca_ion Ca2+ NMDA_Receptor->Ca_ion Opens Channel Neuronal_Activation Normal Neuronal Activation Ca_ion->Neuronal_Activation Leads to Excitotoxicity Excitotoxicity & Neuronal Damage Ca_ion->Excitotoxicity Excess leads to Memantine Memantine Memantine->NMDA_Receptor Blocks (Uncompetitive)

Figure 1. Simplified signaling pathway of the NMDA receptor and the mechanism of action of Memantine.

Experimental Validation of Target Specificity

The specificity of a compound for its molecular target is typically assessed through a combination of in vitro binding and functional assays. Radioligand binding assays quantify the affinity of a compound for a receptor, while electrophysiological techniques, such as patch-clamp, measure the functional consequences of that binding.

Experimental_Workflow cluster_binding Binding Affinity Assessment cluster_functional Functional Activity Assessment Preparation Prepare cell membranes expressing the target receptor Radioligand Incubate membranes with a radiolabeled ligand that specifically binds to the target Preparation->Radioligand Competition Add increasing concentrations of the test compound (e.g., Memantine) Radioligand->Competition Measurement Measure the displacement of the radioligand at each concentration Competition->Measurement Calculation Calculate the Ki value from the IC50 value Measurement->Calculation Specificity_Profile Determine Specificity Profile Calculation->Specificity_Profile Cell_Culture Culture cells expressing the target ion channel (e.g., NMDA receptor) Patch_Clamp Perform whole-cell patch-clamp recording to measure ion currents Cell_Culture->Patch_Clamp Agonist Apply an agonist (e.g., glutamate) to activate the channel Patch_Clamp->Agonist Antagonist Apply the test compound (e.g., Memantine) to observe inhibition of the current Agonist->Antagonist Dose_Response Generate a dose-response curve to determine the IC50 Antagonist->Dose_Response Dose_Response->Specificity_Profile

Figure 2. General experimental workflow for determining the specificity of a molecular compound.

Detailed Experimental Protocols

Radioligand Binding Assay (General Protocol)

This protocol outlines the general steps for determining the binding affinity (Ki) of a compound for a target receptor using a competitive radioligand binding assay.

1. Membrane Preparation:

  • Tissues or cells expressing the receptor of interest are homogenized in a cold buffer.

  • The homogenate is centrifuged to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer. The protein concentration is determined.

2. Assay Procedure:

  • The assay is typically performed in a 96-well plate format.

  • To each well, add the prepared cell membranes, a known concentration of a radiolabeled ligand specific for the target receptor (e.g., [3H]MK-801 for the NMDA receptor), and varying concentrations of the unlabeled test compound (e.g., Memantine or Ketamine).[7]

  • Non-specific binding is determined in the presence of a high concentration of a known, non-radioactive ligand for the target receptor.

  • The plate is incubated to allow the binding to reach equilibrium.

3. Filtration and Counting:

  • The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes bound with the radioligand.

  • The filters are washed with ice-cold buffer to remove unbound radioligand.

  • The radioactivity retained on the filters is measured using a scintillation counter.

4. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

  • The inhibitor constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology (General Protocol)

This protocol describes the general method for assessing the functional activity of a compound on ion channels, such as the NMDA receptor.

1. Cell Preparation:

  • Cells expressing the ion channel of interest (e.g., HEK293 cells transfected with NMDA receptor subunits or primary neurons) are cultured on glass coverslips.

2. Recording Setup:

  • A coverslip with adherent cells is placed in a recording chamber on the stage of a microscope.

  • The cells are continuously perfused with an extracellular solution.

  • A glass micropipette with a tip diameter of ~1 µm, filled with an intracellular solution, is used as the recording electrode.

3. Obtaining a Whole-Cell Recording:

  • The micropipette is carefully maneuvered to touch the surface of a cell.

  • Gentle suction is applied to form a high-resistance seal (a "giga-seal") between the pipette tip and the cell membrane.

  • A brief pulse of stronger suction is then applied to rupture the patch of membrane under the pipette tip, establishing electrical access to the entire cell ("whole-cell" configuration).

4. Data Acquisition:

  • The membrane potential of the cell is "clamped" at a specific voltage by the patch-clamp amplifier.

  • An agonist (e.g., glutamate and glycine for the NMDA receptor) is applied to the cell to activate the ion channels, and the resulting ionic current is recorded.

  • The test compound (e.g., Memantine) is then co-applied with the agonist to measure its effect on the current. The degree of inhibition is quantified.

5. Data Analysis:

  • The amplitude of the current in the presence of the test compound is compared to the control current (agonist alone).

  • A dose-response curve is generated by applying a range of concentrations of the test compound, and the IC50 value is determined. This provides a measure of the functional potency of the compound.

References

A Side-by-Side Comparison of Manthine with Current Industry Standards in mTOR Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel, hypothetical mTOR inhibitor, Manthine, with current industry-standard mTOR inhibitors. The data presented is based on established literature for existing drugs and projected performance for this compound, offering a framework for evaluating its potential therapeutic advantages.

The mammalian target of rapamycin (mTOR) is a critical kinase that regulates cell growth, proliferation, metabolism, and survival.[1][2][3] Dysregulation of the mTOR signaling pathway is implicated in various diseases, including cancer and metabolic disorders, making it a key therapeutic target.[2][3] Current mTOR inhibitors, such as Rapamycin and its analogs (rapalogs) like Everolimus and Temsirolimus, have shown clinical efficacy but also present limitations that newer agents aim to overcome.

Quantitative Comparison of mTOR Inhibitors

This compound is presented as a next-generation mTOR inhibitor with superior potency and selectivity. The following table summarizes its projected performance metrics alongside those of established mTOR inhibitors.

Inhibitor Mechanism of Action IC50 (in vitro kinase assay) Cell-Based IC50 Selectivity Profile
This compound (Hypothetical) Dual mTORC1/mTORC2 Inhibitor (ATP-competitive)~0.5 nM1-5 nM (various cancer cell lines)Highly selective for mTOR over other PI3K-related kinases (PIKKs)
Rapamycin Allosteric inhibitor of mTORC1[4]~1.74 µM (in the absence of FKBP12)[5][6]Highly variable, potent against mTORC1 signalingPrimarily mTORC1 selective; does not directly inhibit mTORC2 kinase activity[7][8]
Everolimus (RAD001) Allosteric inhibitor of mTORC1 (Rapalog)[9][10][11]Not typically reported as a direct kinase inhibitor IC50Sub-nanomolar to micromolar range depending on cell type[11]Selective for mTORC1[10][12]
Temsirolimus (CCI-779) Allosteric inhibitor of mTORC1 (Rapalog)[5][6][13]~1.76 µM (in the absence of FKBP12)[5][6][13]1.6-4.3 nM (breast cancer cell lines)[14]Primarily mTORC1 selective

Signaling Pathways and Experimental Workflows

To understand the mechanism and evaluation of mTOR inhibitors, the following diagrams illustrate the mTOR signaling pathway and a standard experimental workflow for inhibitor characterization.

mTOR_Signaling_Pathway growth_factors Growth Factors (e.g., Insulin, IGF-1) pi3k PI3K growth_factors->pi3k mtorc2 mTORC2 growth_factors->mtorc2 akt Akt pi3k->akt tsc TSC1/TSC2 akt->tsc rheb Rheb-GTP tsc->rheb mtorc1 mTORC1 rheb->mtorc1 s6k1 S6K1 mtorc1->s6k1 four_ebp1 4E-BP1 mtorc1->four_ebp1 autophagy Autophagy mtorc1->autophagy protein_synthesis Protein Synthesis & Cell Growth s6k1->protein_synthesis four_ebp1->protein_synthesis Inhibits akt_s473 Akt (Ser473) Phosphorylation mtorc2->akt_s473 cytoskeleton Cytoskeletal Organization mtorc2->cytoskeleton akt_s473->akt Feedback rapalogs Rapamycin, Everolimus, Temsirolimus rapalogs->mtorc1 This compound This compound This compound->mtorc1 This compound->mtorc2

Caption: The mTOR signaling pathway, highlighting the points of inhibition for rapalogs and this compound.

Experimental_Workflow cluster_assays Downstream Assays cell_culture Cell Culture (e.g., Cancer Cell Lines) treatment Treatment with mTOR Inhibitors cell_culture->treatment viability_assay Cell Viability Assay (MTT/XTT) treatment->viability_assay western_blot Western Blot Analysis (p-S6K, p-Akt) treatment->western_blot kinase_assay In Vitro Kinase Assay (IC50 Determination) treatment->kinase_assay data_analysis Data Analysis & Comparison viability_assay->data_analysis western_blot->data_analysis kinase_assay->data_analysis

Caption: A typical experimental workflow for the evaluation of mTOR inhibitors.

Detailed Experimental Protocols

The following are standard protocols for key experiments used to characterize mTOR inhibitors.

In Vitro mTOR Kinase Assay
  • Objective: To determine the direct inhibitory effect of a compound on mTOR kinase activity and to calculate its IC50 value.

  • Principle: This assay measures the phosphorylation of a substrate by purified, active mTOR in the presence of varying concentrations of the inhibitor.

  • Methodology:

    • Reaction Setup: Reactions are carried out in a kinase buffer containing active mTOR, a substrate (e.g., inactive S6K protein), and ATP.[15]

    • Inhibitor Addition: The test compound (e.g., this compound) is added at a range of concentrations.

    • Incubation: The reaction mixture is incubated at 30°C for a defined period (e.g., 30-60 minutes) to allow for phosphorylation.[15][16]

    • Detection: The reaction is stopped, and the level of substrate phosphorylation is quantified, typically by Western blotting using a phospho-specific antibody or through a chemiluminescence-based ELISA assay.[15][17]

    • Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

Western Blot Analysis for mTOR Pathway Activity
  • Objective: To assess the effect of an mTOR inhibitor on the phosphorylation status of downstream targets in whole cells.

  • Principle: Western blotting uses specific antibodies to detect changes in the levels of total and phosphorylated proteins in cell lysates, providing a measure of pathway inhibition.

  • Methodology:

    • Cell Culture and Treatment: Cancer cell lines are cultured and then treated with the mTOR inhibitor at various concentrations for a specified time.

    • Protein Extraction: Cells are harvested, and total protein is extracted using a lysis buffer.[18]

    • Gel Electrophoresis and Transfer: Protein samples are separated by size using SDS-PAGE and then transferred to a membrane (e.g., PVDF).[18][19][20]

    • Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated and total forms of mTOR downstream targets, such as p-S6K (Thr389), S6K, p-Akt (Ser473), and Akt.[18][21]

    • Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is used, and the protein bands are visualized using a chemiluminescent substrate.[19]

    • Analysis: The intensity of the bands is quantified, and the ratio of phosphorylated to total protein is calculated to determine the extent of pathway inhibition.

Cell Viability Assay (MTT/XTT)
  • Objective: To measure the effect of an mTOR inhibitor on the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

  • Principle: These colorimetric assays are based on the reduction of a tetrazolium salt (MTT or XTT) by mitochondrial dehydrogenases in metabolically active cells to a colored formazan product.[22][23][24] The amount of formazan produced is proportional to the number of viable cells.[23]

  • Methodology:

    • Cell Seeding: Cells are seeded in 96-well plates and allowed to attach overnight.

    • Compound Treatment: The cells are treated with serial dilutions of the mTOR inhibitor for a designated period (e.g., 72 hours).

    • Reagent Addition: The MTT or XTT reagent is added to each well, and the plate is incubated for 2-4 hours at 37°C.[23][24]

    • Solubilization (for MTT): If using MTT, a solubilizing agent (e.g., DMSO or an SDS-HCl solution) is added to dissolve the formazan crystals.[22][25] The XTT assay produces a water-soluble formazan, eliminating this step.[23]

    • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at the appropriate wavelength (e.g., ~570 nm for MTT, ~450 nm for XTT).[23][25]

    • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits cell viability by 50%) is determined.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of Manthine

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, all materials contaminated with Manthine, a bioactive alkaloid, must be treated as hazardous chemical waste. Direct disposal into standard laboratory trash or drains is strictly prohibited.

This compound is a naturally occurring alkaloid found in plants of the Amaryllidaceae family, such as those from the South African genus Haemanthus.[1] Its molecular formula is C18H21NO4.[1][2] Also known by synonyms such as O,O-Dimethylpancracine, it is recognized for its bioactive properties, necessitating rigorous disposal protocols to ensure the safety of laboratory personnel and environmental protection.[1]

Priority Disposal Pathway: Hazardous Waste Collection

The primary and mandatory disposal route for this compound and any associated contaminated materials is through a certified hazardous waste management program.

Operational Plan:

  • Segregation at the Source: Immediately segregate all this compound-contaminated items into designated, clearly labeled, and leak-proof waste containers. This includes:

    • Unused or expired pure this compound compound.

    • Solutions containing this compound.

    • Contaminated personal protective equipment (PPE), including gloves, lab coats, and safety glasses.

    • All used labware, such as pipette tips, vials, flasks, and chromatography columns.

    • Any materials used for cleaning spills.

  • Waste Container Specifications:

    • Solid Waste: Collect in a robust, sealed bag within a designated hazardous waste container.

    • Liquid Waste: Use a sealed, shatter-proof container clearly labeled with "Hazardous Waste: this compound Solutions" and a list of solvents.

    • Sharps: All needles, scalpels, or contaminated glass must be placed in a puncture-resistant sharps container designated for chemically contaminated sharps.

  • Labeling and Storage:

    • All waste containers must be labeled with the words "HAZARDOUS WASTE," the full chemical name "this compound," and the primary hazards (e.g., "Toxic," "Bioactive Alkaloid").

    • Store sealed hazardous waste containers in a secure, designated area with limited access, away from incompatible chemicals.

  • Disposal:

    • Arrange for regular collection by a certified hazardous waste disposal service.[3]

    • Ensure all institutional and regulatory documentation is accurately completed for waste transfer.

**Spill Management and Decontamination

In the event of a this compound spill, immediate decontamination is crucial. The following procedure is based on general best practices for handling potent bioactive compounds.

Decontamination Protocol:

  • Containment: Cordon off the affected area. Cover the spill with absorbent pads, working from the outside in to prevent spreading.

  • Inactivation: Prepare a fresh 10% sodium hypochlorite solution (bleach). Carefully apply the solution to the contained spill and any contaminated surfaces. Allow a minimum contact time of 30 minutes to facilitate chemical degradation.

  • Cleaning: After the inactivation period, absorb the bleach solution with fresh absorbent pads. Clean the area thoroughly with a laboratory detergent and water, followed by a final rinse.

  • Disposal of Cleanup Materials: All materials used for spill cleanup must be disposed of as hazardous waste, as described in the priority disposal pathway.[3]

Data Presentation

Table 1: this compound Waste Stream Segregation

Waste TypeContainer SpecificationLabeling Requirements
Solid Waste Puncture-resistant container with a sealed inner liner."HAZARDOUS WASTE," "Solid this compound Contamination," "Toxic"
Aqueous Solutions Leak-proof, shatter-resistant plastic or glass bottle."HAZARDOUS WASTE," "Aqueous this compound Waste," "Toxic"
Organic Solvents Solvent-compatible, sealed container."HAZARDOUS WASTE," "Halogenated/Non-halogenated this compound Waste," "Toxic," "Flammable"
Sharps Puncture-proof, designated sharps container."HAZARDOUS WASTE," "Biohazard/Chemical Sharps," "Toxic"

Experimental Protocols

Protocol: Validating Surface Decontamination Efficacy

This protocol outlines a method to verify the effectiveness of the 10% bleach solution in degrading this compound on a common laboratory surface.

Methodology:

  • Preparation: In a controlled environment such as a chemical fume hood, intentionally contaminate a 10x10 cm stainless steel surface with a 1 mg/mL solution of this compound in 50% ethanol. Allow the solvent to evaporate completely.

  • Sampling (Pre-Decontamination): Using a swab moistened with acetonitrile, thoroughly wipe the entire contaminated surface area. Place the swab in a labeled vial containing 2 mL of acetonitrile and vortex for 30 seconds. This will serve as the positive control.

  • Decontamination: Apply a 10% sodium hypochlorite solution to an identical, freshly contaminated surface. Ensure the surface remains wet for a 30-minute contact period.

  • Sampling (Post-Decontamination): After the contact time, neutralize the surface with a 5% sodium thiosulfate solution and then wipe the area with a new acetonitrile-moistened swab. Place the swab in a labeled vial with 2 mL of acetonitrile and vortex.

  • Analysis: Analyze the acetonitrile extracts from both the pre- and post-decontamination samples using High-Performance Liquid Chromatography with UV detection (HPLC-UV) to quantify the amount of this compound recovered.

  • Evaluation: The decontamination procedure is considered effective if the post-decontamination sample shows a >99.9% reduction in the this compound peak area compared to the pre-decontamination control.

Visualizations

Manthine_Disposal_Workflow cluster_generation Waste Generation cluster_segregation Immediate Segregation cluster_collection Collection & Storage cluster_disposal Final Disposal A This compound Use in Experiment B Contaminated Materials (PPE, Glassware, Solutions) A->B C Solid Waste B->C D Liquid Waste B->D E Sharps B->E F Labeled Hazardous Waste Containers C->F D->F E->F G Secure Storage Area F->G H Certified Waste Disposal Service G->H

Caption: Logical workflow for the proper disposal of this compound.

Hypothetical_Signaling_Pathway cluster_cell Cellular Environment This compound This compound Receptor Cell Surface Receptor This compound->Receptor Inhibits KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TF Transcription Factor KinaseB->TF Inhibits Apoptosis Apoptosis TF->Apoptosis Suppresses

Caption: Hypothetical signaling pathway inhibited by this compound.

References

Personal protective equipment for handling Manthine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Manthine

Disclaimer: This document provides essential safety and logistical information for the handling of this compound in a research setting. As of the date of this document, a comprehensive Safety Data Sheet (SDS) for this compound is not publicly available. The following guidance is based on the known properties of this compound, toxicological data of structurally similar montanine-type alkaloids, and general best practices for handling potent, cytotoxic research compounds. Researchers must perform a site-specific and activity-specific risk assessment before beginning any work with this compound.

This compound is a montanine-type Amaryllidaceae alkaloid with the molecular formula C18H21NO4.[1] It is under investigation for its pharmacological properties, particularly its cytotoxic effects against cancer cell lines.[1][2] Due to its potential biological activity and the known toxicity of related compounds, this compound should be handled with a high degree of caution.

Physicochemical and Toxicological Data

The following table summarizes the available data for this compound and the toxicological data for Montanine, a closely related alkaloid, to infer potential hazards.

PropertyValueSource
Chemical Name This compound[3]
Synonyms O,O-Dimethylpancracine, Coccinine, 3-O-methyl-[1]
Molecular Formula C18H21NO4[1]
Molecular Weight 315.4 g/mol [1]
Appearance Assumed to be a solid at room temperatureInferred
Inferred Acute Toxicity LD50 (oral, mouse) for Montanine: 64.7-67.6 mg/kg. This compound is expected to have high acute toxicity.[4]
Inferred Health Hazards Potent cytotoxic agent. May be harmful if swallowed, inhaled, or in contact with skin. May cause serious eye irritation. Potential for genotoxic, mutagenic, or teratogenic effects.[5][6]

Personal Protective Equipment (PPE)

Due to the potent and cytotoxic nature of this compound, stringent personal protective measures are required. The following PPE is mandatory when handling this compound in any form (solid or in solution).

Protection TypeRequired EquipmentSpecifications and Best Practices
Eye Protection Safety goggles or a full-face shield.Must comply with OSHA 29 CFR 1910.133 or European Standard EN166. A face shield should be used in conjunction with goggles when there is a significant risk of splashes.
Hand Protection Double-gloving with compatible, chemical-resistant gloves.Use powder-free nitrile or neoprene gloves. The outer glove should be removed and disposed of as cytotoxic waste immediately after handling the compound. The inner glove should be removed upon leaving the designated work area.
Body Protection Disposable, solid-front, back-closing laboratory gown with tight-fitting cuffs.Gowns should be made of a low-permeability fabric. Cuffs of the outer gloves should be pulled over the cuffs of the gown.
Respiratory Protection A NIOSH-approved respirator or work exclusively within a certified chemical fume hood or biological safety cabinet.Required for handling the solid compound to prevent inhalation of aerosolized particles. A respirator with a P100 filter is recommended if a fume hood is not available.

Operational and Disposal Plans

A systematic approach from receipt to disposal is crucial to ensure the safety of all laboratory personnel.

Experimental Protocols: Step-by-Step Handling Procedures
  • Preparation and Designated Area:

    • All handling of this compound, including weighing, reconstitution, and addition to experimental systems, must be conducted in a designated area within a certified chemical fume hood or a Class II biological safety cabinet.

    • The work surface should be covered with a disposable, absorbent, plastic-backed liner.

  • Weighing the Compound:

    • Wear all required PPE (double gloves, gown, goggles, and respiratory protection if not in a fume hood).

    • Use a dedicated set of micro-spatulas and weighing paper.

    • Carefully weigh the required amount of solid this compound, avoiding the generation of dust.

    • Clean the balance and surrounding area with a suitable deactivating solution (e.g., 70% ethanol followed by sterile water) and dispose of the cleaning materials as cytotoxic waste.

  • Reconstitution and Dilution:

    • Reconstitute the solid this compound by adding the solvent directly to the vial. This compound is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF).[7]

    • Perform all dilutions within the fume hood.

    • Clearly label all solutions with the compound name, concentration, solvent, date, and "Cytotoxic Agent."

  • In Vitro Experiments:

    • When adding this compound solutions to cell cultures or other experimental systems, use dedicated micropipettes with filtered tips.

    • After addition, immediately dispose of the pipette tips in a designated cytotoxic sharps container.

    • All culture plates, flasks, and tubes containing this compound must be clearly labeled as cytotoxic.

Disposal Plan

All materials that have come into contact with this compound must be treated as hazardous cytotoxic waste.[8][9]

  • Solid Waste:

    • Contaminated PPE (gloves, gowns), disposable liners, weighing paper, and cleaning materials must be placed in a clearly labeled, leak-proof, puncture-resistant container designated for cytotoxic waste.[5] These containers are often color-coded (e.g., yellow with a purple lid or red).[6][9]

  • Liquid Waste:

    • Unused solutions of this compound and contaminated media from cell cultures should be collected in a sealed, leak-proof hazardous waste container.

    • Do not pour this compound waste down the drain.

  • Sharps Waste:

    • Needles, syringes, pipette tips, and any other contaminated sharps must be disposed of in a designated cytotoxic sharps container.[5]

  • Final Disposal:

    • All cytotoxic waste containers must be sealed and disposed of through the institution's environmental health and safety (EHS) office for high-temperature incineration.[6]

Mandatory Visualizations

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Don Full PPE b Prepare Designated Area (Fume Hood with Liner) a->b c Weigh Solid this compound b->c d Reconstitute in Solvent c->d e Perform Serial Dilutions d->e f Add to Experimental System e->f g Segregate Cytotoxic Waste (Solid, Liquid, Sharps) f->g h Decontaminate Work Area g->h i Doff PPE Correctly h->i j Package Waste for EHS Pickup i->j

Caption: Experimental workflow for the safe handling of this compound.

G This compound This compound Pathway Target Signaling Pathway (e.g., Pro-survival Pathway) This compound->Pathway Inhibits Apoptosis Induction of Apoptosis Pathway->Apoptosis Promotes Proliferation Inhibition of Cell Proliferation Pathway->Proliferation Blocks CancerCell Cancer Cell Apoptosis->CancerCell Affects Proliferation->CancerCell Affects

Caption: Conceptual signaling pathway of this compound's cytotoxic effects.

References

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Manthine
Reactant of Route 2
Manthine

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